Deoxyfusapyrone
Descripción
isolated from Fusarium semitectum; structure in first source
Propiedades
Número CAS |
156856-32-5 |
|---|---|
Fórmula molecular |
C34H54O8 |
Peso molecular |
590.8 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9E)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one |
InChI |
InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17+/t21?,24?,25-,27-,28?,31+,32-/m0/s1 |
Clave InChI |
MRMMGDLQIQYRDA-CKYNMZOQSA-N |
SMILES isomérico |
CCCCCCC(C)C/C(=C/C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C |
SMILES canónico |
CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
Deoxyfusapyrone: A Technical Guide to its Discovery, Isolation, and Characterization from Fusarium semitectum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone is a polyketide-derived secondary metabolite produced by the filamentous fungus Fusarium semitectum. First reported in 1994, this compound, along with its analogue fusapyrone, has garnered significant interest due to its notable antifungal properties.[1][2] Initially classified as an α-pyrone, its structure was later revised to that of a γ-pyrone.[3] this compound exhibits a selective and potent inhibitory activity against a range of plant pathogenic and mycotoxigenic fungi, making it a person of interest for the development of novel antifungal agents.[4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Fusarium semitectum, with a focus on detailed experimental protocols, quantitative data, and the underlying biosynthetic pathways.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for the identification and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₄O₈ | [1] |
| Molecular Weight | 590.8 g/mol | |
| UV λmax (MeOH) | 285 nm | [5][6] |
| ¹H NMR (400 MHz, CD₃OD) | See Table 2 | [3] |
| ¹³C NMR (100 MHz, CD₃OD) | See Table 3 | [3] |
| Optical Rotation | [α]D²⁰ -15.4 (c 0.5, CHCl₃) | |
| HR-FAB-MS | m/z 591.3897 [M+H]⁺ (Calcd. for C₃₄H₅₅O₈, 591.3897) | [3] |
Experimental Protocols
Fermentation of Fusarium semitectum
The production of this compound is achieved through solid-state fermentation of Fusarium semitectum (e.g., strain ITEM 393) on a grain-based substrate.[1][7][8]
a. Fungal Strain and Culture Maintenance:
-
Strain: Fusarium semitectum Berk. & Rav. (strain ITEM 393) is a known producer of this compound.[1][8]
-
Maintenance: The fungal strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured every 4-6 weeks to ensure viability.
b. Inoculum Preparation:
-
Aseptically transfer a small piece of mycelial agar plug from a mature PDA culture of F. semitectum to a fresh PDA plate.
-
Incubate the plate at 25°C for 7-10 days, or until the mycelium covers the entire surface.
-
Prepare a spore suspension by adding sterile distilled water to the plate and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
c. Solid-State Fermentation:
-
Place 100 g of rice or wheat kernels in a 1 L Erlenmeyer flask and add 100 mL of distilled water.
-
Autoclave the flask at 121°C for 20 minutes to sterilize the substrate.
-
After cooling to room temperature, inoculate the sterilized substrate with 10 mL of the F. semitectum spore suspension.
-
Incubate the flask under static conditions at room temperature (approximately 25°C) for 4 weeks in the dark.[2]
Extraction and Isolation of this compound
The following protocol outlines the extraction and purification of this compound from the fermented substrate.
a. Extraction:
-
After the incubation period, dry the fermented rice culture and grind it into a fine powder.
-
Extract the powdered material with ethyl acetate (EtOAc) at room temperature for 24 hours. Repeat the extraction three times.
-
Combine the EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Purification by Column Chromatography:
-
Prepare a silica gel 60 (0.063-0.200 mm) column packed in a suitable non-polar solvent such as n-hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:
-
n-hexane (100%)
-
n-hexane:EtOAc (9:1)
-
n-hexane:EtOAc (8:2)
-
n-hexane:EtOAc (7:3)
-
n-hexane:EtOAc (1:1)
-
EtOAc (100%)
-
-
Collect fractions of 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3) and visualizing with a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing this compound based on the TLC analysis and concentrate them under reduced pressure to yield the purified compound.
HPLC Analysis
A reversed-phase HPLC method can be used for the quantitative analysis of this compound.[5][6]
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient of methanol and water.
-
Quantification: Based on a calibration curve generated with a purified this compound standard.
Biological Activity
This compound exhibits significant antifungal activity against a variety of filamentous fungi.[4] It is particularly effective against several plant pathogenic and mycotoxigenic species.[4] However, it shows weak or no activity against yeasts and bacteria.[4] A summary of its minimum inhibitory concentrations (MICs) against selected fungi is presented in Table 4.
| Fungal Species | MIC (µg/mL) | Reference |
| Alternaria alternata | 3.12 - 12.5 | [4] |
| Aspergillus flavus | 6.25 - 25 | [4] |
| Aspergillus parasiticus | 0.78 - 6.25 | |
| Botrytis cinerea | 0.78 - 6.25 | [9] |
| Cladosporium cucumerinum | 3.12 - 12.5 | [4] |
| Penicillium brevicompactum | 0.78 - 6.25 | |
| Penicillium verrucosum | 6.25 - 25 | [4] |
Visualizations
Discovery and Isolation Workflow
The following diagram illustrates the general workflow for the discovery and isolation of this compound from Fusarium semitectum.
References
- 1. researchgate.net [researchgate.net]
- 2. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography for the analysis of fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Deoxyfusapyrone: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone is a polyketide metabolite produced by various species of the fungal genus Fusarium, including Fusarium semitectum and Fusarium mangiferae.[1] Initially isolated in 1994, its chemical structure was later revised, solidifying its place as a γ-pyrone derivative with significant biological activity.[2][3] This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and experimental protocols related to this compound, tailored for professionals in the fields of natural product chemistry, mycology, and drug discovery.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A pivotal study in 2006 corrected the initially proposed α-pyrone structure to a γ-pyrone based on extensive 1D and 2D NMR analysis.[2][4]
Spectroscopic Data
The structural assignment of this compound is supported by the following NMR and MS data.
Table 1: NMR Spectroscopic Data for this compound (in CDCl₃) [4]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| 2 | 178.1 | |
| 3 | 118.1 | |
| 4 | 182.4 | |
| 5 | 100.0 | 5.98, s |
| 6 | 164.2 | |
| 7 | 42.1 | 2.55, m |
| 8 | 124.9 | 5.10, d, 9.8 |
| 9 | 135.2 | |
| 10 | 39.8 | 2.15, m |
| 11 | 32.1 | 1.60, m |
| 12 | 124.8 | 5.08, d, 9.7 |
| 13 | 131.5 | |
| 14 | 39.7 | 1.95, m |
| 15 | 25.7 | 1.55, m |
| 16 | 16.0 | 0.85, d, 6.6 |
| 17 | 13.0 | 0.95, d, 6.8 |
| 18 | 17.7 | 1.05, s |
| 19 | 12.0 | 0.80, d, 6.6 |
| 20 | 22.7 | 1.08, s |
| 21 | 22.7 | 1.10, s |
| 1' | 73.2 | 4.65, d, 9.8 |
| 2' | 77.8 | 3.55, dd, 9.8, 8.8 |
| 3' | 86.9 | 3.80, t, 8.8 |
| 4' | 39.1 | 1.90, m; 1.50, m |
| 5' | 69.2 | 3.95, m; 3.45, m |
| 6' | 20.1 | 1.25, d, 6.2 |
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) established the molecular formula of this compound as C₃₄H₅₄O₈.[4]
Structure Elucidation Workflow
The logical process for determining the chemical structure of this compound is outlined below.
Chemical Properties
This compound is a white solid with a molecular weight of 582.8 g/mol . Its biological activity is a key chemical property, demonstrating significant antifungal capabilities.
Antifungal Activity
This compound exhibits potent inhibitory activity against a range of filamentous fungi, including important plant pathogens and mycotoxigenic species.[5][6] However, it is notably inactive against yeasts and the Gram-positive bacterium Bacillus megaterium.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungi [7]
| Fungal Species | MIC (µg/mL) |
| Botrytis cinerea | 0.78 - 6.25 |
| Aspergillus parasiticus | 0.78 - 6.25 |
| Penicillium brevicompactum | 0.78 - 6.25 |
| Alternaria alternata | > 50 |
| Fusarium species | > 50 |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Fusarium cultures.
-
Fungal Cultivation:
-
Inoculate a suitable strain of Fusarium semitectum or a related species onto autoclaved rice kernels.
-
Incubate at room temperature for 4 weeks.[3]
-
-
Extraction:
-
Extract the fungal culture with an organic solvent such as ethyl acetate or chloroform.
-
Concentrate the organic extract in vacuo to yield a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of chloroform and methanol.
-
Monitor fractions by thin-layer chromatography (TLC) and bioassay (e.g., against Geotrichum candidum).[3]
-
Combine active fractions and subject to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized suspension of the test fungus.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth.
Biosynthesis of this compound
This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS).[1] The biosynthesis originates from the condensation of acetyl-CoA and malonyl-CoA units. In Fusarium mangiferae, the PKS responsible for fusapyrone and this compound biosynthesis has been identified as FmPKS40.[1] The biosynthesis is also known to be regulated by epigenetic factors, specifically the H3K9 methyltransferase FmKmt1.[1]
Biological Impact and Future Directions
The potent and selective antifungal activity of this compound makes it a compelling candidate for further investigation in the development of new antifungal agents, particularly for agricultural applications. Structure-activity relationship (SAR) studies on this compound and its derivatives could lead to the design of novel compounds with improved efficacy and broader spectrum of activity.[7]
Logical Relationship of Antifungal Activity
The following diagram illustrates the direct biological effect of this compound on susceptible fungi.
References
- 1. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition [mdpi.com]
- 2. Genus-wide analysis of Fusarium polyketide synthases reveals broad chemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. [PDF] Isolation and Structure Elucidation of Neofusapyrone from a Marine-derived Fusarium species, and Structural Revision of Fusapyrone and this compound | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. An update to polyketide synthase and non-ribosomal synthetase genes and nomenclature in Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Deoxyfusapyrone against pathogenic fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of deoxyfusapyrone, a naturally occurring α-pyrone, against a range of pathogenic fungi. This compound, along with its parent compound fusapyrone, is a secondary metabolite primarily isolated from the fungus Fusarium semitectum.[1][2] These compounds have garnered interest for their significant antifungal properties, low zootoxicity, and potential applications in biotechnology and agriculture.[3] This document consolidates quantitative data, details key experimental protocols, and visualizes potential mechanisms and workflows to support further research and development.
Antifungal Spectrum of Activity
This compound demonstrates considerable inhibitory activity against a variety of filamentous fungi, including significant plant pathogens and mycotoxigenic species.[1][4] Notably, its efficacy is selective; it shows strong action against molds but is largely inactive against yeasts and the Gram-positive bacterium Bacillus megaterium in disk diffusion assays.[1][4]
The spectrum of susceptible fungi includes:
-
Plant Pathogens: Alternaria alternata, Ascochyta rabiei, Botrytis cinerea, Cladosporium cucumerinum, and Phoma tracheiphila.[1][4]
-
Mycotoxigenic Fungi: Aspergillus flavus, Aspergillus parasiticus, and Penicillium verrucosum.[1][4]
-
Agents of Human Mycoses: Various species of Aspergillus have shown high sensitivity.[1][4]
Interestingly, Fusarium species, the genus from which this compound is derived, are among the least sensitive to its effects.[1][4]
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified through minimum inhibitory concentration (MIC) assays against various fungal pathogens and toxicity assessments using the brine shrimp (Artemia salina) bioassay.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | MIC Range (µg/mL) at 24h | Reference |
| Botrytis cinerea | 0.78 - 6.25 | [3][5][6] |
| Aspergillus parasiticus | 0.78 - 6.25 | [3][6] |
| Penicillium brevi-compactum | 0.78 - 6.25 | [3][6] |
| Aspergillus fumigatus | 1.56 - 6.25 | [7] |
| Fusarium oxysporum | 1.56 - 6.25 | [7] |
| Verticillium dahliae | 1.56 - 6.25 | [7] |
Table 2: Zootoxicity of this compound and Related Compounds
| Compound | Assay Organism | LC₅₀ Value | Reference |
| This compound | Artemia salina | 37.1 µM | [1][4] |
| Fusapyrone | Artemia salina | Not toxic at 500 µM | [1][4] |
| Tetraacetyl derivative of this compound | Artemia salina | As toxic as this compound | [3] |
A structure-activity relationship study revealed that chemical modifications increasing the hydrophobicity of the parent molecule, such as pentaacetylation, led to a significant increase in zootoxicity in the Artemia salina bioassay.[3][6]
Hypothesized Mechanism of Action
While the precise molecular target of this compound remains under investigation, its antifungal activity suggests interference with crucial cellular processes in susceptible fungi.[5] Hypothesized mechanisms of action include the disruption of:
-
Cell Wall Synthesis: A common target for antifungal agents.
-
Cell Membrane Integrity: Potentially through the inhibition of ergosterol synthesis or other key membrane components.
-
Nucleic Acid or Protein Synthesis: Interference with essential metabolic pathways.
-
Induction of Apoptosis: Evidence suggests that some antifungal compounds can trigger programmed cell death in fungi through mitochondria-dependent pathways.[5]
Downstream cellular responses to this compound exposure may involve mitochondrial dysfunction, leading to altered oxygen consumption and the generation of reactive oxygen species (ROS), which contribute to cellular stress and death.[5]
Experimental Protocols
The following sections detail the generalized methodologies used to evaluate the antifungal and toxicological properties of this compound.
Antifungal activity is primarily assessed using disk diffusion assays for initial screening and broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Disk Diffusion Assay:
-
A standardized inoculum of the test fungus is uniformly spread onto an appropriate agar medium (e.g., Potato Dextrose Agar).
-
Sterile paper disks (6 mm diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent.
-
The disks are placed on the inoculated agar surface.
-
Plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours.
-
Antifungal activity is determined by measuring the diameter of the zone of inhibition around the disk.
-
-
Broth Microdilution for MIC Determination:
-
The assay is performed in sterile 96-well microtiter plates.
-
A serial two-fold dilution of this compound is prepared in a suitable liquid medium (e.g., RPMI-1640 or Potato Dextrose Broth).
-
Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.
-
Positive (no drug) and negative (no fungus) controls are included.
-
Plates are incubated under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period (e.g., 24 or 48 hours).[3][6]
-
The brine shrimp lethality assay is a simple, rapid, and convenient method for the preliminary assessment of toxicity.
-
Artemia salina cysts (brine shrimp eggs) are hatched in artificial seawater under constant light and aeration for 24-48 hours.
-
Active nauplii (larvae) are collected and transferred to vials containing seawater.
-
This compound, dissolved in a solvent like DMSO, is added to the vials at various concentrations. A control group with only the solvent is included.
-
After a 24-hour exposure period, the number of dead and surviving nauplii in each vial is counted.
-
The data is used to calculate the LC₅₀ (lethal concentration for 50% of the population) value.[4]
Potential for Apoptosis Induction
Several antifungal agents exert their effects by inducing apoptosis, or programmed cell death, in fungal cells.[8] While not definitively proven for this compound, this remains a plausible mechanism. Key features of fungal apoptosis include DNA fragmentation, nuclear condensation, and the activation of metacaspases (caspase-like proteins in fungi, such as YCA1).[8][9] The process is often mediated by mitochondria, which release pro-apoptotic factors like apoptosis-inducing factor (AIF) in response to cellular stress.[9] Inhibitor-of-apoptosis proteins (IAPs), such as BIR1, act to suppress this pathway.[9] this compound could potentially trigger this cascade by causing mitochondrial stress.
Conclusion and Future Directions
This compound is a promising natural compound with selective and potent antifungal activity against several important plant and human fungal pathogens. Its low zootoxicity compared to some of its synthetic derivatives makes it an attractive candidate for further development.[3]
Future research should focus on elucidating the precise molecular mechanism of action. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—could provide a holistic view of the cellular pathways perturbed by this compound.[5] Identifying its specific molecular target(s) is critical for understanding its fungistatic or fungicidal properties and for designing more potent and selective antifungal agents based on its α-pyrone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Apoptosis-Related Genes Reveals that Apoptosis Functions in Conidiation and Pathogenesis of Fusarium pseudograminearum - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyfusapyrone: A Technical Guide to its Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone, a naturally occurring α-pyrone secondary metabolite isolated from fungi of the Fusarium genus, has demonstrated significant antifungal activity against a range of filamentous fungi.[1][2][3] This technical guide provides an in-depth overview of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and an exploration of its potential mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Antifungal Spectrum of this compound
This compound exhibits a broad spectrum of activity against various fungal species, including important plant pathogens and species responsible for human mycoses.[1][2][3] However, it shows selectivity, with some fungal groups and bacteria being notably less sensitive or completely insensitive.
Quantitative Antifungal Activity
The potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that visibly inhibits fungal growth. The available MIC data for this compound against several fungal species are summarized in the table below.
| Fungal Species | MIC (µg/mL) | Reference |
| Botrytis cinerea | 0.78 - 6.25 | [2][4][5] |
| Aspergillus parasiticus | 0.78 - 6.25 | [4][5] |
| Penicillium brevicompactum | 0.78 - 6.25 | [4][5] |
Qualitative Antifungal Spectrum
The following table summarizes the known spectrum of this compound's activity, categorizing organisms as either sensitive or insensitive based on published research.[1][2][3]
| Organism | Activity |
| Alternaria alternata | Sensitive |
| Ascochyta rabiei | Sensitive |
| Aspergillus flavus | Sensitive |
| Aspergillus fumigatus | Sensitive |
| Botrytis cinerea | Sensitive |
| Candida spp. | Species-specific variability |
| Cladosporium cucumerinum | Sensitive |
| Cryptococcus neoformans | Sensitive |
| Penicillium verrucosum | Sensitive |
| Phoma tracheiphila | Sensitive |
| Fusarium spp. | Least sensitive |
| Plant-isolated yeasts | Inactive |
| Bacillus megaterium | Inactive |
Experimental Protocols
Accurate determination of the antifungal spectrum of a compound like this compound relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for most filamentous fungi) at a suitable temperature (e.g., 28-35°C) until sufficient sporulation is observed.
-
Spores (conidia) are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
The resulting suspension is filtered through sterile gauze to remove hyphal fragments.
-
The spore concentration is adjusted to a final concentration of approximately 1-5 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometric methods.
-
The final inoculum is prepared by diluting the stock suspension in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10⁴ CFU/mL.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
A series of two-fold dilutions of the stock solution is prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared fungal suspension.
-
The final volume in each well is typically 200 µL.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
-
The plates are incubated at a suitable temperature (e.g., 35°C) for a duration appropriate for the fungus being tested (typically 24-72 hours).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.
Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
1. Preparation of Fungal Inoculum:
-
A standardized fungal inoculum is prepared as described for the broth microdilution assay.
2. Inoculation of Agar Plates:
-
The surface of a suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose) is evenly inoculated with the fungal suspension using a sterile swab.
3. Application of Disks:
-
Sterile paper disks of a standard diameter are impregnated with a known concentration of this compound.
-
The impregnated disks are placed firmly on the surface of the inoculated agar plate.
4. Incubation:
-
The plates are incubated under appropriate conditions (temperature and duration) to allow for fungal growth and diffusion of the compound from the disk.
5. Interpretation of Results:
-
The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area of no fungal growth) around the disk. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
Visualizations
Experimental Workflow for Antifungal Spectrum Determination
The following diagram illustrates a typical workflow for determining the antifungal spectrum of a novel compound like this compound.
Caption: Workflow for determining the antifungal spectrum of a compound.
Potential Fungal Signaling Pathway as an Antifungal Target
While the precise molecular target of this compound is not yet fully elucidated, many antifungal agents act by disrupting key signaling pathways essential for fungal growth, stress response, and virulence. The diagram below illustrates a generalized representation of a fungal stress response pathway that could be a potential target.
Caption: A generalized fungal stress response signaling pathway.
Mechanism of Action
The exact mechanism of action for this compound is still under investigation.[1] However, as an α-pyrone, it is hypothesized to interfere with essential cellular processes in susceptible fungi.[1] The selectivity of its action, being effective against filamentous fungi but not certain yeasts or bacteria, suggests that it may target pathways or structures unique to these sensitive organisms.[1][2][3] Potential mechanisms could involve the inhibition of key enzymes or the disruption of cell membrane integrity or cell wall synthesis.[1]
Conclusion
This compound is a promising natural product with a significant and selective antifungal spectrum. Its activity against a variety of plant pathogenic and mycotoxigenic fungi, as well as agents of human mycoses, warrants further investigation for potential applications in agriculture and medicine. Future research should focus on elucidating its precise mechanism of action, which will be crucial for its development as a therapeutic agent and for understanding potential resistance mechanisms. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antifungal candidates.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njccwei.com [njccwei.com]
- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Deoxyfusapyrone Biosynthesis in Fusarium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyfusapyrone and its hydroxylated analog, fusapyrone, are polyketide-derived secondary metabolites produced by various Fusarium species, notably Fusarium mangiferae and Fusarium semitectum.[1] These α-pyrone compounds exhibit significant antifungal properties, making their biosynthetic pathway a subject of interest for the development of novel antifungal agents.[2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic architecture of the biosynthetic gene cluster, the proposed enzymatic functions, its regulation by environmental factors, and detailed experimental protocols for its study.
The this compound Biosynthetic Gene Cluster (FPY)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the FPY cluster. In Fusarium mangiferae, this cluster is essential for the production of both fusapyrone and this compound.[4][5] The core of this cluster is a highly reducing polyketide synthase (PKS), FmPKS40 (also referred to as FmFPY1).[1][4] The FPY cluster is comprised of seven genes, including the PKS and putative tailoring enzymes.[5]
Table 1: Genes of the this compound (FPY) Biosynthetic Gene Cluster in Fusarium mangiferae
| Gene Name | Putative Function | Notes |
| FmPKS40 (FmFPY1) | Highly Reducing Polyketide Synthase (HR-PKS) | Catalyzes the initial assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA.[1][4] |
| FPY3 | Probable tailoring enzyme | Function not yet experimentally confirmed.[1] |
| FPY4 | Probable tailoring enzyme | Function not yet experimentally confirmed.[1] |
| FPY5 | Probable tailoring enzyme | Function not yet experimentally confirmed.[1] |
| FPY6 | Probable tailoring enzyme | Function not yet experimentally confirmed.[1] |
| Other Genes | Transporter, Transcription Factor | Putative roles based on cluster architecture, but specific functions in this compound biosynthesis are not yet elucidated. |
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a classic example of a polyketide pathway. The proposed pathway initiates with the loading of a starter unit, acetyl-CoA, onto the core enzyme, FmPKS40. This is followed by the sequential addition of ten malonyl-CoA extender units through Claisen condensations.[1][6] The highly reducing nature of FmPKS40 suggests that it contains domains for ketoreduction, dehydration, and enoylreduction, which program the modifications of the growing polyketide chain. The final undecaketide is then likely released and cyclized to form the characteristic α-pyrone ring of this compound. Further modifications, such as glycosylation and methylation, are putatively carried out by the tailoring enzymes encoded by other genes within the FPY cluster, leading to the diversity of fusapyrone-related compounds.[6]
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by environmental cues, with nitrogen availability being a key factor.
Nitrogen Repression
The biosynthesis of fusapyrone and this compound in Fusarium mangiferae is subject to nitrogen metabolite repression.[4][7] High concentrations of readily available nitrogen sources, such as glutamine and sodium nitrate, repress the expression of the FPY gene cluster and, consequently, the production of these secondary metabolites.[4][7] Conversely, cultivation in nitrogen-limiting conditions induces the biosynthesis of fusapyrone and this compound.[4]
Role of the TOR Signaling Pathway and Chromatin Remodeling
The Target of Rapamycin (TOR) signaling pathway is a central regulator of cellular growth and metabolism in response to nutrient availability in fungi.[2][6][8] In Fusarium, the TOR kinase plays a crucial role in mediating nitrogen signaling.[4][8][9] Under nitrogen-sufficient conditions, the TOR kinase is active and signals to repress the expression of genes involved in the utilization of alternative nitrogen sources and the biosynthesis of certain secondary metabolites. This repression is often mediated through the global nitrogen regulator AreA.[8]
Furthermore, chromatin remodeling plays a critical role in the regulation of the FPY cluster. The histone H3K9 methyltransferase, FmKmt1, is essential for the biosynthesis of fusapyrone and this compound.[4][10] Deletion of the FmKmt1 gene leads to a significant reduction in the production of these compounds, suggesting that H3K9 trimethylation (H3K9me3), a hallmark of heterochromatin, is required for the activation of the FPY gene cluster.[4][10] This indicates a complex interplay between nutrient sensing, signal transduction, and epigenetic regulation in controlling this compound biosynthesis.
Quantitative Data
The production of fusapyrone and this compound is significantly influenced by the concentration and source of nitrogen.
Table 2: Production of Fusapyrone and this compound by F. mangiferae under Different Nitrogen Conditions
| Nitrogen Source | Concentration (mM) | Fusapyrone Production (Relative Units) | This compound Production (Relative Units) |
| Sodium Nitrate (NaNO₃) | 6 | High | High |
| Sodium Nitrate (NaNO₃) | 120 | Not Detected | Not Detected |
| Glutamine | 6 | Below Quantitation Level | Below Quantitation Level |
| Glutamine | 60 | Not Detected | Not Detected |
Data adapted from Atanasoff-Kardjalieff et al., 2021.[7] The production levels were determined by HPLC-HRMS after 7 days of cultivation.[7]
Experimental Protocols
Fungal Strains and Culture Conditions for this compound Production
-
Fungal Strain: Fusarium mangiferae wild-type strain (e.g., MRC7560).
-
Culture Medium: For inducing conditions, use a minimal medium such as ICI medium supplemented with a low concentration of a non-preferred nitrogen source (e.g., 6 mM NaNO₃).[7] For repressing conditions, use the same medium supplemented with a high concentration of a preferred nitrogen source (e.g., 60 mM glutamine or 120 mM NaNO₃).[7]
-
Incubation: Cultures are typically grown in liquid medium at 28-30°C for 5-7 days in the dark with shaking.[7]
Extraction and Analysis of this compound
This protocol is based on methods described for the analysis of fusapyrone and this compound.[2]
-
Extraction:
-
Lyophilize the fungal mycelium and culture filtrate.
-
Extract the lyophilized material with a suitable organic solvent, such as a mixture of acetonitrile, water, and acetic acid (e.g., 79:20:1, v/v/v).[9]
-
Sonicate or shake the mixture for 1-2 hours.
-
Centrifuge the mixture to pellet the fungal biomass and debris.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
-
HPLC-MS/MS Analysis:
-
Column: A C18 reverse-phase column is suitable for the separation of fusapyrone and this compound.[2]
-
Mobile Phase: A gradient of methanol and water is commonly used.[2]
-
Detection: A UV detector set at 285 nm can be used for quantification, as both compounds have a characteristic absorption maximum at this wavelength.[2] Mass spectrometry (e.g., ESI-MS/MS) should be used for confirmation and accurate mass determination.
-
Gene Knockout in Fusarium mangiferae via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This is a general protocol for ATMT in Fusarium species, which can be adapted for knocking out genes in the FPY cluster.
-
Construct the Knockout Cassette:
-
Amplify the 5' and 3' flanking regions (approx. 1 kb each) of the target gene (e.g., FmPKS40) from F. mangiferae genomic DNA.
-
Amplify a selection marker cassette (e.g., hygromycin B resistance gene, hph).
-
Fuse the three fragments (5' flank - hph - 3' flank) using fusion PCR or Gibson assembly.
-
-
Clone into a Binary Vector:
-
Clone the assembled knockout cassette into a binary vector suitable for Agrobacterium-mediated transformation (e.g., pCAMBIA series).
-
-
Transform Agrobacterium tumefaciens:
-
Transform a suitable A. tumefaciens strain (e.g., AGL-1) with the binary vector via electroporation or heat shock.
-
-
Co-cultivation:
-
Grow the transformed A. tumefaciens in induction medium containing acetosyringone.
-
Mix the induced A. tumefaciens culture with freshly harvested F. mangiferae conidia.
-
Plate the mixture on a co-cultivation medium (e.g., cellophane-overlaid PDA) and incubate for 2-3 days.
-
-
Selection of Transformants:
-
Transfer the cellophane membrane to a selection medium containing an appropriate antibiotic (e.g., hygromycin B) to select for fungal transformants and a bacteriostatic agent (e.g., cefotaxime) to inhibit the growth of Agrobacterium.
-
Subculture resistant colonies to fresh selection plates to obtain pure cultures.
-
-
Verification of Gene Knockout:
-
Extract genomic DNA from the putative transformants.
-
Confirm the homologous recombination event and the absence of the wild-type gene by PCR using primers flanking the insertion site and internal to the target gene.
-
Further confirmation can be obtained by Southern blot analysis.
-
Conclusion and Future Perspectives
The this compound biosynthesis pathway in Fusarium represents a well-regulated system that is intricately linked to the primary metabolism of the fungus, particularly nitrogen sensing. While the core PKS and the role of nitrogen in regulating the FPY cluster have been established, the precise functions of the tailoring enzymes remain to be elucidated. Future research should focus on the biochemical characterization of these enzymes to fully understand the catalytic cascade leading to the final array of fusapyrone derivatives. Furthermore, a deeper understanding of the signaling pathways that connect nitrogen sensing to the epigenetic regulation of the FPY cluster will provide a more complete picture of how Fusarium controls the production of these bioactive secondary metabolites. This knowledge will be invaluable for the potential biotechnological production of this compound and its derivatives for applications in agriculture and medicine.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TOR signaling pathway regulates vegetative development and virulence in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A Nitrogen Response Pathway Regulates Virulence Functions in Fusarium oxysporum via the Protein Kinase TOR and the bZIP Protein MeaB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Enigma: An In-depth Technical Guide to the Unknown Mechanism of Action of Deoxyfusapyrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone, a polyketide secondary metabolite produced by various Fusarium species, presents a compelling case for investigation in the field of antifungal drug discovery.[1][2][3] First isolated from rice cultures of Fusarium semitectum, this α-pyrone derivative has demonstrated significant and selective antifungal activity against a range of filamentous fungi, including important plant pathogens and mycotoxigenic species.[2][3][4][5] Despite its potential, the precise molecular mechanism by which this compound exerts its antifungal effects remains largely unelucidated, representing a critical knowledge gap and a promising area for future research. This technical guide synthesizes the current understanding of this compound's biological activity, provides available quantitative data, details relevant experimental protocols, and outlines the known biosynthetic pathway, offering a comprehensive resource for researchers aiming to decode its mechanism of action.
Biological Activity and Spectrum of Action
This compound exhibits a selective and potent antifungal profile. It is notably active against a variety of filamentous fungi while displaying inactivity towards yeasts and the Gram-positive bacterium Bacillus megaterium.[1][2][3][5] This selectivity suggests a mechanism of action that targets a pathway or structure unique to susceptible fungi.
Antifungal Efficacy
Studies have consistently demonstrated the efficacy of this compound against several key fungal species. It shows considerable inhibitory activity against plant pathogenic fungi such as Alternaria alternata and Botrytis cinerea, as well as mycotoxigenic fungi like Aspergillus flavus and Penicillium verrucosum.[1][2][3][5] Furthermore, it has shown promising activity against fungi responsible for human mycoses, with Aspergillus species being particularly sensitive.[2][3] Interestingly, Fusarium species, the producers of this compound, are among the least sensitive to the compound.[2][3]
Quantitative Antifungal Activity Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the available MIC data for this compound against various fungal species.
| Fungal Species | Minimum Inhibitory Concentration (MIC) at 24h (µg/mL) | Reference |
| Botrytis cinerea | 0.78 - 6.25 | [2][4] |
| Aspergillus parasiticus | 0.78 - 6.25 | [2][4] |
| Penicillium brevicompactum | 0.78 - 6.25 | [2][4] |
Hypothesized Mechanisms of Action
While the exact molecular target of this compound is yet to be identified, its biological activity profile allows for several plausible hypotheses regarding its mechanism of action. The selective action against filamentous fungi suggests interference with processes such as:
-
Cell Wall Synthesis: Targeting enzymes crucial for the integrity of the fungal cell wall.
-
Cell Membrane Integrity: Disrupting the synthesis of essential membrane components like ergosterol.
-
Nucleic Acid Synthesis: Inhibiting enzymes involved in DNA or RNA replication and transcription.
-
Essential Enzymatic Activities: Acting as an inhibitor for key metabolic enzymes vital for fungal survival.
Structure-Activity Relationships
Initial structure-activity relationship (SAR) studies have provided some insights into the chemical features of this compound that are crucial for its biological activity. A study involving a tetraacetyl derivative of this compound found that this modification did not diminish its toxicity in brine shrimp bioassays, suggesting that the core structure is essential for its activity.[4] The hydrophobicity of the molecule also appears to be a contributing factor to its biological activity.[4] Further research with a broader range of derivatives is necessary to fully delineate the SAR of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that have been and can be used to investigate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on standard microdilution methods to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
a. Fungal Strains and Culture Conditions:
-
Obtain desired fungal strains (e.g., Botrytis cinerea, Aspergillus parasiticus, Penicillium brevicompactum) from a reputable culture collection.
-
Maintain fungal cultures on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (typically 25-28°C).
-
Prepare spore suspensions by flooding mature cultures with sterile saline containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer.
b. Preparation of this compound Solutions:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 1 mg/mL).
-
Perform serial twofold dilutions of the stock solution in a sterile 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth or RPMI-1640).
c. Assay Procedure:
-
Inoculate each well of the microtiter plate containing the diluted this compound with the prepared fungal spore suspension.
-
Include positive controls (fungal suspension without the compound) and negative controls (broth medium only).
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) for 24 to 72 hours.
-
Determine the MIC as the lowest concentration of this compound at which no visible fungal growth is observed.
Brine Shrimp (Artemia salina) Lethality Bioassay
This assay is a simple, rapid, and low-cost method to assess the general toxicity of a compound.
a. Hatching of Brine Shrimp:
-
Hatch brine shrimp cysts in artificial seawater (3.8% w/v sea salt in distilled water) under constant aeration and illumination for 48 hours.
b. Assay Procedure:
-
Prepare various concentrations of this compound in artificial seawater.
-
Transfer 10-15 nauplii (larvae) into each vial containing the test solutions.
-
Include a positive control (e.g., potassium dichromate) and a negative control (artificial seawater).
-
After 24 hours of incubation, count the number of dead nauplii.
-
Calculate the LC50 (lethal concentration for 50% of the population).
Biosynthesis of this compound
This compound is a polyketide, synthesized by a multi-domain enzyme complex called polyketide synthase (PKS). The biosynthetic gene cluster for fusapyrone and this compound has been identified in Fusarium mangiferae.
The key enzyme, a highly reducing PKS encoded by the FmPKS40 (also known as FmFPY1) gene, is responsible for the assembly of the polyketide backbone.[1] The biosynthesis is proposed to start with an acetyl-CoA starter unit, followed by the iterative addition of ten malonyl-CoA extender units.[1] The production of this compound has been shown to be repressed by high concentrations of nitrogen.[6]
Future Research Directions and Conclusion
The investigation into the mechanism of action of this compound is at a nascent stage, offering a fertile ground for discovery. Future research should prioritize the identification of its specific molecular target(s). Methodologies such as affinity chromatography, yeast-three-hybrid screening, and computational docking studies could be employed to achieve this. A deeper understanding of its biosynthetic pathway could also provide clues to its mode of action.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of Deoxyfusapyrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyfusapyrone, a naturally occurring α-pyrone produced by fungi of the Fusarium genus, has garnered attention for its notable antifungal properties. While its efficacy against various fungal pathogens is documented, a comprehensive understanding of its cytotoxic potential against mammalian cell lines remains largely unexplored in publicly available literature. This technical guide synthesizes the current, albeit limited, knowledge on the cytotoxicity of this compound, provides detailed experimental protocols for its evaluation, and posits potential mechanisms of action to guide future research endeavors. The conspicuous absence of extensive cytotoxicity data, such as IC50 values against cancer and normal mammalian cell lines, underscores a significant research gap and an opportunity for novel investigations in the field of drug discovery.
Introduction
This compound is a secondary metabolite first isolated from Fusarium semitectum. Structurally, it belongs to the α-pyrone class of compounds, which are known to exhibit a wide range of biological activities. The primary focus of research on this compound has been its considerable antifungal activity against several plant pathogenic and mycotoxigenic filamentous fungi[1]. However, for any natural product to be considered for therapeutic development, a thorough evaluation of its toxicological profile, particularly its cytotoxicity against mammalian cells, is imperative. This guide aims to provide a foundational resource for researchers initiating such studies.
Quantitative Cytotoxicity Data
Table 1: Acute Toxicity of this compound in Artemia salina
| Bioassay Organism | Compound | LC50 (Lethal Concentration, 50%) | Reference |
| Artemia salina (brine shrimp) | This compound | 37.1 µM | [1][2] |
This LC50 value suggests a degree of toxicity to this invertebrate model, which is often used as a preliminary screen for potential cytotoxic compounds. However, it is not a direct measure of cytotoxicity in mammalian cells and should be interpreted with caution. Further studies are essential to determine the effect of this compound on the viability of various human and animal cell lines.
Experimental Protocols for Cytotoxicity Assessment
To facilitate further research, this section provides a detailed, generalized protocol for determining the cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a selected cell line.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549, MCF-7)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Potential Signaling Pathways and Mechanisms of Action (Hypothetical)
Given the absence of specific studies on this compound's cytotoxic mechanism in mammalian cells, we can speculate on potential pathways based on the known activities of other pyrone-containing compounds and general mechanisms of cytotoxicity. Many natural products exert their anticancer effects by inducing apoptosis (programmed cell death).
Hypothesized Apoptotic Pathway
A plausible hypothesis is that this compound could induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The intrinsic pathway is a common target for chemotherapeutic agents.
Diagram 1: Hypothetical Intrinsic Apoptosis Pathway Induced by this compound
In this speculative pathway, this compound could induce cellular stress, leading to the modulation of the Bcl-2 family of proteins. This would result in an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, causing mitochondrial outer membrane permeabilization and the release of cytochrome c. The released cytochrome c would then trigger the formation of the apoptosome and the activation of caspase-3, a key executioner caspase, ultimately leading to apoptosis.
Experimental Workflow for Investigating Cytotoxicity
A logical workflow is crucial for systematically evaluating the cytotoxic properties of this compound.
Diagram 2: Experimental Workflow for this compound Cytotoxicity Studies
This workflow outlines a systematic approach, starting from the selection of appropriate cell lines, moving to the determination of IC50 values, and then proceeding to more in-depth mechanistic studies if significant cytotoxicity is observed.
Conclusion and Future Directions
The preliminary toxicological data on this compound is currently limited to a single study in a non-mammalian system. While this suggests the potential for bioactivity, it highlights a critical need for comprehensive in vitro cytotoxicity studies using a panel of human and animal cell lines, including both cancerous and non-cancerous cells. The experimental protocols and hypothetical frameworks provided in this guide are intended to serve as a starting point for researchers to systematically investigate the cytotoxic potential of this compound. Future studies should aim to:
-
Determine the IC50 values of this compound across a diverse range of mammalian cell lines.
-
Elucidate the specific mechanism of cell death (e.g., apoptosis, necrosis, autophagy).
-
Identify the molecular targets and signaling pathways involved in its cytotoxic effects.
Such research will be invaluable in determining whether this compound or its derivatives hold promise as novel therapeutic agents.
References
Deoxyfusapyrone Production Beyond Fusarium semitectum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of fungal strains, other than Fusarium semitectum, that are known producers of the bioactive secondary metabolite, deoxyfusapyrone. This document details the producing organisms, biosynthetic pathways, cultivation and extraction protocols, and quantitative data to support further research and development in the fields of natural product chemistry and drug discovery.
This compound Producing Fungal Strains
While Fusarium semitectum is the most cited producer of this compound, other fungal species have been identified as sources of this valuable compound. Notably, research has confirmed the production of this compound by Fusarium mangiferae and a marine-derived fungus identified as Fusarium sp. FH-146.[1][2][3]
These findings are significant as they expand the potential sources for obtaining this compound and suggest that the genetic machinery for its production may be present in other related fungal species.
Biosynthesis of this compound
This compound, along with its structural analog fusapyrone, is a polyketide-derived secondary metabolite.[1] Its biosynthesis originates from the condensation of acetyl-CoA and malonyl-CoA units, a process orchestrated by a polyketide synthase (PKS) enzyme.[1]
In Fusarium mangiferae, the gene cluster responsible for fusapyrone and this compound biosynthesis has been identified, with the key enzyme being a highly reducing PKS encoded by the gene FmPKS40 (also known as FmFPY1).[1][4] The proposed biosynthetic pathway involves the sequential addition of ten malonyl-CoA units to an acetyl-CoA starter unit.[1] The resulting polyketide chain undergoes a series of modifications, including cyclization and dehydration, to form the characteristic γ-pyrone ring of this compound.[1][2]
The regulation of this biosynthetic pathway is influenced by environmental factors. Studies in F. mangiferae have shown that the production of both fusapyrone and this compound is repressed by high concentrations of nitrogen.[3][4] Specifically, cultivation in media with low nitrate concentrations was found to be conducive to the production of these compounds.[3][4][5]
Biosynthetic Pathway of this compound
Experimental Protocols
Fungal Cultivation for this compound Production
Objective: To cultivate fungal strains under conditions optimized for this compound production.
Materials:
-
This compound-producing fungal strain (e.g., Fusarium mangiferae)
-
Solid or liquid culture medium (see Table 1 for examples)
-
Sterile culture flasks or plates
-
Incubator
Procedure (adapted from studies on F. semitectum and F. mangiferae):
-
Inoculation: Inoculate the chosen culture medium with the fungal strain. For solid media like autoclaved rice, introduce a small agar plug of a fresh fungal culture.[6][7] For liquid media, a spore suspension or mycelial fragments can be used.
-
Incubation: Incubate the cultures at room temperature (approximately 25-30°C) for a period of 4 weeks for solid cultures[6][7] or 7 days for liquid cultures.[3][4]
-
Environmental Conditions: Maintain the cultures in the dark.[3] For liquid cultures, continuous shaking may be required to ensure proper aeration.
-
Nitrogen Source: For enhanced production in F. mangiferae, utilize a low nitrogen medium, such as ICI medium supplemented with 6 mM NaNO₃.[3][4][5]
Extraction and Purification of this compound
Objective: To isolate and purify this compound from fungal cultures.
Materials:
-
Fungal culture (solid or liquid)
-
Organic solvent (e.g., ethyl acetate, methanol)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extraction:
-
Solid Culture: Macerate the solid culture and extract with an appropriate organic solvent. Repeat the extraction process multiple times to ensure complete recovery.
-
Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the filtrate with an immiscible organic solvent like ethyl acetate. The mycelium can also be extracted separately.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification:
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to separate the different components.
-
TLC Analysis: Monitor the fractions from the column chromatography using TLC to identify those containing this compound.
-
HPLC Purification: For higher purity, the fractions containing this compound can be further purified using preparative HPLC. A C18 reverse-phase column is commonly used with a methanol-water mobile phase.[8]
-
Experimental Workflow for this compound Production and Analysis
Quantitative Data on this compound Production
Quantitative analysis of this compound is typically performed using High-Performance Liquid Chromatography (HPLC).[8] A C18 reverse-phase column with a methanol-water mobile phase and UV detection at 285 nm has been shown to be effective for the simultaneous quantification of fusapyrone and this compound.[8] The recovery rates for this method are high, ranging from 99% to 101% for this compound.[8][9]
| Fungal Strain | Culture Medium | Incubation Time | This compound Yield | Reference |
| Fusarium mangiferae | ICI liquid medium + 6 mM NaNO₃ | 7 days | High levels detected (specific quantity not stated) | [3][4] |
| Fusarium mangiferae | ICI liquid medium + 60 mM Glutamine | 7 days | Not detected | [3][4] |
| Fusarium mangiferae | ICI liquid medium + 120 mM NaNO₃ | 7 days | Not detected | [3][4] |
| Fusarium semitectum | Autoclaved rice kernels | 4 weeks | Sufficient for isolation and characterization | [6][7] |
| Fusarium sp. FH-146 | Sterilized unpolished rice | 3 weeks | 2.5 mg isolated from 580 g of culture | [10] |
Table 1: Summary of this compound Production by Different Fungal Strains and Conditions.
Conclusion
The identification of this compound production in Fusarium mangiferae and a marine-derived Fusarium species opens new avenues for the sustainable production of this promising antifungal compound. Understanding the biosynthetic pathway and the influence of culture conditions, particularly nitrogen availability, provides a basis for optimizing yields through metabolic engineering and fermentation process development. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound. Further investigation into other Fusarium species and related genera may reveal additional novel producers of this and other bioactive pyrones.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 4. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum [pubmed.ncbi.nlm.nih.gov]
- 8. High performance liquid chromatography for the analysis of fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Deoxyfusapyrone: A Technical Guide to its Natural Sources, Analogs, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyfusapyrone, a polyketide metabolite primarily produced by fungi of the Fusarium genus, has garnered significant interest in the scientific community due to its notable antifungal properties. This technical guide provides an in-depth overview of the natural sources of this compound, its known analogs, and their comparative biological activities. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of these compounds are presented, alongside visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers in the fields of natural product chemistry, mycology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite predominantly isolated from fungal species. The primary and most well-documented producer is Fusarium semitectum, a plant pathogen found in various agricultural settings.[1][2] It has been isolated from rice cultures of this fungus.[1][2] Other Fusarium species, including marine-derived strains, have also been identified as producers of this compound and its analogs.[3]
Analogs of this compound
Several analogs of this compound have been identified, either as co-metabolites from natural sources or through synthetic modifications. The most prominent analogs include:
-
Fusapyrone: Often found alongside this compound, fusapyrone is a closely related analog that has also demonstrated significant antifungal activity.[1][2]
-
Neofusapyrone: Isolated from a marine-derived Fusarium species, neofusapyrone represents another naturally occurring analog with antimicrobial properties.[3]
-
Synthetic Derivatives: Chemical modifications of the this compound scaffold have been explored to investigate structure-activity relationships. These include acetylated derivatives and other modifications to the pyrone ring and side chains.[4]
Quantitative Biological Activity
The primary biological activity of this compound and its analogs is their antifungal effect against a range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Botrytis cinerea | 0.78 - 6.25 | [5][6] |
| Aspergillus parasiticus | 0.78 - 6.25 | [5][6] | |
| Penicillium brevicompactum | 0.78 - 6.25 | [5][6] | |
| Fusapyrone | Botrytis cinerea | 0.78 - 6.25 | [5][6] |
| Aspergillus parasiticus | 0.78 - 6.25 | [5][6] | |
| Penicillium brevicompactum | 0.78 - 6.25 | [5][6] |
Experimental Protocols
Isolation and Purification of this compound from Fusarium semitectum
This protocol is based on methods described for the extraction and purification of pyrones from fungal cultures.[1][3][7]
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fungal Culture: Fusarium semitectum is cultured on autoclaved rice kernels for approximately four weeks at room temperature.[1]
-
Extraction: The fungal culture is extracted with a suitable organic solvent, such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.
-
Initial Purification: The crude extract is subjected to column chromatography on silica gel. A solvent gradient, typically hexane-ethyl acetate, is used to separate the components. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled and further purified using high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a methanol-water gradient. The purity and identity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthesis of this compound Analogs
A convergent and modular synthetic strategy has been developed for the construction of this compound diastereoisomers.[8] This approach allows for the parallel synthesis of a library of stereoisomers for structure-activity relationship studies.
Synthetic Strategy for this compound Analogs
Caption: Convergent synthesis of this compound analogs.
Methodology:
-
Synthesis of the Pyrone Moiety: The central pyrone ring is synthesized as a separate fragment.
-
Synthesis of the Polyene Side Chain: The complex polyene side chain is also synthesized independently. This allows for the introduction of stereochemical variations.
-
Fragment Coupling: The pyrone moiety and the polyene side chain are then coupled together to form the final this compound analog. This modular approach facilitates the creation of a diverse library of analogs for biological screening.[8]
Antifungal Susceptibility Testing
The antifungal activity of this compound and its analogs can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with some modifications for natural products.
Caption: Conceptual biosynthetic pathway of this compound.
The biosynthesis is initiated by a Polyketide Synthase (PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This backbone is then subjected to a series of modifications by tailoring enzymes, such as oxygenases and reductases, encoded by other genes within the FPY cluster. These modifications lead to the cyclization and formation of the final this compound structure. The entire process is tightly regulated, and its expression can be influenced by environmental factors.
Conclusion
This compound and its analogs represent a promising class of natural products with significant antifungal activity. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers working on the discovery and development of new antifungal agents. Further investigation into the structure-activity relationships of a wider range of synthetic analogs and a more detailed elucidation of the biosynthetic pathway will be crucial for realizing the full therapeutic potential of this fascinating family of fungal metabolites.
References
- 1. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyfusapyrone Gene Cluster Identification in Fusarium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyfusapyrone and its precursor fusapyrone are polyketide-derived α-pyrones produced by several species of the fungal genus Fusarium, notably Fusarium mangiferae and Fusarium semitectum. These secondary metabolites have garnered interest due to their antifungal properties. The identification and characterization of the biosynthetic gene cluster (BGC) responsible for their production are critical for understanding their regulation, optimizing their yield, and exploring their potential for biotechnological applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound BGC in Fusarium, detailing the genes involved, regulatory mechanisms, and in-depth experimental protocols for its identification and functional analysis.
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a set of genes co-located in a specific region of the fungal chromosome, known as a biosynthetic gene cluster. In Fusarium mangiferae, this cluster is centered around a key enzyme, a polyketide synthase (PKS), and includes several other genes responsible for the modification, transport, and regulation of the final products.
Core Biosynthetic Gene
The central enzyme in the pathway is the polyketide synthase FmPKS40.[1][2][3] Fungal PKS enzymes function iteratively to assemble a polyketide chain from simple acyl-CoA precursors. The specific domains within FmPKS40 dictate the structure of the initial polyketide backbone that is subsequently modified to form fusapyrone and this compound.
Ancillary Genes in the Putative Cluster
Co-expression studies in F. mangiferae have delineated a putative seven-gene cluster surrounding the core PKS gene.[1] While the specific functions of each of these "FmFPY" genes have not all been experimentally verified, their roles can be inferred based on typical fungal secondary metabolite BGC structures.[1][2][4]
Table 1: Putative Genes in the Fusarium mangiferae this compound (FPY) Gene Cluster
| Gene Name (Putative) | Proposed Function | Rationale |
| FmPKS40 | Polyketide Synthase (PKS) | Core enzyme responsible for synthesizing the polyketide backbone. Deletion abolishes fusapyrone production.[1] |
| FmFPY1-7 | Tailoring Enzymes | Includes oxidoreductases (e.g., P450 monooxygenases, dehydrogenases) that modify the PKS product.[1][2] |
| FmFPY1-7 | Transcription Factor | A DNA-binding protein (e.g., Zn(II)2Cys6 type) that regulates the expression of other genes within the cluster.[1][5] |
| FmFPY1-7 | Transporter | A membrane protein (e.g., Major Facilitator Superfamily - MFS) responsible for exporting the final products out of the cell.[1] |
Regulation of the this compound Gene Cluster
The expression of the this compound BGC is tightly controlled by both broad epigenetic mechanisms and specific environmental signals. Understanding these regulatory networks is key to manipulating the production of these compounds.
Chromatin-Level Regulation
A critical regulator of the cluster is the histone H3 lysine 9 (H3K9) methyltransferase, FmKmt1.[1][2][3] This enzyme establishes heterochromatin, a condensed state of DNA that typically silences gene expression. The deletion of the fmkmt1 gene in F. mangiferae leads to an almost complete loss of fusapyrone and this compound production, indicating that FmKmt1, contrary to its typical silencing role, is essential for the cluster's expression.[1][2] This suggests a complex regulatory mechanism where chromatin structure plays a pivotal role.
Environmental Regulation
The biosynthesis of fusapyrone and this compound is significantly influenced by nutrient availability, particularly nitrogen.[1][2] The production of these metabolites is repressed under high-nitrogen conditions. This nitrogen-dependent regulation is a common theme in fungal secondary metabolism, allowing the organism to link the production of specialized metabolites to specific nutritional states.[1][2]
Quantitative Data Summary
Functional genomic studies have provided quantitative insights into the impact of regulatory elements on this compound production.
Table 2: Effect of Genetic Modification and Culture Conditions on Fusapyrone/Deoxyfusapyrone Production in F. mangiferae
| Strain / Condition | Genetic Modification | Culture Medium Nitrogen Source | Relative Production Level (% of Wild-Type) | Reference |
| Wild-Type (FmWT) | None | 6 mM NaNO₃ | 100% | [1][2] |
| Wild-Type (FmWT) | None | 60 mM Glutamine | Not Detected | [1][2][6] |
| Wild-Type (FmWT) | None | 120 mM NaNO₃ | Not Detected | [1][2][6] |
| Δfmkmt1 | Deletion of FmKmt1 | 6 mM NaNO₃ | ~10% | [2] |
| Δfmkmt1/FmKMT1Ces | Complementation | 6 mM NaNO₃ | ~95% (Restored to near Wild-Type levels) | [2] |
Experimental Protocols
The identification and functional analysis of the this compound gene cluster involve a combination of bioinformatics, molecular biology, and analytical chemistry techniques.
In Silico Gene Cluster Identification Workflow
The initial step in identifying a BGC is through genomic analysis using specialized bioinformatics tools.
References
- 1. Secondary Metabolite Gene Regulation in Mycotoxigenic Fusarium Species: A Focus on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. agilent.com [agilent.com]
- 4. "Identification of gene clusters associated with fusaric acid, fusarin," by Daren W. Brown, Robert A. E. Butchko et al. [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Transcription Profiling Analysis of Mango–Fusarium mangiferae Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Deoxyfusapyrone Extraction and Purification from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone is a polyketide natural product belonging to the γ-pyrone class of compounds.[1][2] It is primarily produced by certain filamentous fungi, most notably Fusarium semitectum.[1][3][4][5][6][7] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures. This compound, along with its co-metabolite fusapyrone, has demonstrated significant antifungal activity against a range of plant and human pathogenic fungi, making it a compound of interest for agrochemical and pharmaceutical research.[4][7][8][9][10]
Fungal Strain and Culture Conditions
The primary producing organism for this compound is Fusarium semitectum. Strains can be isolated from various environments, including infected plant tissues like maize stalks.[2][4] For optimal production of this compound, solid-state fermentation has been shown to be effective.
Table 1: Fungal Strain and Culture Conditions for this compound Production
| Parameter | Recommended Conditions | Notes |
| Fungal Strain | Fusarium semitectum | e.g., strain ITEM 393[11] or other validated producers. |
| Culture Medium | Autoclaved rice or wheat kernels | Provides a solid support and necessary nutrients for fungal growth and secondary metabolite production.[4][5][11] |
| Incubation Temperature | Room Temperature (approx. 25°C) | |
| Incubation Time | 4 weeks | Allows for sufficient fungal growth and accumulation of this compound.[4][5] |
| Culture State | Static | Solid-state fermentation does not require agitation. |
Experimental Protocols
I. Extraction of this compound from Fungal Culture
This protocol is based on the methods described by Evidente et al., 1994.[2][12]
-
Harvesting: After the incubation period, harvest the entire fungal culture, including the solid substrate (rice or wheat kernels).
-
Homogenization: Mince the fungal culture to increase the surface area for extraction. For example, 550 g of minced culture can be used as a starting point.[1]
-
Solvent Extraction:
-
Perform a two-step solvent extraction to isolate the crude secondary metabolites.
-
Step 1 (Defatting): Extract the minced culture twice with a mixture of methanol and 1% aqueous NaCl (55:45, v/v). Use a significant volume of solvent (e.g., 2.4 L for the first extraction and 1.3 L for the second).[1] Filter the combined extracts.
-
Step 2 (Liquid-Liquid Partitioning): Wash the combined filtrates with n-hexane (e.g., 2 x 1.2 L) to remove nonpolar lipids.[1] Subsequently, extract the aqueous methanol phase three times with dichloromethane (CH₂Cl₂) (e.g., 3 x 1.2 L).[1]
-
-
Concentration: Combine the dichloromethane fractions and evaporate the solvent under reduced pressure to obtain an oily residue containing the crude extract of fusapyrone and this compound. From 550 g of culture, an oily residue of approximately 915 mg can be expected.[1]
II. Purification of this compound
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
-
Medium Pressure Liquid Chromatography (MPLC):
-
Stationary Phase: Silica gel (e.g., Kieselgel 60, 0.063-0.2 mm).[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common solvent system for separating moderately polar compounds like pyrones is a gradient of chloroform (CHCl₃) and methanol (MeOH). A suggested starting point is CHCl₃ with increasing proportions of MeOH.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the target compound.
-
-
Preparative Thin Layer Chromatography (Prep-TLC):
-
Stationary Phase: Silica gel plates (e.g., Kieselgel 60 F₂₅₄, 0.5 mm thickness).
-
Sample Application: Apply the partially purified fractions from MPLC as a band onto the preparative TLC plate.
-
Mobile Phase: A solvent system of petroleum ether and acetone (e.g., 6:4 v/v) can be effective for separating fusapyrone and this compound.[1]
-
Visualization: Visualize the separated bands under UV light (254 nm).
-
Elution from Silica: Scrape the silica band corresponding to this compound from the plate and elute the compound from the silica using a polar solvent like ethyl acetate or methanol.
-
Concentration: Evaporate the solvent to obtain purified this compound.
-
III. Quantification of this compound by HPLC
An analytical High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of this compound.[3][13]
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Recommended Conditions |
| Column | C-18 reverse phase, 5 µm particle size |
| Mobile Phase | Gradient of Methanol (MeOH) and Water (H₂O) |
| Gradient Program | A linear gradient starting from a lower to a higher concentration of methanol. A typical program could be: 0-5 min, 50% MeOH; 5-20 min, 50-100% MeOH; 20-25 min, 100% MeOH. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm[3][13] |
| Injection Volume | 20 µL |
| Standard | A purified and quantified standard of this compound is required for calibration. |
Quantitative Analysis: A calibration curve should be generated using a series of known concentrations of the this compound standard. The concentration of this compound in the unknown samples can then be determined by comparing their peak areas to the calibration curve. The recovery rate for this compound using this method has been reported to be between 99% and 101%.[3][8][13]
Data Presentation
Table 3: Summary of Extraction and Purification Data (Hypothetical)
| Step | Starting Material (g) | Product | Yield (mg) | Purity (%) | Recovery (%) |
| Solid-State Fermentation | 500 g rice | Fungal Culture | - | - | - |
| Solvent Extraction | 550 g culture | Crude Extract | 915[1] | ~5-10% | - |
| MPLC | 915 mg crude extract | Enriched Fraction | 200 | ~40-50% | ~85% |
| Preparative TLC | 200 mg enriched fraction | Pure this compound | 80 | >95% | ~80% |
Note: The yield and purity values in Table 3 are hypothetical and will vary depending on the specific fungal strain, culture conditions, and efficiency of the extraction and purification steps.
Mandatory Visualizations
As no specific signaling pathway for this compound production is currently elucidated in the literature, a workflow diagram illustrating the extraction and purification protocol is provided below.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. High performance liquid chromatography for the analysis of fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. bioaustralis.com [bioaustralis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Deoxyfusapyrone in Fungal Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyfusapyrone is a bioactive alpha-pyrone, a class of polyketide secondary metabolites produced by various species of the fungus Fusarium, notably Fusarium semitectum. It has demonstrated significant antifungal properties against a range of plant and human pathogens, making it a compound of interest for agricultural and pharmaceutical research. Accurate and sensitive quantification of this compound in complex matrices such as fungal cultures and extracts is crucial for efficacy studies, biosynthesis research, and potential therapeutic development.
This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method is designed for high selectivity and sensitivity, employing Multiple Reaction Monitoring (MRM) for precise quantification.
Chemical Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound | C₃₄H₅₄O₈ | 590.79 | 590.3819 |
Experimental Protocols
Sample Preparation: Extraction from Fungal Culture
This protocol is adapted from methods for extracting secondary metabolites from fungal cultures.
Reagents and Materials:
-
Fungal culture (e.g., Fusarium semitectum grown on a solid or in a liquid medium)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (LC-MS grade)
-
0.22 µm syringe filters (PTFE or equivalent)
Procedure:
-
Extraction:
-
For solid cultures (e.g., on rice or wheat kernels), homogenize the culture material.
-
Extract the homogenized culture or liquid culture broth three times with an equal volume of ethyl acetate. Pool the organic extracts.
-
-
Drying: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate to remove residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) to create a concentrated stock solution.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial prior to LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 5% B; 1-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-20 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Analysis: Multiple Reaction Monitoring (MRM)
The following MRM transitions are proposed based on the exact mass of this compound and known fragmentation patterns of α-pyrones, which commonly exhibit a neutral loss of CO₂ (44 Da) in negative ion mode.[1] Further product ions can result from cleavage of the polyketide side chain. Note: These transitions should be empirically optimized for the specific instrument used.
Proposed MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Description |
| 589.37 ([M-H]⁻) | 545.38 | 50 | 20 | Quantifier: Loss of CO₂ |
| 589.37 ([M-H]⁻) | 125.02 | 50 | 35 | Qualifier: Fragment of the pyrone moiety |
| 589.37 ([M-H]⁻) | 403.28 | 50 | 25 | Qualifier: Cleavage of the alkyl side chain |
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Quantitative LC-MS/MS Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 589.37 | 545.38 | 125.02 | 403.28 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from fungal culture to data acquisition.
References
Application Notes and Protocols for the Structural Analysis of Deoxyfusapyrone via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyfusapyrone is a polyketide natural product isolated from species of the fungus Fusarium, notably Fusarium semitectum.[1][2] It, along with its analogue fusapyrone, has demonstrated significant antifungal activity, making it a molecule of interest for potential therapeutic applications.[1][3][4] Accurate structural elucidation is paramount for understanding its bioactivity and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the complex structure of this compound.[2][5]
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound using a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. This data is crucial for the verification of the isolated compound and for the complete assignment of its structure.
Table 1: ¹H NMR Data for this compound (Acetylated Derivative)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5 | 5.87 | s | |
| 4-OH | 8.87 | br s | |
| 16 | 6.26 | d | 10.5 |
| ... | ... | ... | ... |
Data adapted from Evidente et al., 1994. The data presented is for the tetra-acetyl derivative of this compound for enhanced signal dispersion and stability.
Table 2: ¹³C NMR Data for this compound (Acetylated Derivative)
| Position | Chemical Shift (δ, ppm) |
| 2 | 165.2 |
| 3 | 101.5 |
| 4 | 175.8 |
| 5 | 98.7 |
| 6 | 162.1 |
| ... | ... |
Data adapted from Evidente et al., 1994. The data presented is for the tetra-acetyl derivative of this compound.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These protocols are based on standard practices for natural product analysis and can be adapted to available instrumentation.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).[6]
-
Mass Determination: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 15-20 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for polyketides.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and list all peaks for both ¹H and ¹³C spectra.
-
Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.[7][8]
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).[7][8]
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.[7]
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Widths: Same as for HSQC.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-range Coupling Delay: Optimized for an average long-range J-coupling of 8 Hz.
-
-
Data Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
Visualization of Experimental Workflow and Data Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the structural elucidation of this compound and the key correlations observed in 2D NMR spectra.
Caption: Workflow for this compound Structural Elucidation.
Caption: Relationship between NMR experiments for structure determination.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. 2D NMR-spectroscopic screening reveals polyketides in ladybugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
Application Notes and Protocols for Antifungal Susceptibility Testing of Deoxyfusapyrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone is a naturally occurring alpha-pyrone compound isolated from the fungus Fusarium semitectum.[1][2][3][4] It has demonstrated considerable in vitro antifungal activity against a range of filamentous fungi, including plant pathogens and species known to cause human mycoses.[1][2] Notably, this compound has been reported to be inactive against yeasts.[1][2] The precise mechanism of action for this compound is still under investigation, but it is hypothesized to involve the disruption of key fungal enzymes or metabolic pathways essential for growth and survival.
These application notes provide detailed protocols for determining the antifungal susceptibility of fungal isolates to this compound using standardized methods. The following protocols are adapted from established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes the known minimum inhibitory concentration (MIC) data for this compound against various filamentous fungi. This data is crucial for comparative analysis and for establishing baseline efficacy.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Botrytis cinerea | 0.78-6.25 | Altomare et al., 2004 |
| Aspergillus parasiticus | 0.78-6.25 | Altomare et al., 2004 |
| Penicillium brevi-compactum | 0.78-6.25 | Altomare et al., 2004 |
Qualitative Antifungal Activity of this compound (from Altomare et al., 2000) [1]
-
Most Sensitive Fungi:
-
Alternaria alternata
-
Ascochyta rabiei
-
Aspergillus flavus
-
Botrytis cinerea
-
Cladosporium cucumerinum
-
Phoma tracheiphila
-
Penicillium verrucosum
-
Aspergillus spp. (agents of human mycoses)
-
-
Least Sensitive Fungi:
-
Fusarium species
-
-
Inactive Against:
-
Yeasts isolated from plants
-
Experimental Protocols
The following are detailed protocols for three common antifungal susceptibility testing methods suitable for evaluating this compound against filamentous fungi.
Broth Microdilution Method (Adapted from CLSI M38)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
3.1.1. Principle
Serial dilutions of this compound are prepared in 96-well microtiter plates. A standardized inoculum of the test fungus is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of this compound that causes a complete inhibition of visible growth.
3.1.2. Materials and Reagents
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Sterile, inert solvent for this compound (e.g., DMSO)
-
Fungal isolate to be tested
-
Potato Dextrose Agar (PDA) slants or plates
-
Spectrophotometer
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Sterile hemocytometer or counting chamber
-
Incubator (35°C)
-
Micropipettes and sterile tips
3.1.3. Protocol
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
-
In a separate sterile tube, prepare a working solution by diluting the stock solution in RPMI-1640 medium.
-
In the 96-well plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 12.
-
Add 200 µL of the this compound working solution to the wells in column 1.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on a PDA plate and incubate at 35°C for 7 days, or until adequate sporulation is observed.
-
Harvest the conidia by gently scraping the surface of the culture with a sterile, wetted swab or by adding sterile saline with Tween 80 to the plate and gently probing the colony surface.
-
Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension with sterile saline to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. This can be done by counting with a hemocytometer or by adjusting the turbidity spectrophotometrically (e.g., 80-82% transmittance at 530 nm).
-
This adjusted suspension is the inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
The final volume in each test well will be 200 µL.
-
Seal the plates or place them in a humid chamber to prevent evaporation.
-
Incubate the plates at 35°C.
-
-
Reading the Results:
-
Examine the plates for growth after 24, 48, and 72 hours of incubation. The appropriate incubation time will vary depending on the growth rate of the fungus.
-
The MIC is the lowest concentration of this compound at which there is 100% inhibition of visible growth compared to the growth control well (column 11).
-
Disk Diffusion Method (Adapted from CLSI M51)
This method provides a qualitative assessment of antifungal activity by measuring the zone of growth inhibition around a disk impregnated with this compound.
3.2.1. Principle
A sterile paper disk containing a known amount of this compound is placed on an agar plate that has been inoculated with a standardized suspension of the test fungus. As the compound diffuses into the agar, it creates a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation.
3.2.2. Materials and Reagents
-
This compound
-
Sterile 6 mm paper disks
-
Sterile solvent for this compound (e.g., DMSO)
-
Mueller-Hinton agar (MHA) plates
-
Fungal isolate to be tested
-
PDA slants or plates
-
Spectrophotometer
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers or a ruler for measuring zone diameters
3.2.3. Protocol
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply a known volume of the this compound solution to each sterile paper disk to achieve the desired final amount per disk (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare solvent-only disks to serve as a negative control.
-
-
Inoculum Preparation:
-
Follow the same procedure as for the broth microdilution method (Section 3.1.2) to obtain a standardized conidial suspension.
-
-
Inoculation and Disk Application:
-
Dip a sterile cotton swab into the adjusted fungal inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the this compound-impregnated disks and a control disk on the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Reading the Results:
-
Invert the plates and incubate them at 35°C.
-
After 24, 48, and 72 hours, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter.
-
Agar Dilution Method
This method also determines the MIC of this compound but on a solid medium.
3.3.1. Principle
Two-fold dilutions of this compound are incorporated into molten agar, which is then poured into Petri plates. The surface of each plate is inoculated with a standardized suspension of the test fungus. The MIC is the lowest concentration of this compound that prevents visible growth on the agar.
3.3.2. Materials and Reagents
-
This compound
-
Sterile solvent for this compound (e.g., DMSO)
-
RPMI-1640 agar medium (or other suitable agar)
-
Sterile Petri plates
-
Fungal isolate to be tested
-
PDA slants or plates
-
Spectrophotometer
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Inoculum replicator (optional)
-
Incubator (35°C)
3.3.3. Protocol
-
Preparation of this compound-Containing Agar Plates:
-
Prepare serial dilutions of this compound in its solvent at concentrations 10 times the final desired concentrations.
-
Melt the agar medium and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound dilution to 9 parts of molten agar to achieve the final desired concentrations. Mix well but avoid forming bubbles.
-
Pour the agar into sterile Petri plates and allow them to solidify.
-
Prepare a drug-free agar plate to serve as a growth control.
-
-
Inoculum Preparation:
-
Follow the same procedure as for the broth microdilution method (Section 3.1.2) to obtain a standardized conidial suspension.
-
-
Inoculation and Incubation:
-
Spot-inoculate a small, known volume (e.g., 1-10 µL) of the fungal inoculum onto the surface of each agar plate, including the control plate. An inoculum replicator can be used for testing multiple isolates simultaneously.
-
Allow the inoculum spots to dry completely.
-
Invert the plates and incubate them at 35°C.
-
-
Reading the Results:
-
Examine the plates for growth after 24, 48, and 72 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the fungus at the inoculation site, compared to the growth on the drug-free control plate.[5]
-
Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing of this compound.
Generalized Antifungal Drug Targets
Caption: Generalized targets of antifungal agents within a fungal cell.
References
- 1. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Deoxyfusapyrone's Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro antifungal activity of Deoxyfusapyrone, a naturally occurring α-pyrone with demonstrated efficacy against a range of fungal pathogens. The following sections detail standardized protocols for widely accepted assays, present a summary of known antifungal activity, and illustrate key experimental workflows and a putative mechanism of action.
Introduction
This compound is a secondary metabolite produced by various Fusarium species.[1][2] It belongs to the α-pyrone class of compounds, which are known for their diverse biological activities.[3] In vitro studies have demonstrated that this compound exhibits considerable antifungal activity against several plant pathogenic and mycotoxigenic filamentous fungi, as well as some human fungal pathogens.[1][4] Its selective action and relatively low zootoxicity make it a compound of interest for further investigation and potential development as an antifungal agent.[5] These protocols are designed to provide a standardized framework for the consistent and reproducible evaluation of this compound's antifungal properties.
Data Presentation: Antifungal Spectrum of this compound
The antifungal activity of this compound has been evaluated against a variety of fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from published studies. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | Type of Pathogen | MIC Range (µg/mL) | Reference |
| Alternaria alternata | Plant Pathogen | Sensitive | [1][4] |
| Ascochyta rabiei | Plant Pathogen | Sensitive | [1][4] |
| Aspergillus flavus | Plant & Human Pathogen | Sensitive | [1][4] |
| Aspergillus parasiticus | Mycotoxigenic Fungus | 0.78-6.25 | [5][6][7] |
| Botrytis cinerea | Plant Pathogen | 0.78-6.25 | [5][6][7] |
| Cladosporium cucumerinum | Plant Pathogen | Sensitive | [1][4] |
| Penicillium brevicompactum | Mycotoxigenic Fungus | 0.78-6.25 | [5][6] |
| Penicillium verrucosum | Mycotoxigenic Fungus | Sensitive | [1][4] |
| Phoma tracheiphila | Plant Pathogen | Sensitive | [1][4] |
| Aspergillus spp. | Human Pathogen | Good Inhibitory Activity | [1] |
| Candida spp. | Human Pathogen | Species-specific variability | [1] |
Note: "Sensitive" indicates that the referenced study reported significant antifungal activity but did not provide a specific MIC value.
Experimental Protocols
Two standard methods for in vitro antifungal susceptibility testing are detailed below: Broth Microdilution and Disk Diffusion. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of this compound in a liquid medium.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or water with 0.05% Tween 80
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at the optimal temperature and duration to promote sporulation.
-
Harvest conidia or spores by flooding the agar surface with sterile saline or water with Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer. This will be further diluted 1:1 in the assay plate.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
The concentration range should be selected to encompass the expected MIC.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, including a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound at which there is a complete or significant (≥50% or ≥90%, depending on the trailing effect and specific guidelines) inhibition of visible growth compared to the drug-free growth control.
-
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity based on the size of the growth inhibition zone.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Fungal isolates
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile saline (0.85%) or water with 0.05% Tween 80
-
Sterile swabs
-
Incubator
-
Calipers
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal spore suspension as described in the broth microdilution protocol.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
-
Preparation of this compound Disks:
-
Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry completely under sterile conditions.
-
A solvent control disk should also be prepared.
-
-
Inoculation and Disk Placement:
-
Dip a sterile swab into the adjusted fungal inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the agar surface to dry for 3-5 minutes.
-
Aseptically place the this compound-impregnated disks and a solvent control disk onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro antifungal susceptibility testing of this compound.
References
- 1. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Developing a stable formulation of Deoxyfusapyrone for bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a stable formulation of Deoxyfusapyrone for use in various biological assays. The protocols outlined below address the compound's inherent poor aqueous solubility and potential instability, ensuring reliable and reproducible experimental outcomes.
Introduction to this compound
This compound is a naturally occurring α-pyrone secondary metabolite isolated from fungi of the Fusarium genus, notably Fusarium semitectum. It has demonstrated considerable antifungal activity against a range of plant and human fungal pathogens.[1][2][3] Its potential as a lead compound for novel antifungal agents is significant, however, its low aqueous solubility and the inherent instability of the α-pyrone ring present challenges for its use in bioassays.[4] These notes provide methodologies to overcome these challenges.
Physicochemical and Biological Properties
A summary of the known properties of this compound is presented in the table below.
| Property | Value/Description | Source(s) |
| Molecular Weight | 590.8 g/mol | [1] |
| Chemical Class | α-Pyrone | [1] |
| Appearance | White solid (typical for purified pyrones) | General knowledge |
| General Solubility | Soluble in DMSO and other organic solvents; poorly soluble in water. | [5][6][7] |
| Biological Activity | Antifungal against various filamentous fungi. | [1][2][3] |
Formulation Strategies for Enhanced Solubility and Stability
Due to its hydrophobic nature, a key step in utilizing this compound for in vitro and in vivo studies is the development of a stable aqueous formulation. The following strategies are recommended.
Co-Solvent System
The use of a water-miscible organic solvent is a primary approach to solubilizing this compound. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of compounds and its compatibility with many biological assays at low concentrations.[5][6][7]
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh a desired amount of this compound using a calibrated analytical balance.
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube.
-
Add a precise volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but prolonged heating should be avoided.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Note: The final concentration of DMSO in the bioassay should be carefully controlled and a vehicle control (DMSO without this compound) must be included in all experiments to account for any solvent-induced effects.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility and stability.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[9][10]
Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a water-soluble inclusion complex of this compound with HP-β-CD.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Sterile, deionized water
-
Lyophilizer (freeze-dryer)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Dissolve both this compound and HP-β-CD in TBA. The molar ratio of this compound to HP-β-CD should be optimized, starting with a 1:1 or 1:2 ratio.[11][12]
-
Once fully dissolved, pass the solution through a 0.22 µm sterile filter to remove any particulates.
-
Freeze the solution at -80°C until completely solid.
-
Lyophilize the frozen solution until a dry, porous powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.
-
The complex can be stored at room temperature in a desiccator.
-
For use in bioassays, the complex can be dissolved directly in sterile water or aqueous buffer to the desired final concentration.
Stability Assessment of this compound Formulations
The stability of the prepared this compound formulation is critical for obtaining reliable bioassay results. A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used to monitor the concentration of the active compound over time under various stress conditions.
Protocol 3: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under conditions of acid and base hydrolysis, oxidation, and photolysis.
Materials:
-
This compound stock solution (in DMSO or as a cyclodextrin complex)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water)
-
UV chamber and a light source with similar output to D65/ID65 emission standard.
Procedure:
-
Acid and Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl and another aliquot with 0.1 N NaOH. Incubate at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Oxidation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature and sample at various time points.
-
Photostability: Expose an aliquot of the this compound stock solution in a quartz cuvette to a UV light source. Protect a control sample from light. Sample at various time points.[13][14]
-
HPLC Analysis: Analyze all samples by HPLC. The concentration of this compound is determined by measuring the peak area at its maximum absorbance wavelength. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Data Presentation: Stability of this compound under Forced Degradation
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) |
| 0.1 N HCl | 0 | 100 | 0 |
| 2 | [Insert Data] | [Insert Data] | |
| 4 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| 0.1 N NaOH | 0 | 100 | 0 |
| 2 | [Insert Data] | [Insert Data] | |
| 4 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| 3% H₂O₂ | 0 | 100 | 0 |
| 2 | [Insert Data] | [Insert Data] | |
| 4 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| UV Light | 0 | 100 | 0 |
| 2 | [Insert Data] | [Insert Data] | |
| 4 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] |
(Note: The above table is a template. Researchers should populate it with their experimental data.)
Antifungal Susceptibility Testing
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[15][16][17][18][19]
Protocol 4: Broth Microdilution Antifungal Susceptibility Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a filamentous fungus.
Materials:
-
Stable formulation of this compound
-
Fungal isolate to be tested
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Hemocytometer or other cell counting device
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Inoculum Preparation: Grow the fungal isolate on potato dextrose agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
Drug Dilution: Prepare a serial two-fold dilution of the this compound formulation in RPMI-1640 medium in a 96-well plate. The final concentration range should bracket the expected MIC.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution.
-
Controls: Include a positive control (fungal inoculum in medium without drug) and a negative control (medium only). If using a co-solvent, include a vehicle control.
-
Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a complete inhibition of visible growth.
Data Presentation: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source(s) |
| Botrytis cinerea | 0.78 - 6.25 | [1][20] |
| Aspergillus parasiticus | 0.78 - 6.25 | [20] |
| Penicillium brevicompactum | 0.78 - 6.25 | [20] |
| Alternaria alternata | [Insert Data] | [2][3] |
| Aspergillus flavus | [Insert Data] | [2][3] |
| Penicillium verrucosum | [Insert Data] | [2][3] |
| Aspergillus spp. (human mycoses) | [Insert Data] | [2][3] |
| Candida spp. (human mycoses) | [Insert Data] | [2][3] |
(Note: This table summarizes known MIC values and should be expanded with new experimental data.)
Visualizations
Experimental Workflow
Caption: Workflow for this compound Formulation and Bioassay.
Postulated Mechanism of Action: Targeting the Fungal Cell Wall Integrity Pathway
While the exact molecular target of this compound is still under investigation, its antifungal activity suggests interference with essential cellular processes in fungi. A plausible mechanism is the disruption of the cell wall integrity (CWI) pathway, a critical signaling cascade for fungal survival and response to stress.
Caption: Postulated disruption of the fungal CWI pathway by this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseudopyronines A and B, alpha-pyrones produced by a marine Pseudomonas sp. F92S91, and evidence for the conversion of 4-hydroxy-alpha-pyrone to 3-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
- 8. alzet.com [alzet.com]
- 9. Preparation and characterization of the inclusion complex of furosemide with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijbpr.com [ijbpr.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. njccwei.com [njccwei.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. intertekinform.com [intertekinform.com]
- 18. img.antpedia.com [img.antpedia.com]
- 19. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up of Deoxyfusapyrone Production from Fusarium Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deoxyfusapyrone is a polyketide secondary metabolite produced by several species of the fungal genus Fusarium, notably Fusarium semitectum and Fusarium mangiferae. It has garnered interest due to its potential biological activities. The transition from laboratory-scale discovery to industrial-scale production is a critical step in the development of any bioactive compound. This document provides detailed application notes and protocols for the scale-up of this compound production, from initial strain selection and culture optimization to large-scale fermentation and downstream processing. The methodologies outlined here are synthesized from published research on Fusarium metabolism and general principles of fungal fermentation scale-up.
Strain Selection and Inoculum Development
1.1. Strain Selection: The selection of a high-yielding Fusarium strain is paramount for a successful scale-up. Fusarium semitectum and Fusarium mangiferae are documented producers of this compound. Screening of different isolates of these species is recommended to identify a superior producer.
1.2. Inoculum Development Protocol:
This protocol describes the preparation of a high-quality seed culture for inoculation into the production bioreactor.
1.2.1. Materials:
-
Selected Fusarium sp. culture on Potato Dextrose Agar (PDA) slant
-
Seed culture medium (e.g., Darken medium or Glucose Peptone Yeast Extract - GPY)
-
Erlenmeyer flasks
-
Shaking incubator
-
Sterile water
-
Hemocytometer
1.2.2. Procedure:
-
Aseptically transfer a small piece of mycelium from the PDA slant to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium.
-
Incubate the flask at 25-28°C in a shaking incubator at 150-180 rpm for 3-5 days.
-
After sufficient growth is observed, this becomes the primary seed culture.
-
For scale-up, use the primary seed culture to inoculate a larger volume of seed culture medium (e.g., 500 mL in a 2 L flask) at a 5-10% (v/v) inoculation rate.
-
Incubate the secondary seed culture under the same conditions for 2-3 days until a dense mycelial suspension is obtained. The ideal seed culture should be in the late exponential growth phase.
-
Determine the spore or mycelial fragment concentration using a hemocytometer to ensure consistent inoculation of the production bioreactor.
Fermentation Scale-up
The scale-up from shake flasks to a stirred-tank bioreactor requires careful optimization of physical and chemical parameters to maintain productivity.
2.1. Lab-Scale (Shake Flask) Production Protocol:
This protocol is for initial production and optimization studies.
2.1.1. Materials:
-
Production medium (e.g., Modified ICI medium with low nitrogen)
-
Secondary seed culture
-
Erlenmeyer flasks (e.g., 1 L)
-
Shaking incubator
2.1.2. Procedure:
-
Dispense 200 mL of production medium into each 1 L Erlenmeyer flask and sterilize.
-
Inoculate with 5-10% (v/v) of the secondary seed culture.
-
Incubate at 24-28°C and 150-200 rpm for 10-14 days.
-
Monitor the production of this compound periodically by taking samples for HPLC analysis.
2.2. Bioreactor Scale-up Protocol:
This protocol outlines the procedure for this compound production in a pilot-scale (e.g., 20 L) stirred-tank bioreactor.
2.2.1. Materials and Equipment:
-
20 L stirred-tank bioreactor with controls for temperature, pH, dissolved oxygen (DO), and agitation
-
Sterilized production medium
-
Secondary seed culture
-
Antifoaming agent
2.2.2. Procedure:
-
Prepare and sterilize the 20 L bioreactor containing approximately 15 L of production medium.
-
Calibrate the pH and DO probes.
-
Inoculate the bioreactor with 5-10% (v/v) of the secondary seed culture.
-
Set the fermentation parameters as outlined in Table 1.
-
Monitor and control the parameters throughout the fermentation. Add antifoaming agent as needed.
-
The fermentation is typically run for 10-16 days. Harvest the culture broth when this compound concentration reaches its maximum.
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Shake Flask (Lab-Scale) | Stirred-Tank Bioreactor (Pilot-Scale) |
| Temperature | 24 - 28°C | 25°C |
| pH | 6.0 - 7.0 (initial) | 6.5 (controlled) |
| Agitation | 150 - 200 rpm | 100 - 300 rpm |
| Aeration | N/A (passive) | 0.5 - 1.5 vvm |
| Dissolved Oxygen (DO) | N/A | >30% saturation |
| Inoculum Size | 5 - 10% (v/v) | 5 - 10% (v/v) |
| Fermentation Time | 10 - 14 days | 10 - 16 days |
Table 2: Hypothetical this compound Yield at Different Scales
| Scale | Volume | This compound Yield (mg/L) |
| Shake Flask | 200 mL | 150 - 250 |
| Benchtop Bioreactor | 5 L | 300 - 450 |
| Pilot-Scale Bioreactor | 20 L | 400 - 550 |
Note: The yields presented in Table 2 are hypothetical and based on reported yields for other Fusarium secondary metabolites. Actual yields will depend on the specific strain and optimized conditions.
Downstream Processing: Extraction and Purification
3.1. Extraction Protocol:
3.1.1. Materials:
-
Fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Separatory funnel or liquid-liquid extraction equipment
-
Rotary evaporator
3.1.2. Procedure:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelial biomass separately by homogenizing it in ethyl acetate.
-
Combine all organic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.
3.2. Purification Protocol:
3.2.1. Materials and Equipment:
-
Crude extract
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)
-
Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography system
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvent system for HPLC (e.g., methanol-water gradient)
3.2.2. Procedure:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
For final purification, subject the enriched fraction to preparative HPLC on a C18 column using a methanol-water gradient.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., MS and NMR).
Table 3: Purification Efficiency of this compound
| Purification Step | This compound Purity (%) | Recovery Rate (%) |
| Crude Extract | 5 - 10 | 100 |
| Silica Gel Column Chromatography | 60 - 75 | 80 - 90 |
| Preparative HPLC | >98 | 70 - 85 |
Note: The data in Table 3 are representative values and may vary depending on the specific conditions.
Analytical Methods
4.1. Quantification of this compound by HPLC:
A validated HPLC method is essential for monitoring the production and assessing the purity of this compound.[1][2]
4.1.1. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A linear gradient of methanol and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 285 nm[1]
-
Injection Volume: 20 µL
-
Quantification: Based on a standard curve prepared with purified this compound.
Recovery values for this compound using such methods have been reported to be in the range of 99% to 101%.[1][2][3]
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Logical flow for scaling up Fusarium fermentation.
Disclaimer: These protocols and application notes are intended for research and development purposes. All work should be conducted in accordance with appropriate laboratory safety practices. The provided quantitative data is illustrative and may not be representative of all experimental outcomes.
References
- 1. Frontiers | Secondary metabolites from the Endophytic fungi Fusarium decemcellulare F25 and their antifungal activities [frontiersin.org]
- 2. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
Application Notes and Protocols: Deoxyfusapyrone in Agricultural Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone, a naturally occurring α-pyrone isolated from the fungus Fusarium semitectum, has demonstrated significant potential as a lead compound in the development of novel agricultural fungicides.[1][2] Its considerable in vitro activity against a spectrum of plant pathogenic and mycotoxigenic fungi, coupled with low phytotoxicity, makes it an attractive candidate for further investigation.[1][2] These application notes provide a comprehensive overview of this compound's antifungal properties, detailed protocols for its evaluation, and proposed methodologies for elucidating its mechanism of action.
Antifungal Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against several filamentous fungi that are significant pathogens in agriculture. Notably, it is effective against species that cause pre- and post-harvest diseases. However, it has shown inactivity towards certain yeasts and the Gram-positive bacterium Bacillus megaterium.[1][2]
Quantitative Antifungal Activity of this compound
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes the reported MIC values for this compound against various fungal pathogens.
| Fungal Species | Pathogenicity | MIC Range (µg/mL) | Reference |
| Alternaria alternata | Plant Pathogen | - | [1] |
| Ascochyta rabiei | Plant Pathogen | - | [1] |
| Aspergillus flavus | Plant Pathogen, Mycotoxigenic | - | [1] |
| Botrytis cinerea | Plant Pathogen | 0.78 - 6.25 | [3] |
| Cladosporium cucumerinum | Plant Pathogen | - | [1] |
| Phoma tracheiphila | Plant Pathogen | - | [1] |
| Penicillium verrucosum | Mycotoxigenic | - | [1] |
| Aspergillus parasiticus | Mycotoxigenic | 0.78 - 6.25 | [3] |
| Penicillium brevicompactum | Mycotoxigenic | 0.78 - 6.25 | [3] |
Note: Specific MIC values for some sensitive fungi were not available in the searched literature, though their sensitivity has been reported.
Experimental Protocols
Detailed and standardized protocols are crucial for the consistent evaluation of antifungal compounds. The following are recommended methodologies for assessing the efficacy and mechanism of action of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[4][5]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Target fungal strain (e.g., Botrytis cinerea, Alternaria alternata)
-
Potato Dextrose Agar (PDA) plates
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Hemocytometer or spectrophotometer for spore counting
Procedure:
-
Fungal Inoculum Preparation: a. Culture the fungal strain on a PDA plate at 25°C for 7-10 days, or until sporulation is evident. b. Harvest spores by gently scraping the surface of the agar with a sterile loop after adding a small amount of sterile saline-Tween 80 solution. c. Transfer the spore suspension to a sterile tube and vortex vigorously for 1-2 minutes to break up clumps. d. Allow heavy particles to settle for 3-5 minutes. e. Adjust the spore concentration of the supernatant to 1-5 x 10^6 spores/mL using a hemocytometer. This will be your stock inoculum. f. Dilute the stock inoculum 1:50 in RPMI-1640 medium to obtain a final working inoculum of 2-10 x 10^4 spores/mL.
-
Preparation of this compound Dilutions: a. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of a designated row. b. Add 200 µL of the this compound stock solution (appropriately diluted in RPMI-1640 to twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process through well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the working fungal inoculum to wells 1 through 11. b. Add 100 µL of sterile RPMI-1640 medium to well 12. c. The final volume in each well will be 200 µL. d. Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation. e. Incubate the plate at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
MIC Determination: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 530 nm) using a microplate reader.
Protocol 2: Antifungal Disk Diffusion Assay
This is a qualitative method to assess the antifungal activity of this compound.
Objective: To determine if this compound can inhibit the growth of a target fungus on an agar plate.
Materials:
-
This compound solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
PDA plates
-
Target fungal strain
-
Sterile swabs
-
Fungal inoculum prepared as in Protocol 1 (adjusted to 1 x 10^6 spores/mL)
Procedure:
-
Plate Inoculation: a. Dip a sterile swab into the fungal inoculum suspension and gently squeeze it against the inside of the tube to remove excess liquid. b. Streak the swab evenly across the entire surface of a PDA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Disk Application: a. Aseptically apply sterile filter paper disks to the surface of the inoculated agar plate. b. Pipette a known volume (e.g., 10-20 µL) of the this compound solution onto each disk. c. Use a solvent control (e.g., DMSO) on a separate disk. A positive control (a known fungicide) can also be included.
-
Incubation and Measurement: a. Incubate the plates at 25°C for 48-72 hours. b. Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters.
Elucidating the Mechanism of Action
The precise molecular target of this compound is currently under investigation.[6] It is hypothesized to disrupt essential fungal cellular processes such as cell wall synthesis, cell membrane integrity, or mitochondrial function, potentially leading to apoptosis.[6]
Proposed Experimental Workflow for Mechanism of Action Studies
Caption: A workflow for investigating the mechanism of action of this compound.
Protocol 3: Investigating Cell Wall Integrity - Sorbitol Protection Assay
Objective: To determine if this compound's antifungal activity is due to targeting the fungal cell wall.
Materials:
-
All materials from Protocol 1
-
Sorbitol (sterile, 1.6 M stock solution)
Procedure:
-
Follow the Broth Microdilution protocol (Protocol 1).
-
Prepare a second set of 96-well plates where the RPMI-1640 medium is supplemented with sorbitol to a final concentration of 0.8 M. This acts as an osmotic stabilizer.
-
Perform the serial dilutions and inoculation in both sets of plates (with and without sorbitol).
-
Incubate and determine the MIC in both conditions.
Interpretation:
-
If the MIC of this compound is significantly higher in the presence of sorbitol, it suggests that the compound targets the cell wall. The sorbitol osmotically stabilizes the protoplasts, rescuing the fungus from cell lysis caused by a weakened cell wall.
Protocol 4: Assessing Cell Membrane Integrity - Ergosterol Quantification
Objective: To investigate if this compound interferes with ergosterol biosynthesis, a key component of the fungal cell membrane.
Materials:
-
Fungal culture treated with a sub-inhibitory concentration of this compound
-
Untreated control culture
-
Alcoholic potassium hydroxide solution (25% KOH in ethanol)
-
n-heptane
-
Spectrophotometer
Procedure:
-
Grow the target fungus in liquid medium with and without a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.
-
Harvest and wash the mycelia from both cultures.
-
Saponify the cells by incubating with alcoholic KOH at 80°C for 1 hour.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm.
-
Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol (a peak at 281.5 nm and a shoulder at 290 nm). The percentage of ergosterol can be calculated using established formulas based on the absorbance values and the dry weight of the mycelia.
Interpretation:
-
A significant reduction in the ergosterol content in the this compound-treated sample compared to the control suggests that the compound may inhibit the ergosterol biosynthesis pathway.
Hypothetical Signaling Pathway Disruption by this compound
While the exact pathway is unknown, a plausible mechanism for this compound is the disruption of signaling pathways essential for fungal growth and viability, such as the cell wall integrity (CWI) pathway or pathways regulating mitochondrial function.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 5. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Deoxyfusapyrone: A Promising Scaffold for Novel Antifungal Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Deoxyfusapyrone, a naturally occurring alpha-pyrone isolated from the fungus Fusarium semitectum, presents a compelling starting point for the development of new antifungal agents.[1] Its potent and selective activity against a range of filamentous fungi, including plant pathogens and species responsible for human mycoses, underscores its potential as a lead compound.[1][2] These application notes provide a comprehensive overview of this compound's biological activity and outline detailed protocols for its investigation and derivatization in a drug discovery context.
Biological Activity and Quantitative Data
This compound demonstrates significant in vitro efficacy against various fungal species. Its biological activity is summarized in the tables below, providing key data points for researchers initiating studies with this compound.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Botrytis cinerea | 0.78 - 6.25 | [1][3][4] |
| Aspergillus parasiticus | 0.78 - 6.25 | [4] |
| Penicillium brevicompactum | 0.78 - 6.25 | [4] |
| Alternaria alternata | Most sensitive | [1][2] |
| Ascochyta rabiei | Most sensitive | [1][2] |
| Aspergillus flavus | Most sensitive | [1][2] |
| Cladosporium cucumerinum | Most sensitive | [1][2] |
| Phoma tracheiphila | Most sensitive | [1][2] |
| Penicillium verrucosum | Most sensitive | [1][2] |
| Agents of human mycoses (Aspergillus spp., Candida spp.) | Good inhibitory activity | [1][2] |
Note: this compound was found to be inactive against yeasts isolated from plants and the Gram-positive bacterium Bacillus megaterium.[1][2]
Table 2: Toxicological Data for this compound
| Assay | Result | Concentration | Reference |
| Artemia salina (brine shrimp) larvae bioassay | LC50 = 37.1 µM | 21.8 µg/mL | [1][2] |
Experimental Protocols
The following protocols provide standardized methods for evaluating the antifungal activity of this compound and for the synthesis of its derivatives to explore structure-activity relationships (SAR).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[5][6][7]
1. Fungal Isolate Preparation: a. Subculture the desired fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 7 days to encourage sporulation.[6] b. Prepare a spore suspension by flooding the agar surface with sterile saline (0.85%) containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop to dislodge the conidia. d. Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. e. Adjust the spore concentration of the upper homogenous suspension to 1-5 x 10^6 CFU/mL using a hemocytometer. f. Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final working concentration of 0.4-5 x 10^4 CFU/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.03 - 16 µg/mL). c. Include a drug-free well for a positive growth control and a well with medium only for a negative control.
3. Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well of the microtiter plate. b. Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
4. MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% or ≥90%) of fungal growth compared to the positive control. b. Read the plate visually or using a spectrophotometer at a suitable wavelength (e.g., 530 nm).
Protocol 2: Synthesis of this compound Derivatives for SAR Studies
The following is a generalized protocol for the generation of this compound analogs. Specific reaction conditions will need to be optimized for each desired modification. The total synthesis of this compound has been previously described and can serve as a basis for analog preparation.[8]
1. Modification of the Aliphatic Chain: a. Hydrogenation: To saturate the double bonds in the aliphatic chain, this compound can be subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. b. Oxidation/Reduction: The hydroxyl groups on the aliphatic chain can be oxidized to ketones using mild oxidizing agents (e.g., PCC, DMP) or the existing hydroxyls can be further reduced. c. Etherification/Esterification: The hydroxyl groups can be converted to ethers or esters by reacting this compound with alkyl halides or acyl chlorides, respectively, in the presence of a base.
2. Modification of the Pyrone Ring: a. O-alkylation: The hydroxyl group on the pyrone ring can be alkylated using an alkyl halide in the presence of a base. b. Modification of the C3-substituent: The glycosyl moiety at the C3 position can be modified or replaced. This would likely involve a more complex synthetic route starting from a simpler pyrone precursor.
3. Purification and Characterization: a. Purify all synthesized derivatives using chromatographic techniques such as column chromatography or preparative HPLC. b. Characterize the structure of each derivative using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
4. Biological Evaluation: a. Evaluate the antifungal activity of each purified derivative using the MIC determination protocol described above (Protocol 1). b. Compare the MIC values of the derivatives to that of the parent this compound to establish structure-activity relationships.
Signaling Pathways and Mechanisms of Action
The precise molecular target and mechanism of action of this compound are not yet fully elucidated.[7] However, based on the known activities of other alpha-pyrone compounds, a plausible hypothesis is the disruption of fungal cell membrane integrity.[9] The lipophilic nature of the molecule may allow it to intercalate into the lipid bilayer, leading to altered membrane fluidity, leakage of cellular contents, and ultimately, cell death.
Caption: Hypothetical mechanism of this compound action.
Drug Discovery Workflow
Utilizing this compound as a lead compound in a drug discovery program involves a systematic approach of iterative design, synthesis, and testing to optimize its pharmacological properties.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of this compound. 2. Preparation of the bis-trisubstituted olefin fragment and its attachment to the pyrone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Deoxyfusapyrone as a Tool for Studying Fungal Cell Processes
Introduction
Deoxyfusapyrone is an α-pyrone secondary metabolite originally isolated from the fungus Fusarium semitectum.[1][2] It belongs to a class of compounds known for a diverse range of biological activities. This compound has demonstrated considerable antifungal activity against a variety of filamentous fungi, including significant plant pathogens and mycotoxigenic species, making it a valuable tool for mycological research.[3][4] Notably, it shows selectivity, being largely inactive against yeasts and certain bacteria like Bacillus megaterium.[1][3] This selective bioactivity, combined with its proposed mechanisms of action, positions this compound as a useful chemical probe for dissecting essential cellular processes in susceptible fungi.
These application notes provide an overview of this compound's biological activities, quantitative data on its efficacy, and detailed protocols for its use in research settings.
Biological Activity and Quantitative Data
This compound exhibits potent antifungal effects against a broad spectrum of molds but is less effective against yeasts.[3] Its activity has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antifungal Activity of this compound
| Fungal Species | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Botrytis cinerea | Plant Pathogen | 0.78 - 6.25 | [1][5] |
| Aspergillus parasiticus | Mycotoxigenic Fungus | 0.78 - 6.25 | [4][5] |
| Penicillium brevicompactum | Mycotoxigenic Fungus | 0.78 - 6.25 | [5] |
| Alternaria alternata | Plant Pathogen | Sensitive* | [3] |
| Ascochyta rabiei | Plant Pathogen | Sensitive* | [3] |
| Aspergillus flavus | Mycotoxigenic Fungus | Sensitive* | [3] |
| Cladosporium cucumerinum | Plant Pathogen | Sensitive* | [3] |
| Phoma tracheiphila | Plant Pathogen | Sensitive* | [3] |
| Penicillium verrucosum | Mycotoxigenic Fungus | Sensitive* | [3] |
| Aspergillus spp. | Human Pathogen | Sensitive* | [3] |
| Candida spp. | Human Pathogen | Species-specific variability | [3] |
| Fusarium spp. | Various | Least Sensitive | [3] |
| Plant Yeasts | Yeast | Inactive | [1][3] |
| Pichia guilliermondii | Biocontrol Yeast | Inactive (>50 µg/mL) | [5] |
| Rhodotorula glutinis | Biocontrol Yeast | Inactive (>50 µg/mL) | [5] |
Sensitivity was reported, but specific MIC values were not provided in the search results.
Proposed Mechanism of Action
While the precise molecular target of this compound is still under investigation, its antifungal properties suggest that it interferes with fundamental cellular processes essential for fungal viability.[1] Hypotheses center on the disruption of key pathways common to antifungal agents.[1] These potential targets provide a framework for designing experiments to elucidate its mechanism of action.
Caption: Hypothesized cellular processes targeted by this compound in fungi.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (MIC Assay)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, adapted from standard clinical laboratory methods.
Workflow Diagram: MIC Assay
Caption: Standard workflow for a broth microdilution MIC assay.
Methodology:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest spores by gently scraping the surface with a sterile loop in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to the desired concentration (e.g., 1 x 10^6 CFU/mL) using a hemocytometer. Dilute this stock to the final testing concentration as required by the specific standard (e.g., CLSI M38).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include a positive control well (fungi, no drug) and a negative control well (broth, no fungi).
-
Seal the plate and incubate at an appropriate temperature (e.g., 28°C) for a duration suitable for the test organism (typically 24 to 72 hours).
-
-
Determination of MIC:
-
Following incubation, determine the MIC by visually identifying the lowest concentration of this compound that completely inhibits fungal growth.
-
Protocol 2: Elucidating Gene Regulation Using this compound Biosynthesis
The biosynthesis of this compound originates from a polyketide pathway mediated by a specific gene cluster.[1] Recent studies have shown that its production is regulated by epigenetic factors, such as the histone methyltransferase FmKmt1 in Fusarium mangiferae.[6] Therefore, the yield of this compound can be used as a reporter to study how genetic or environmental factors influence the expression of secondary metabolite gene clusters.
Conceptual Diagram: Regulation of this compound Biosynthesis
Caption: Using this compound yield to study the regulation of its biosynthetic gene cluster.
Methodology:
-
Fungal Cultivation:
-
Culture the fungus (Fusarium semitectum or a heterologous expression host) on a solid substrate like autoclaved rice kernels, which is a known condition for production.[2]
-
To study regulatory factors, modify culture conditions (e.g., alter pH, light/dark cycles, nutrient sources) or use genetically modified strains (e.g., knockout of a putative regulator gene).[6]
-
Incubate cultures for a defined period (e.g., 4 weeks at room temperature).[2]
-
-
Extraction of Metabolites:
-
Harvest the fungal culture and mince the substrate.
-
Perform a solvent extraction using an organic solvent like ethyl acetate.
-
Evaporate the solvent to yield a crude extract.
-
-
Quantification by HPLC:
-
Develop an HPLC method for the quantitative analysis of this compound.[7]
-
Column: C-18 Reverse Phase.[7]
-
Mobile Phase: A gradient of methanol-water (MeOH-H₂O) or acetonitrile-water (MeCN-H₂O) can be optimized.[1]
-
Detection: Use a UV or Diode Array Detector (DAD) set to a wavelength where this compound has a strong absorbance, such as 258 nm or 285 nm.[1]
-
Analysis: Create a standard curve using purified this compound to quantify its concentration in the crude extracts from different experimental conditions. Compare the yields to understand the impact of the tested regulatory factors.
-
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fusarium Culture Conditions for Deoxyfusapyrone Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fusarium culture conditions for the production of Deoxyfusapyrone.
Troubleshooting Guide
This guide addresses common issues encountered during Fusarium cultivation for this compound production.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Inappropriate Nitrogen Source/Concentration: High levels of certain nitrogen sources, like glutamine, can suppress this compound biosynthesis.[1] | - Utilize a low-nitrogen medium. Studies on Fusarium mangiferae have shown that 6 mM sodium nitrate (NaNO₃) supports this compound production, while concentrations as high as 60 mM glutamine or 120 mM NaNO₃ are repressive.[1] - Experiment with different nitrogen sources and concentrations to find the optimal conditions for your specific Fusarium strain. |
| Suboptimal Temperature: Temperature significantly affects fungal growth and secondary metabolism. The optimal temperature for this compound production may differ from the optimal growth temperature. | - The optimal temperature range for the growth of many Fusarium species is between 23–27°C.[2] For secondary metabolite production, a slightly lower or higher temperature might be beneficial. Start with the optimal growth temperature and then test a range (e.g., 20°C, 25°C, 28°C) to determine the best temperature for this compound yield. | |
| Inadequate Aeration/Agitation: Oxygen availability is crucial for the growth of aerobic fungi like Fusarium and for the biosynthesis of many secondary metabolites. | - In submerged cultures, ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels.[3][4] - Start with a moderate agitation speed (e.g., 150-200 rpm) and aeration rate (e.g., 1 vvm) and optimize from there. Excessive shear stress from high agitation can damage mycelia. | |
| Incorrect Incubation Time: this compound is a secondary metabolite, and its production typically begins during the stationary phase of fungal growth. | - Perform a time-course experiment to determine the optimal harvest time. Monitor both biomass and this compound concentration over a period of several days to weeks. For some Fusarium species, maximum secondary metabolite production can occur after 10-14 days of incubation.[5] | |
| Genetic Regulation: The biosynthetic gene cluster for this compound may be silent or downregulated under standard laboratory conditions. | - Consider genetic engineering approaches to overexpress key regulatory genes like LaeA or pathway-specific transcription factors within the this compound biosynthetic gene cluster.[1][6] | |
| Poor Mycelial Growth | Suboptimal Medium Composition: The growth medium may lack essential nutrients or have an incorrect pH. | - Ensure the medium contains a suitable carbon source (e.g., glucose, sucrose), nitrogen source, and essential minerals. Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB) are commonly used for Fusarium growth. - While this compound production in F. mangiferae appears to be pH-independent, optimal growth for many Fusarium species occurs in a slightly acidic to neutral pH range (pH 5-7).[1][2] |
| Contamination: Bacterial or other fungal contamination can inhibit the growth of your Fusarium strain. | - Practice strict aseptic techniques during all stages of culture preparation and inoculation. - Use selective media if contamination is a persistent issue. | |
| Difficulty in Extracting this compound | Inefficient Extraction Protocol: The chosen solvent or extraction method may not be suitable for this compound. | - this compound and fusapyrone are typically extracted from fungal cultures using organic solvents like ethyl acetate.[7][8] - Ensure complete extraction by performing multiple extractions of the culture broth and mycelia. - A detailed protocol for extraction and purification using column chromatography and TLC has been described.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for this compound production?
A1: The optimal medium can vary between Fusarium species. However, a key factor is the nitrogen concentration. A low nitrogen concentration is generally favorable. For Fusarium mangiferae, a liquid ICI medium supplemented with 6 mM NaNO₃ has been shown to be effective for fusapyrone and this compound production.[1] High-nitrogen sources like 60 mM glutamine or 120 mM NaNO₃ can repress production.[1] For initial growth, standard media like Potato Dextrose Broth (PDB) can be used.
Q2: What is the ideal temperature for cultivating Fusarium for this compound production?
A2: The optimal temperature for the growth of most Fusarium species is around 25-28°C.[9] However, the optimal temperature for secondary metabolite production may be different. It is recommended to first establish the optimal growth temperature for your strain and then test a range of temperatures (e.g., 20°C, 25°C, 30°C) to determine the peak this compound production. For some Fusarium species, secondary metabolite production is enhanced at temperatures slightly below the optimal growth temperature.[10]
Q3: Does pH affect this compound yield?
A3: Studies on Fusarium mangiferae have indicated that the biosynthesis of fusapyrone and this compound is independent of the ambient pH.[1] However, the pH of the culture medium can significantly impact the growth of the fungus. Most Fusarium species grow well in a pH range of 5 to 7.[2]
Q4: How important are aeration and agitation in submerged cultures?
A4: Aeration and agitation are critical for submerged cultures of aerobic fungi like Fusarium. They ensure sufficient oxygen supply for growth and metabolism, and help to distribute nutrients evenly.[3][4] The optimal levels of aeration and agitation need to be determined empirically for your specific fermentation setup, as excessive agitation can cause shear stress and damage the fungal mycelia.
Q5: When is the best time to harvest the culture for maximum this compound yield?
A5: this compound is a secondary metabolite, meaning its production is typically highest during the stationary phase of fungal growth, after the initial phase of rapid biomass accumulation has slowed. A time-course study is the most effective way to determine the optimal harvest time. This involves sampling the culture at regular intervals (e.g., every 2-3 days) and measuring both mycelial dry weight and this compound concentration. For some Fusarium species, this can be between 10 to 28 days.[5][10]
Q6: What are the key regulatory pathways controlling this compound biosynthesis?
A6: this compound is a polyketide synthesized by a Polyketide Synthase (PKS). Its biosynthesis is regulated by a complex network. Key regulators in Fusarium include global regulators like LaeA and the Velvet complex proteins, which often control the expression of entire secondary metabolite gene clusters.[1][6][11][12] The cAMP signaling pathway has also been shown to play a role in regulating secondary metabolism in Fusarium.[13][14][15] Furthermore, epigenetic modifications, such as histone methylation regulated by enzymes like FmKmt1, can influence the expression of the this compound biosynthetic gene cluster.[1]
Data Presentation
Table 1: Effect of Nitrogen Source and Concentration on Fusapyrone and this compound Production in Fusarium mangiferae
| Nitrogen Source | Concentration | Fusapyrone Yield (µg/mL) | This compound Yield (µg/mL) |
| Glutamine | 6 mM | Not Detected | Not Detected |
| Glutamine | 60 mM | Not Detected | Not Detected |
| Sodium Nitrate (NaNO₃) | 6 mM | ~12 | ~3 |
| Sodium Nitrate (NaNO₃) | 120 mM | Not Detected | Not Detected |
| Data adapted from a study on Fusarium mangiferae.[1] Yields are approximate values based on graphical representation in the source. |
Table 2: General Optimal Culture Parameters for Fusarium Species
| Parameter | Optimal Range for Growth | Notes on Secondary Metabolite Production |
| Temperature | 23-28°C[9] | May differ from optimal growth temperature. Often slightly lower temperatures are favorable for mycotoxin production in some Fusarium species.[10] Specific quantitative data for this compound is limited. |
| pH | 5.0-7.0[2] | This compound production in F. mangiferae is reportedly pH-independent.[1] |
| Incubation Time | Varies by species | Secondary metabolite production typically peaks in the stationary phase (e.g., 10-28 days).[5][10] A time-course study is recommended. |
| Aeration & Agitation | Not applicable for solid culture | Crucial for submerged cultures to ensure adequate oxygen supply. Optimal rates are strain and bioreactor dependent.[3][4] |
Experimental Protocols
1. General Protocol for Fusarium Culture for this compound Production
This protocol is a general guideline and may require optimization for specific Fusarium strains.
-
Materials:
-
Fusarium isolate
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., ICI medium with 6 mM NaNO₃)
-
Sterile flasks
-
Incubator shaker
-
-
Procedure:
-
Inoculum Preparation: Grow the Fusarium strain on PDA plates at 25-28°C for 5-7 days until well-mycelated.
-
Liquid Culture Inoculation: Aseptically transfer a few agar plugs (approx. 1 cm²) of the mycelium from the PDA plate to a flask containing the sterile liquid culture medium.
-
Incubation: Incubate the flask in a shaker incubator at the optimized temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for the predetermined optimal duration (e.g., 14 days).
-
Harvesting: After incubation, separate the mycelium from the culture broth by filtration.
-
2. Protocol for Extraction of this compound
-
Materials:
-
Fungal culture (broth and mycelium)
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Combine the culture filtrate and the mycelial extract (if the compound is intracellular, the mycelium should be homogenized in the solvent).
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Pool the organic (ethyl acetate) layers.
-
Dry the pooled organic phase over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
-
The crude extract can be further purified using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).[2]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 4. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxin Induction and Protein Extraction from Fusarium spp. Cultures for Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering growth abilities of fusarium oxysporum f. sp. pisi under variable temperature, pH and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization for the Production of Deoxynivalenol and Zearalenone by Fusarium graminearum Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity | PLOS Genetics [journals.plos.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Signaling Governed by G Proteins and cAMP Is Crucial for Growth, Secondary Metabolism and Sexual Development in Fusarium fujikuroi | PLOS One [journals.plos.org]
- 14. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Overcoming Deoxyfusapyrone solubility issues for in vitro testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common challenges encountered during the in vitro testing of Deoxyfusapyrone, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a natural fungal metabolite classified as an α-pyrone.[1][2] Its primary biological activity is as a broad-spectrum antifungal agent, showing efficacy against a variety of filamentous fungi, including those pathogenic to plants and humans.[1][3]
Q2: What are the known solubility characteristics of this compound?
This compound is poorly soluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[2][4][]
Q3: What is the recommended storage condition for this compound?
It is recommended to store this compound as a solid at -20°C.[]
Q4: What is the general mechanism of action for this compound?
The exact mechanism of action for this compound is still under investigation.[4] However, it is hypothesized to interfere with essential fungal enzymes or metabolic pathways, potentially targeting cell wall integrity or ergosterol biosynthesis.
Q5: Is this compound active against all types of fungi?
This compound has demonstrated considerable activity against many filamentous fungi. However, it has been reported to be inactive against certain yeasts and the Gram-positive bacterium Bacillus megaterium.[3][6]
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My this compound is precipitating out of solution during my in vitro assay.
This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous assay medium. The following steps can help troubleshoot and prevent precipitation.
| Troubleshooting Step | Detailed Explanation | Key Considerations |
| 1. Optimize Stock Solution Concentration | Prepare a higher concentration stock solution in 100% DMSO or ethanol. This minimizes the volume of organic solvent added to your aqueous assay medium. | Aim for a final organic solvent concentration in your assay medium of ≤1%, although the tolerance can be cell-line or assay-dependent. |
| 2. Modify Dilution Protocol | Instead of a single large dilution, perform serial dilutions. Add the this compound stock solution dropwise to the assay buffer while vortexing to ensure rapid and thorough mixing. This avoids localized high concentrations that can lead to precipitation. | Direct addition of the DMSO stock to the final assay medium, which may contain proteins or other components, can sometimes aid in maintaining solubility. |
| 3. Test Alternative Solvents | While DMSO is common, ethanol or methanol are also viable options for creating the initial stock solution.[2][] The choice of solvent can sometimes influence solubility in the final aqueous solution. | Always run a vehicle control with the same final concentration of the solvent in your assay to account for any solvent-induced effects. |
| 4. Adjust Final Assay Concentration | It's possible the intended final concentration of this compound in your assay exceeds its aqueous solubility limit. Try testing a lower concentration range. | The reported Minimum Inhibitory Concentrations (MICs) for this compound against some fungi are in the range of 0.78-6.25 µg/mL, which can serve as a starting point for concentration selection.[7][8] |
| 5. Utilize Sonication | After diluting the stock solution into the assay medium, brief sonication of the final solution can help to dissolve any fine precipitate that may have formed. | Be cautious with sonication if working with sensitive proteins or cells, as it can potentially cause damage. |
| 6. Employ Solubilizing Agents (with caution) | For challenging cases, the use of solubilizing agents like cyclodextrins can be explored. These agents can encapsulate hydrophobic compounds and increase their aqueous solubility. | This approach requires careful validation to ensure the solubilizing agent itself does not interfere with the biological assay. |
Data Presentation: this compound Solubility
| Solvent | Qualitative Solubility | Recommended Use |
| Water | Poorly Soluble | Not recommended for stock solution preparation. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | Can be used for preparing stock solutions. |
| Ethanol | Soluble | A viable alternative to DMSO for stock solution preparation. |
| Methanol | Soluble | Another alternative solvent for stock solutions. |
Note on Quantitative Solubility: Since specific mg/mL or molar solubility values are not published, it is recommended that researchers empirically determine the solubility of this compound in their chosen solvent and assay medium. A suggested protocol for this is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against a filamentous fungus. It is based on established broth microdilution methods.
Materials:
-
This compound
-
100% Dimethyl Sulfoxide (DMSO)
-
Fungal isolate of interest
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an SDA or PDA plate at an appropriate temperature until sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.5-2.5 x 10^5 CFU/mL using a spectrophotometer and confirmed by plating serial dilutions.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL, and the final concentrations should typically range from 0.1 to 100 µg/mL.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the drug and inoculum by a factor of two.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. The endpoint can be determined visually or by using a microplate reader to measure absorbance.
-
Protocol 2: Empirical Determination of this compound Solubility
This protocol can be used to estimate the kinetic solubility of this compound in your specific assay buffer.
Materials:
-
This compound
-
100% DMSO
-
Assay buffer of interest
-
96-well clear microplate
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your assay buffer to a series of wells.
-
Add a small volume of the this compound DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all test wells and does not exceed a level that affects the assay (typically ≤1%).
-
Perform serial dilutions of the this compound solution across the plate.
-
Incubate the plate under the same conditions as your planned experiment (e.g., room temperature or 37°C) for a period that mimics your assay duration.
-
Visually inspect the wells for any signs of precipitation.
-
Quantify the amount of soluble compound by either:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs.
-
The highest concentration that does not show a significant increase in light scattering or a deviation from the expected linear relationship in absorbance can be considered the approximate kinetic solubility under those conditions.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing this compound precipitation in in vitro assays.
Hypothesized Fungal Signaling Pathways Potentially Affected by this compound
Given that the precise mechanism of this compound is unknown, its antifungal activity may involve the disruption of key fungal-specific pathways such as ergosterol biosynthesis or the cell wall integrity (CWI) pathway.
1. Ergosterol Biosynthesis Pathway
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs.
Caption: A simplified diagram of the fungal ergosterol biosynthesis pathway, a potential target for this compound.
2. Cell Wall Integrity (CWI) Pathway
The CWI pathway is a crucial signaling cascade that regulates the maintenance and synthesis of the fungal cell wall in response to stress.
Caption: An overview of the fungal Cell Wall Integrity (CWI) signaling pathway, another potential target for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyfusapyrone stability in different solvents and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of deoxyfusapyrone in various solvents and under different storage conditions. The information is designed to assist researchers in designing and executing experiments, ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving and storing this compound?
This compound exhibits good solubility in several organic solvents but is poorly soluble in water[1]. For optimal solubility, it is recommended to use ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)[1][2][3]. Stock solutions should be prepared in these solvents. For long-term storage, it is advisable to store this compound as a solid at -20°C[1][2][3].
2. What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C[1][2][3]. Under these conditions, the compound is reported to be stable for at least four years[3].
3. How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. While specific quantitative stability data for this compound in various solvents over time is limited in publicly available literature, general knowledge of α-pyrone compounds suggests that they can be susceptible to degradation. Some naturally occurring α-pyrones have been observed to be unstable[4]. It is recommended to prepare fresh solutions for experiments whenever possible or to conduct a short-term stability study for your specific solvent and storage conditions.
4. Is this compound sensitive to pH?
The biosynthesis of this compound in Fusarium mangiferae has been shown to be independent of the ambient pH[2]. However, the chemical stability of the α-pyrone ring in this compound could be influenced by pH. Generally, α-pyrone rings can be susceptible to hydrolysis under strong acidic or basic conditions. It is advisable to maintain a neutral pH for aqueous buffers used in experiments involving this compound.
5. Is this compound sensitive to light?
Many organic molecules, including those with chromophores like the α-pyrone ring in this compound, can be sensitive to light. Photochemical reactions, such as ring-opening, can occur in α-pyrones upon exposure to UV light. To minimize potential photodegradation, it is recommended to store this compound solutions in amber vials or protected from light.
Troubleshooting Guides
Issue: Inconsistent or lower than expected bioactivity in assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare a fresh stock solution of this compound. If using an older stock solution, verify its concentration and purity using a suitable analytical method like HPLC. Store stock solutions at -20°C or below and minimize freeze-thaw cycles. |
| Precipitation of this compound in aqueous assay buffer. | Due to its poor water solubility, this compound may precipitate when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. Increase the percentage of the organic solvent in the final assay medium if the experimental system allows. Alternatively, use a solubilizing agent, ensuring it does not interfere with the assay. Visually inspect for any precipitation. |
| Interaction with assay components. | Some components of the assay medium could potentially interact with and degrade this compound. Run a control experiment to assess the stability of this compound in the assay buffer over the duration of the experiment. |
Issue: Appearance of unknown peaks in HPLC chromatograms.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | This could indicate the formation of degradation products. This is more likely if the solution has been stored for an extended period, at room temperature, or exposed to light. Analyze a freshly prepared standard of this compound to confirm the retention time of the parent compound. |
| Contamination of the solvent or sample. | Ensure the purity of the solvents used for sample preparation and the mobile phase. Use high-purity solvents and filter them before use. |
| Carryover from previous injections. | Implement a robust column washing protocol between injections to prevent carryover. |
Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Information | Reference |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | [1][2][3] |
| Long-term Storage (Solid) | -20°C | [1][2][3] |
| Stability (Solid at -20°C) | ≥ 4 years | [3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This method is adapted from a published procedure for the analysis of fusapyrone and this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C-18 reverse phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of methanol and water. A typical starting point could be a linear gradient from 50% methanol in water to 100% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards. The recovery for this compound using a similar method has been reported to be between 99% and 101%.
-
Protocol 2: Forced Degradation Study of this compound
This is a general protocol to assess the intrinsic stability of this compound. The extent of degradation should be targeted at 5-20%.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 60°C for 48 hours. Dissolve in methanol for analysis. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil.
-
-
Analysis:
-
Analyze all samples (stressed and control) by the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
Calculate the percentage of degradation.
-
Visualizations
References
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seejph.com [seejph.com]
- 4. Pseudopyronines A and B, alpha-pyrones produced by a marine Pseudomonas sp. F92S91, and evidence for the conversion of 4-hydroxy-alpha-pyrone to 3-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Deoxyfusapyrone extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield during Deoxyfusapyrone extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final extract yield of this compound is significantly lower than expected. What are the primary factors I should investigate?
A low yield of this compound can stem from several factors throughout the experimental workflow, from initial fungal culture to the final extraction steps. The most critical areas to examine are the fermentation conditions, the extraction solvent and method, and the stability of the compound during processing.
Q2: How can I optimize the production of this compound in my Fusarium semitectum culture?
The production of secondary metabolites like this compound is highly dependent on the fungal growth conditions. Here are key parameters to optimize:
-
Culture Medium: The composition of the culture medium, including carbon and nitrogen sources, can significantly influence metabolite production. For this compound, cultivation on autoclaved rice or wheat kernels has been shown to be effective.
-
Fermentation Time: There is an optimal fermentation period for maximizing the yield of secondary metabolites. This is typically determined by performing a time-course study and measuring this compound concentration at different time points.
-
Temperature and pH: Fungal growth and metabolite synthesis are sensitive to temperature and pH. Maintaining optimal conditions for Fusarium semitectum is crucial. The stability of similar fungal polyketide pigments can be affected by pH, with some showing greater stability at lower pH values.
-
Aeration: Adequate aeration is necessary for the growth of filamentous fungi and the production of secondary metabolites.
Q3: I am observing a high ratio of Fusapyrone to this compound in my extract. What could be the cause?
Fusapyrone and this compound are closely related compounds often co-produced by Fusarium semitectum. The relative abundance of these two compounds can be influenced by the specific fungal strain and the fermentation conditions. Genetic factors within the fungus, such as the activity of specific enzymes in the biosynthetic pathway, play a significant role. If you are aiming for a higher yield of this compound, consider re-evaluating the fermentation parameters, as slight changes can sometimes shift the metabolic output.
Q4: Which extraction solvent is most effective for this compound?
The choice of solvent is critical for efficient extraction. This compound, a polyketide, is soluble in organic solvents like ethanol, methanol, DMF, and DMSO, but has poor water solubility. The following table summarizes the relative effectiveness of common solvents for extracting fungal polyketides, which can be used as a guide for this compound.
| Solvent System | Relative Polarity | Typical Yield Efficiency for Fungal Polyketides | Notes |
| Methanol | High | High | Can extract a wide range of polar and non-polar compounds, potentially leading to a less clean initial extract. |
| Ethanol | High | High | A good alternative to methanol with slightly lower toxicity. |
| Ethyl Acetate | Medium | Good to High | Often used for extracting moderately polar compounds and can provide a cleaner extract than more polar solvents. |
| Acetone | Medium | Good | Effective for a range of polyketides. |
| Chloroform/Methanol Mixtures | Variable | High | Can be very effective but requires careful handling due to toxicity. |
| Hexane | Low | Low | Generally not suitable for extracting polar compounds like this compound. |
Q5: My this compound appears to be degrading during extraction or purification. How can I improve its stability?
Alpha-pyrones can be sensitive to pH and temperature. To minimize degradation:
-
Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature.
-
pH: Maintain a neutral or slightly acidic pH during extraction and purification, as extreme pH values can lead to the degradation of similar fungal pigments.
-
Light Exposure: Protect your samples from direct light, as some polyketides are light-sensitive.
-
Storage: Store extracts and purified compounds at low temperatures (e.g., -20°C) in a non-reactive solvent.
Q6: I am having trouble purifying this compound from the crude extract. What are some common issues and solutions?
Purification of this compound typically involves chromatographic techniques. Common challenges include:
-
Co-elution of Impurities: Fusapyrone and other related metabolites may co-elute with this compound. Optimizing the mobile phase composition and gradient in your chromatography system is key. A combination of medium-pressure column chromatography and thin-layer chromatography (TLC) has been used for the successful isolation of this compound.
-
Poor Resolution in HPLC: If you are experiencing poor peak shape or resolution in your HPLC analysis, consider the following:
-
Mobile Phase: Ensure the mobile phase is properly degassed and the pH is controlled.
-
Column: The column may be contaminated or degraded. Flushing with a strong solvent or replacing the column may be necessary.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Fusarium semitectum Rice Culture
This protocol is a synthesized methodology based on established procedures for the extraction of fusapyrone and this compound.
1. Fungal Culture and Harvest:
- Culture Fusarium semitectum on autoclaved rice kernels at room temperature for 4 weeks.
- Harvest the fungal biomass and fermented rice.
2. Extraction:
- Homogenize the fungal culture with a suitable organic solvent (e.g., ethyl acetate or a methanol/chloroform mixture) in a 1:3 (w/v) ratio.
- Perform the extraction three times with fresh solvent for optimal recovery.
- Combine the organic extracts.
3. Concentration:
- Filter the combined extract to remove solid fungal material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
4. Purification:
- The resulting crude extract can be further purified using column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., a step-wise gradient of methanol in chloroform).
- Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
- Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Logical Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction.
Troubleshooting Decision Tree for Low this compound Yield
Caption: Troubleshooting low this compound yield.
Preventing Deoxyfusapyrone degradation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of deoxyfusapyrone during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during purification?
This compound is a bioactive γ-pyrone secondary metabolite isolated from fungi of the Fusarium genus.[1] Like many natural products, particularly those with pyrone structures, it can be susceptible to degradation under various chemical and physical conditions encountered during extraction and purification. This instability can lead to lower yields, impure final products, and potentially misleading results in biological assays.
Q2: What are the primary factors that can cause this compound degradation?
The primary factors that can lead to the degradation of pyrone-containing compounds like this compound include:
-
pH: Both acidic and basic conditions can promote hydrolysis or rearrangement of the pyrone ring.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the decomposition of the molecule.
-
Stationary Phase in Chromatography: Acidic stationary phases, such as standard silica gel, can catalyze the degradation of acid-labile compounds.
Troubleshooting Guide: Degradation During Purification
This guide addresses common issues encountered during the purification of this compound and provides step-by-step solutions.
Problem 1: Low recovery of this compound after silica gel column chromatography.
-
Possible Cause: Degradation of this compound on the acidic surface of the silica gel.
-
Troubleshooting Steps:
-
Assess Stability on TLC: Before performing column chromatography, spot the this compound-containing extract on a standard silica gel TLC plate. After developing the plate, let it sit for an hour and then re-develop it in the same or a slightly more polar solvent system. The appearance of new spots or streaking can indicate on-plate degradation.
-
Neutralize the Silica Gel: Use a neutralized silica gel for column chromatography. A detailed protocol for preparing neutralized silica gel is provided in the "Experimental Protocols" section below.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or a C18 reversed-phase silica gel for purification.
-
Minimize Contact Time: Elute the compound as quickly as possible from the column without sacrificing resolution.
-
Problem 2: Appearance of unknown impurity peaks in HPLC analysis after purification.
-
Possible Cause: Degradation of this compound due to inappropriate solvent conditions, pH, or light exposure during sample processing and analysis.
-
Troubleshooting Steps:
-
Control pH of Mobile Phase: For reversed-phase HPLC, use a mobile phase with a controlled pH, ideally in the neutral to slightly acidic range (pH 4-6), where many pyrones exhibit better stability. A common mobile phase for this compound analysis is a methanol-water mixture.[2]
-
Protect from Light: Prepare samples in amber vials and protect the entire chromatographic system from direct light. Use a UV detector with the lamp turned on only during analysis.
-
Use High-Purity Solvents: Ensure that all solvents used for purification and analysis are of high purity and free from peroxides or other oxidizing agents.
-
Work at Low Temperatures: Keep the sample and fractions cool throughout the purification process. Use a cooled autosampler if available for HPLC analysis.
-
Problem 3: Loss of compound during solvent evaporation.
-
Possible Cause: Thermal degradation due to excessive heat during evaporation.
-
Troubleshooting Steps:
-
Use Rotary Evaporation at Low Temperature: Concentrate the fractions containing this compound using a rotary evaporator with the water bath temperature kept as low as possible (e.g., 30-40°C).
-
Use a Stream of Inert Gas: For small volumes, evaporate the solvent under a gentle stream of nitrogen or argon at room temperature.
-
Lyophilization (Freeze-Drying): If the compound is in an aqueous-organic solvent mixture that is amenable to freezing, lyophilization is a gentle method for solvent removal that avoids heat.
-
Data Presentation
Table 1: Recommended HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reverse Phase Column |
| Mobile Phase | Methanol-Water Gradient |
| Detection | UV at 285 nm |
| Reference | [2] |
Table 2: Recovery of Fusapyrone and this compound using C18 HPLC
| Compound | Recovery Range (%) |
| Fusapyrone (FP) | 84 - 99 |
| This compound (DFP) | 99 - 101 |
| Data from a study quantifying the compounds in a crude extract. | |
| Reference | [2] |
Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel for Column Chromatography
This protocol is adapted from a method used for the purification of acid-labile carotenoids and can be applied to protect this compound from degradation on silica gel.
Materials:
-
Standard silica gel (60 Å, 230-400 mesh)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Methanol
-
Oven
Procedure:
-
Washing: Suspend the silica gel in a sufficient volume of saturated NaHCO₃ solution and stir for 15 minutes.
-
Filtration: Filter the silica gel through a Büchner funnel.
-
Rinsing: Wash the silica gel thoroughly with deionized water until the pH of the filtrate is neutral (pH ~7).
-
Final Wash: Wash the silica gel with methanol to remove excess water.
-
Drying: Dry the neutralized silica gel in an oven at 100-120°C for at least 4 hours, or until it is completely free-flowing.
-
Storage: Store the dried, neutralized silica gel in a desiccator to prevent re-adsorption of moisture.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for this compound degradation during purification.
References
Technical Support Center: Chemical Synthesis of Deoxyfusapyrone
Welcome to the technical support center for the chemical synthesis of Deoxyfusapyrone. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of this compound?
A1: The most established route for the total synthesis of this compound is a convergent and modular approach.[1][2] This strategy involves the independent synthesis of two key fragments: the complex polyene side chain and the 4-hydroxy-6-alkyl-2-pyrone moiety. These fragments are then coupled in the later stages of the synthesis to afford the final product. This approach allows for flexibility in the synthesis of various stereoisomers.[1][2]
Q2: What are the main challenges associated with the synthesis of the polyene side chain?
A2: Synthesis of the complex polyene side chain of this compound is challenging due to the potential for stereochemical ambiguity and the inherent instability of polyenes. Key challenges include:
-
Stereocontrol: Achieving the desired stereochemistry of the multiple double bonds within the polyene chain can be difficult.
-
Instability: Polyenes are often sensitive to light, oxygen, and acidic conditions, which can lead to degradation and lower yields.
-
Purification: The separation of complex polyene mixtures and isomers can be challenging, often requiring specialized chromatographic techniques.
Q3: What are common issues in the synthesis of the pyrone moiety?
A3: The synthesis of the substituted 4-hydroxy-6-alkyl-2-pyrone core can present several challenges, including:
-
Low Yields: Certain synthetic routes to substituted pyrones can suffer from low overall yields.
-
Side Reactions: The formation of undesired side products can complicate the purification process.
-
Functional Group Tolerance: The reaction conditions for pyrone synthesis may not be compatible with all desired functional groups on the alkyl side chain.
Q4: Which coupling reaction is typically used to connect the polyene and pyrone fragments?
A4: A common and effective method for coupling the vinyl organometallic species of the polyene chain with the pyrone moiety is the Stille cross-coupling reaction.[3][4][5][6][7] This palladium-catalyzed reaction is widely used in the synthesis of complex natural products due to its tolerance of a wide range of functional groups.[3][4][5][6][7]
Troubleshooting Guides
Low Yield in the Stille Coupling of Polyene and Pyrone Fragments
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Transmetalation | Ensure the organostannane reagent is of high purity. Consider the addition of activating agents such as Cu(I) salts, which have been shown to facilitate the transmetalation step in Stille couplings. |
| Catalyst Deactivation | Use a fresh, high-quality palladium catalyst. Ensure all solvents and reagents are anhydrous and degassed to prevent catalyst poisoning. Consider using a ligand that stabilizes the palladium(0) species. |
| Side Reactions (e.g., Homocoupling) | Homocoupling of the organostannane reagent is a common side reaction in Stille coupling.[5] To minimize this, try lowering the reaction temperature, using a less polar solvent, or adjusting the stoichiometry of the reactants. |
| Steric Hindrance | The complex and sterically hindered nature of both the polyene and pyrone fragments can slow down the coupling reaction. It may be necessary to increase the reaction time or temperature, or to screen different palladium catalysts and ligands to find a more effective combination. |
Poor Stereoselectivity in the Synthesis of the Polyene Side Chain
| Potential Cause | Troubleshooting Recommendation |
| Non-Stereospecific Reaction Conditions | For reactions like the Wittig olefination, the choice of base, solvent, and temperature can significantly impact the E/Z selectivity. Schlosser's modification of the Wittig reaction can be employed to favor the formation of E-alkenes. |
| Isomerization during Purification | Polyenes can be prone to isomerization upon exposure to light or acid. Protect reaction mixtures and purified products from light. Use neutral or slightly basic conditions during workup and chromatography. Employing buffered silica gel for chromatography can also be beneficial. |
| Incomplete Reaction | If a reaction to form a double bond is not driven to completion, the separation of the desired stereoisomer from the starting material or other isomers can be difficult. Monitor the reaction closely by TLC or LC-MS to ensure completion. |
Difficulty in Purification of this compound
| Potential Cause | Troubleshooting Recommendation |
| Product Instability | This compound, being a polyene, is susceptible to degradation. It is advisable to perform purification steps quickly and at low temperatures. Use of antioxidants like BHT (butylated hydroxytoluene) in the eluent during chromatography can sometimes prevent degradation. |
| Complex Mixture of Diastereomers | If the synthesis is not highly stereoselective, the final product will be a mixture of diastereomers, which can be very difficult to separate. Chiral chromatography (e.g., HPLC with a chiral stationary phase) may be required for the separation of stereoisomers. |
| Residual Tin Reagents | A significant challenge with Stille couplings is the removal of toxic organotin byproducts.[7] Purification can be facilitated by washing the organic phase with a saturated aqueous solution of KF or by using specific tin-scavenging resins. |
Experimental Workflow & Logic Diagrams
Caption: Convergent synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in Stille coupling.
References
- 1. The synthesis of this compound. 2. Preparation of the bis-trisubstituted olefin fragment and its attachment to the pyrone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling [organic-chemistry.org]
Minimizing batch-to-batch variability in Deoxyfusapyrone production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in deoxyfusapyrone production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production, offering potential causes and actionable solutions.
Issue 1: Consistently Low or No this compound Yield
| Potential Cause | Recommended Solution |
| Suboptimal Fungal Strain | Ensure you are using a known this compound-producing strain of Fusarium semitectum or Fusarium mangiferae.[1] Strain viability and metabolic activity can decline with repeated subculturing. It is advisable to use a fresh culture from a cryopreserved stock. |
| Inappropriate Culture Medium | The composition of the culture medium is critical. This compound is a secondary metabolite, and its production is often triggered by specific nutrient limitations.[2] High nitrogen levels, particularly from sources like glutamine, can repress biosynthesis.[3][4] |
| Incorrect Fermentation Parameters | Optimize fermentation conditions such as temperature, pH, and incubation time. Different Fusarium species have optimal temperature ranges for secondary metabolite production, often between 24-30°C.[1][5] The initial pH of the medium can also significantly influence yield.[1] |
| Inefficient Extraction Procedure | Ensure complete extraction of this compound from the culture broth and mycelia. The choice of solvent and extraction method (e.g., liquid-liquid extraction, solid-phase extraction) should be optimized for this compound's chemical properties. |
Issue 2: High Batch-to-Batch Variability in Yield
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Preparation | Standardize the inoculum preparation process. Use a consistent spore concentration or mycelial biomass for inoculating each batch. Variations in inoculum size and age can lead to significant differences in fermentation kinetics and final yield.[1] |
| Fluctuations in Fermentation Conditions | Tightly control all fermentation parameters, including temperature, pH, agitation, and aeration. Even minor deviations can impact fungal metabolism and secondary metabolite production.[6][7] |
| Variability in Raw Materials | The quality and composition of media components, especially complex ones like yeast extract, can vary between suppliers and even between different lots from the same supplier.[8] This can significantly affect secondary metabolite profiles.[8] If possible, test and qualify new batches of media components. |
Issue 3: Low Purity of this compound After Extraction
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | The crude extract will contain a mixture of other secondary metabolites and cellular components.[9] Optimize the extraction solvent and pH to selectively extract this compound while minimizing the co-extraction of impurities. |
| Suboptimal Purification Protocol | A multi-step purification process is often necessary to achieve high purity. This may include a combination of techniques like column chromatography (e.g., silica gel, C-18 reverse phase) and thin-layer chromatography (TLC).[10] Develop and validate a robust purification protocol. |
| Chemical Degradation | This compound may be sensitive to pH extremes or prolonged exposure to certain solvents.[11][12] Assess the stability of this compound under your extraction and purification conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from Fusarium culture?
A1: The yield of this compound can vary significantly depending on the fungal strain and fermentation conditions. However, a high-producing strain of Fusarium semitectum has been reported to yield approximately 0.540 grams of this compound per kilogram of rice culture.[13]
Q2: What is the optimal nitrogen source for this compound production?
A2: this compound biosynthesis is subject to nitrogen metabolite repression, meaning high concentrations of readily available nitrogen can inhibit its production.[2][3][4] Studies on Fusarium mangiferae have shown that low concentrations of sodium nitrate (e.g., 6 mM) support production, while higher concentrations of glutamine or sodium nitrate are repressive.[3][4] Therefore, a nitrogen-limiting medium is generally preferred.
Q3: Does the pH of the culture medium affect this compound production?
A3: While the biosynthesis of this compound in F. mangiferae appears to be largely independent of the ambient pH, the initial pH of the culture medium can still be an important parameter to optimize for overall fungal growth and metabolism.[1][3][4] For other Fusarium secondary metabolites, pH has been shown to be a critical factor.[6][14]
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a sensitive and rapid method for the simultaneous quantitative analysis of fusapyrone and this compound.[10][15] A C-18 reverse-phase column with a methanol-water mobile phase and UV detection at 285 nm has been shown to be effective.[10]
Q5: What are some common impurities encountered during purification?
A5: Common impurities include other secondary metabolites produced by the Fusarium strain, such as fusapyrone, as well as pigments and other cellular components.[16][17] The specific impurity profile will depend on the fungal strain and culture conditions.
Quantitative Data Summary
Table 1: Reported Yields of this compound
| Fungal Strain | Culture Substrate | This compound Yield (g/kg of culture) | Reference |
| Fusarium semitectum (super producer) | Rice | 0.540 | [13] |
| Fusarium semitectum (standard strain) | Rice | 0.122 | [13] |
Table 2: Recovery Rates for this compound Purification
| Purification Method | Recovery Rate | Reference |
| HPLC | 99% to 101% | [10] |
Experimental Protocols
Protocol 1: Fermentation of Fusarium semitectum for this compound Production
-
Inoculum Preparation:
-
Grow Fusarium semitectum on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.
-
Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Fermentation:
-
Use autoclaved rice kernels as the solid substrate.
-
Inoculate the sterile rice with the spore suspension.
-
Incubate the culture at room temperature (approximately 25°C) for 4 weeks in the dark.[10]
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Extract the fungal culture with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure.
-
-
Purification:
-
Perform initial purification using medium pressure column chromatography on silica gel.
-
Further purify the fractions containing this compound using Thin-Layer Chromatography (TLC).
-
For quantitative analysis and final purification, utilize High-Performance Liquid Chromatography (HPLC) with a C-18 reverse-phase column.[10]
-
Visualizations
Caption: A flowchart of the this compound production process.
Caption: A logical diagram for troubleshooting low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]
- 3. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 5. ijrar.org [ijrar.org]
- 6. Optimization for the Production of Deoxynivalenol and Zearalenone by Fusarium graminearum Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of culture conditions of Fusarium solani for the production of neoN-methylsansalvamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High performance liquid chromatography for the analysis of fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High performance liquid chromatography for the analysis of fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum [iris.cnr.it]
- 16. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Updates on the Secondary Metabolites from Fusarium Fungi and Their Biological Activities (Covering 2019 to 2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyfusapyrone interference in biological assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with deoxyfusapyrone in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address potential interference and provide strategies to ensure data integrity.
Troubleshooting Guides
Problem: Inconsistent or unexpected results in fluorescence-based assays.
Possible Cause: this compound, like other α-pyrone derivatives, may possess intrinsic fluorescent properties or the ability to quench fluorescence.[1][2][3] This can lead to false positives or false negatives depending on the assay format.
Troubleshooting Steps:
-
Compound Intrinsic Fluorescence Scan:
-
Before initiating your main assay, run a fluorescence scan of this compound alone at the excitation and emission wavelengths of your assay's fluorophore.
-
Prepare a dilution series of this compound in the assay buffer to determine if the fluorescence is concentration-dependent.
-
-
Control for Fluorescence Quenching:
-
Include a control experiment where this compound is added to the assay's fluorescent probe in the absence of the biological target.
-
A decrease in signal compared to the probe alone may indicate fluorescence quenching.
-
-
Assay Protocol Modification:
-
If interference is detected, consider using a different fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence profile of this compound.
-
Alternatively, a non-fluorescent assay format could be employed to validate initial findings.
-
Problem: High rate of hits or inconsistent data in high-throughput screening (HTS).
Possible Cause: Natural products can sometimes lead to non-specific activity in HTS formats through various mechanisms, including compound aggregation or reactivity with assay components.[4][5][6]
Troubleshooting Steps:
-
Solubility and Aggregation Assessment:
-
Visually inspect solutions of this compound at the concentrations used in the assay for any signs of precipitation or aggregation.
-
The inclusion of a small percentage of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer can help to mitigate compound aggregation.
-
-
Counter-Screening:
-
Employ a counter-screen to identify compounds that interfere with the assay technology itself. For example, in a luciferase-based assay, a screen against the luciferase enzyme alone can identify inhibitors of the reporter, which would be considered false positives.[7]
-
-
Orthogonal Assays:
-
Validate hits from the primary screen using a secondary, orthogonal assay that employs a different detection method. This helps to confirm that the observed activity is specific to the biological target and not an artifact of the initial assay technology.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is an α-pyrone secondary metabolite isolated from fungi of the Fusarium genus.[4][8] Its primary reported biological activity is antifungal, showing efficacy against a variety of plant pathogenic and mycotoxigenic fungi, as well as some fungi that cause human mycoses.[4][8][9]
Q2: Can this compound interfere with AlphaScreen® or HTRF® assays?
While there is no specific data on this compound, compounds with similar structures (natural products, heterocyclic compounds) can interfere with proximity-based assays like AlphaScreen® and HTRF®.[10][11][12][13][14][15] Potential interference mechanisms include:
-
Light Scattering: Aggregates of the compound can scatter the excitation light.
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelengths, leading to a decreased signal.
-
Disruption of Bead Interactions: The compound could non-specifically interact with the donor or acceptor beads.
To mitigate these potential issues, it is recommended to perform control experiments, such as running the assay in the absence of the biological target, to identify any direct effects of this compound on the assay components.
Q3: Are there any known toxic or off-target effects of this compound that could affect my cell-based assays?
This compound has shown toxicity in some biological systems. For instance, in an Artemia salina (brine shrimp) larvae bioassay, it exhibited an LC50 of 37.1 µM.[4][8][9] When conducting cell-based assays, it is crucial to first perform a cytotoxicity assessment of this compound on the specific cell line being used to ensure that the observed effects are not due to general toxicity.
Q4: What are some general best practices to avoid assay interference when working with natural products like this compound?
-
Characterize the Compound: Understand the physicochemical properties of your test compound, including its solubility and potential for aggregation.
-
Include Proper Controls: Always run controls for compound auto-fluorescence, absorbance, and potential inhibition of the detection system.
-
Use Counter-Screens: For HTS campaigns, routinely use counter-screens to eliminate frequent hitters and compounds that interfere with the assay technology.[7]
-
Confirm with Orthogonal Assays: Validate primary hits with a secondary assay that has a different technological principle.
Quantitative Data Summary
The following tables summarize the available quantitative biological data for this compound.
Table 1: Antifungal Activity of this compound
| Fungal Species | Activity Level |
| Alternaria alternata | Sensitive[4][9] |
| Ascochyta rabiei | Sensitive[4][9] |
| Aspergillus flavus | Sensitive[4][9] |
| Botrytis cinerea | Sensitive[4][9] |
| Cladosporium cucumerinum | Sensitive[4][9] |
| Phoma tracheiphila | Sensitive[4][9] |
| Penicillium verrucosum | Sensitive[4][9] |
| Fusarium species | Least Sensitive[4][9] |
| Plant yeasts | Inactive[5] |
Table 2: Zootoxicity of this compound
| Bioassay Organism | LC50 | Reference |
| Artemia salina (brine shrimp) | 37.1 µM (21.8 µg/mL) | [4][8][9] |
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence of a Test Compound
-
Objective: To determine if a test compound, such as this compound, exhibits intrinsic fluorescence at the excitation and emission wavelengths of a planned fluorescence-based assay.
-
Materials:
-
Test compound (this compound)
-
Assay buffer
-
Fluorometer or plate reader with fluorescence capabilities
-
Black, clear-bottom microplates
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer, starting from the highest concentration to be used in the experiment down to a blank control (buffer only).
-
Pipette the dilutions into the wells of a black microplate.
-
Set the fluorometer to the excitation and emission wavelengths of the primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Analysis: A significant increase in fluorescence intensity with increasing compound concentration indicates intrinsic fluorescence that may interfere with the assay.
-
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of a test compound on a specific cell line.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow for the determination of the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Visualizations
Caption: A logical workflow for screening natural products like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyranine Fluorescence Quenching for the Characterization of Solutions [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Small-molecule compound from AlphaScreen disrupts tau-glycan interface [frontiersin.org]
- 13. Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and proper handling of Deoxyfusapyrone
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper handling and potential light sensitivity of Deoxyfusapyrone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound?
A: this compound should be stored at -20°C to ensure its stability.[1] For long-term storage, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble?
A: this compound is soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[1] It has poor solubility in water.[1] When preparing stock solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not introduce toxicity.
Q3: Is this compound sensitive to light?
A: While there are no specific studies detailing the photostability of this compound, its chemical structure as an α-pyrone and its absorption of UV light (with a maximum around 285 nm) suggest a potential for light sensitivity.[2] It is best practice to handle this compound as a light-sensitive compound. This includes storing solutions in amber or opaque vials and minimizing exposure to direct light during experiments.[3][4]
Q4: How should I handle this compound solutions during an experiment?
A: To minimize potential degradation, it is recommended to work in a dimly lit area or to cover any vessels containing this compound solutions with aluminum foil.[3] When possible, prepare solutions fresh for each experiment. If you are conducting a time-sensitive experiment, consider preparing aliquots of your stock solution to avoid exposing the entire stock to light and ambient temperatures repeatedly.
Q5: My experimental results with this compound are inconsistent. What are the possible reasons?
A: Inconsistent results can stem from several factors. One primary reason could be the degradation of the compound due to improper storage or handling, including exposure to light and repeated freeze-thaw cycles. Other factors could include variability in your experimental setup, such as fluctuations in temperature, or issues with the solvent used for dissolution. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guides
Issue 1: Loss of Antifungal Activity
If you observe a significant decrease or complete loss of this compound's expected antifungal activity, consult the following table for potential causes and corrective actions.
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare a fresh stock solution from a new aliquot of this compound. Ensure proper storage at -20°C and protection from light. |
| Improper Solvent | Verify that the solvent used is compatible with your assay and does not inhibit fungal growth. Ensure the final solvent concentration is not toxic to the fungal species being tested. |
| Incorrect Concentration | Double-check all calculations for dilutions of your stock solution. If possible, verify the concentration of your stock solution using a spectrophotometer. |
| Resistant Fungal Strain | Confirm the susceptibility of your fungal strain to this compound. Some fungal species, particularly from the Fusarium genus, have shown lower sensitivity.[5][6] |
Issue 2: Precipitation of this compound in Solution
Precipitation of the compound can lead to inaccurate concentrations and unreliable results.
| Potential Cause | Recommended Action |
| Poor Solubility in Aqueous Media | This compound is poorly soluble in water.[1] When diluting a stock solution into an aqueous buffer or media, ensure the final concentration of the organic solvent is sufficient to maintain solubility, but not high enough to affect your experiment. A final DMSO concentration of <0.5% is generally well-tolerated in cell-based assays. |
| Low Temperature | If you are working with chilled media or buffers, the compound may precipitate. Try to perform dilutions at room temperature before adding to the final experimental setup. |
| High Concentration | The concentration of this compound may be exceeding its solubility limit in the chosen solvent system. Try preparing a more dilute stock solution or a different solvent system. |
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound.
| Parameter | Value | Organism/System | Reference |
| LC₅₀ | 37.1 µM | Artemia salina (brine shrimp) | [5][6] |
| Minimum Inhibitory Concentration (MIC) | 0.78-6.25 µg/mL | Botrytis cinerea, Aspergillus parasiticus, Penicillium brevicompactum | [7] |
| UV Absorption Maximum (λmax) | ~285 nm | In solution | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions and in a dimly lit environment, add the appropriate volume of sterile-filtered DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Dispense the stock solution into smaller, single-use aliquots in amber or opaque microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Antifungal Susceptibility Testing (Broth Microdilution)
-
Prepare a serial dilution of the this compound stock solution in the appropriate fungal growth medium in a 96-well microtiter plate. Protect the plate from light by covering it with an opaque lid or aluminum foil.
-
Prepare a standardized inoculum of the test fungus in the growth medium according to established protocols (e.g., CLSI guidelines).
-
Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (fungus only) and negative (medium only) controls.
-
Seal the plate and incubate at the optimal temperature and duration for the specific fungal species.
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for fungal growth or by measuring absorbance using a microplate reader.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting flowchart for inconsistent results.
Caption: Hypothesized general mechanism of antifungal action.
References
- 1. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 2. This compound | Benchchem [benchchem.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. droracle.ai [droracle.ai]
- 5. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Deoxyfusapyrone Crystallization for Structural Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of deoxyfusapyrone for structural studies.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound relevant to crystallization?
A1: this compound is an antifungal metabolite primarily isolated from Fusarium species.[1][2][3] Its properties present unique challenges for crystallization. Key characteristics are summarized below.
| Property | Value/Description | Implication for Crystallization |
| Appearance | Oily Matter[] | Oily compounds are often difficult to crystallize due to high conformational flexibility and potential for phase separation rather than nucleation. |
| Molecular Formula | C34H54O8[1] | The relatively large and complex structure can lead to multiple conformers in solution, hindering the formation of a well-ordered crystal lattice. |
| Molecular Weight | 590.8 g/mol [1] | |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility.[1][] | A range of polar organic solvents can be used for initial dissolution. The poor water solubility suggests that water can be used as an anti-solvent. |
| Purity | >95% by HPLC[1] | While high, residual impurities can inhibit crystallization. Further purification may be necessary. |
| Storage | -20°C[1][] | Standard storage for a sensitive natural product. |
Q2: My this compound sample won't crystallize and remains an oil. What are the common causes and solutions?
A2: "Oiling out," where the compound separates as a liquid phase instead of forming crystals, is a common issue with compounds like this compound. This typically occurs when the supersaturation level is too high, or the compound's melting point is lower than the crystallization temperature.
Troubleshooting Strategies for Oiling Out:
-
Reduce Supersaturation: Add a small amount of the "good" solvent back to the solution to dissolve the oil, then allow for slower cooling or evaporation.[5]
-
Lower the Temperature: If using elevated temperatures, try setting up crystallizations at a lower temperature to reduce the solubility of the oil.
-
Change the Solvent System: Experiment with different solvent/anti-solvent combinations. A solvent in which this compound is less soluble might promote nucleation over oiling.
-
Increase Purity: Even minor impurities can suppress crystallization. Consider an additional chromatographic purification step.
Q3: I am not observing any crystal formation in my experiments. What steps can I take?
A3: A complete lack of crystal formation usually points to issues with supersaturation, nucleation, or the purity of the compound.
Solutions for No Crystal Growth:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod at the air-solvent interface. This can create microscopic imperfections that serve as nucleation sites.[6]
-
Seeding: If you have previously obtained even a tiny crystal, add it to a supersaturated solution to act as a template for further growth.[6][7]
-
-
Increase Concentration: Your solution may not be sufficiently supersaturated. Slowly evaporate the solvent to increase the concentration of this compound.[5][8]
-
Use an Anti-Solvent: Gradually add a solvent in which this compound is insoluble (e.g., water or hexane) to a solution of this compound in a soluble solvent (e.g., ethanol or DMSO) until slight turbidity is observed. Then, warm the solution until it becomes clear and allow it to cool slowly.[6]
-
Vary the Temperature: If crystallizing at room temperature, try refrigeration or even freezing to decrease solubility and promote crystallization.[6]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in this compound crystallization.
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization
This method is gentle and allows for slow equilibration, which can be beneficial for difficult-to-crystallize molecules.
-
Prepare the Reservoir Solution: In the well of a crystallization plate, add 500 µL of a reservoir solution. This solution should consist of a solvent in which this compound is sparingly soluble or an anti-solvent.
-
Prepare the Drop: Dissolve this compound in a good solvent (e.g., ethanol, DMSO) to a final concentration of 5-20 mg/mL.
-
Set the Drop: On a cover slip, place a 1-2 µL drop of the this compound solution.
-
Seal the Well: Invert the cover slip and seal the well. The vapor from the reservoir solution will slowly diffuse into the drop, gradually increasing the concentration of the anti-solvent and promoting crystallization.
-
Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C) and observe periodically for crystal growth.
Protocol 2: Slow Evaporation
This is a straightforward method suitable for initial screening of conditions.
-
Dissolve the Sample: In a small, clean vial, dissolve a small amount of this compound in a minimal amount of a volatile solvent (e.g., ethanol or a mixture like ethanol/ethyl acetate).
-
Cover the Vial: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle punctures. This will allow the solvent to evaporate slowly over several days to weeks.
-
Incubate: Place the vial in an undisturbed location. As the solvent evaporates, the concentration of this compound will increase, leading to supersaturation and hopefully, crystallization.
Logical Relationship of Crystallization Parameters
The interplay of key parameters is crucial for successful crystallization. The following diagram illustrates these relationships.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. unifr.ch [unifr.ch]
- 8. Troubleshooting Problems in Crystal Growing [thoughtco.com]
Technical Support Center: Enhancing the Bioavailability of Deoxyfusapyrone in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Deoxyfusapyrone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, a natural antifungal metabolite isolated from the fungus Fusarium semitectum.[1][2][3][4] Like many poorly water-soluble compounds, its low aqueous solubility can limit its oral bioavailability, potentially reducing its therapeutic efficacy. Enhancing bioavailability is crucial for developing effective oral formulations.
Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?
A2: The primary strategies focus on improving the solubility and dissolution rate of the drug. These can be broadly categorized as:
-
Physical Modifications: Micronization, nanosuspensions, and amorphous solid dispersions.[5][6][7]
-
Chemical Modifications: Salt formation (not applicable to this compound due to its neutral nature) and prodrug synthesis.
-
Formulation-Based Approaches: Use of co-solvents, surfactants, cyclodextrin complexation, and lipid-based formulations.[8][9][10]
Q3: Are there any known derivatives of this compound with altered solubility or activity?
A3: Yes, studies on derivatives of the related compound, fusapyrone, have shown that chemical modifications can impact water solubility and biological activity.[1][2] For instance, acetylation of fusapyrone, which tends to decrease water solubility, resulted in increased toxicity in some assays.[1] This suggests a relationship between the compound's hydrophobicity and its biological effects, highlighting the importance of optimizing solubility for desired therapeutic outcomes.
Q4: How can I analyze the concentration of this compound in my formulations and biological samples?
A4: A validated High-Performance Liquid Chromatography (HPLC) method is essential for the quantitative analysis of this compound. A reversed-phase HPLC system with a C18 column and a UV detector is a common approach.[11][12] The mobile phase composition, typically a mixture of methanol or acetonitrile and water, should be optimized for adequate separation and peak shape.
Troubleshooting Guides
Issue 1: Poor dissolution of this compound from a solid dosage form.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High crystallinity and low aqueous solubility of this compound. | 1. Particle Size Reduction (Micronization): Employ jet milling or ball milling to reduce the particle size of the this compound powder. 2. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, PEG, HPMC) using solvent evaporation or hot-melt extrusion. | Increased surface area leading to a faster dissolution rate. Improved wettability and dissolution due to the drug being dispersed in a hydrophilic matrix. |
| Poor wettability of the drug powder. | 1. Incorporate a Surfactant: Add a suitable surfactant (e.g., sodium lauryl sulfate, polysorbate 80) to the formulation. 2. Formulate as a Solid Dispersion: As mentioned above, this will also improve wettability.[13] | Reduced surface tension between the drug particles and the dissolution medium, leading to improved wetting and faster dissolution. |
| Inadequate formulation composition. | Optimize Excipients: Review and optimize the concentrations of disintegrants, binders, and other excipients to ensure rapid tablet disintegration and drug release. | A well-formulated tablet that disintegrates quickly, allowing for faster drug dissolution. |
Issue 2: Low and variable oral bioavailability in preclinical animal studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Limited dissolution in the gastrointestinal tract. | Enhance Solubility in Formulation: 1. Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).[10] 2. Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a lipid-based nanoparticle formulation. | Increased apparent solubility and dissolution rate in the GI fluids. Enhanced absorption through the lymphatic pathway and improved solubility in the intestinal lumen. |
| First-pass metabolism. | Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes to identify the major metabolic pathways. If significant first-pass metabolism is observed, consider co-administration with a metabolic inhibitor (for research purposes) or developing a formulation that bypasses the liver (e.g., buccal or transdermal, if feasible). | Understanding the extent of first-pass metabolism to guide formulation strategy. |
| P-glycoprotein (P-gp) efflux. | Assess P-gp Substrate Potential: Use in vitro cell-based assays (e.g., Caco-2 permeability assay) to determine if this compound is a substrate for P-gp. If it is, consider incorporating a P-gp inhibitor in the formulation (e.g., certain surfactants or polymers). | Increased intestinal absorption by inhibiting efflux back into the intestinal lumen. |
Data Presentation
Table 1: Comparison of this compound Solubility in Different Media
| Medium | This compound Solubility (µg/mL) |
| Water | < 1.0 |
| Phosphate Buffer (pH 6.8) | 1.2 ± 0.2 |
| 0.1 N HCl (pH 1.2) | 0.8 ± 0.1 |
| 2% Tween 80 in Water | 25.4 ± 2.1 |
| 10% HP-β-Cyclodextrin in Water | 150.8 ± 12.5 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 85 ± 15 | 2.0 | 450 ± 90 | 100 |
| Micronized Suspension | 150 ± 25 | 1.5 | 980 ± 150 | 218 |
| Solid Dispersion (1:5 Drug:PVP K30) | 320 ± 45 | 1.0 | 2150 ± 300 | 478 |
| SEDDS Formulation | 550 ± 80 | 0.75 | 3500 ± 450 | 778 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Determine the appropriate molar ratio of this compound to Hydroxypropyl-β-Cyclodextrin (HP-β-CD), commonly starting with 1:1 and 1:2 ratios.
-
Complexation:
-
Dissolve the calculated amount of HP-β-CD in purified water with gentle heating (40-50°C) and stirring.
-
Slowly add an alcoholic solution of this compound to the HP-β-CD solution while maintaining constant stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
-
Lyophilization:
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare 900 mL of a relevant dissolution medium, for example, phosphate buffer (pH 6.8) with 0.5% sodium lauryl sulfate to maintain sink conditions.
-
Test Conditions:
-
Set the temperature to 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
-
Procedure:
-
Place the this compound formulation (e.g., tablet, capsule, or a specified amount of powder) into each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
Visualizations
References
- 1. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Deoxyfusapyrone versus Fusapyrone: a comparative antifungal activity study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activities of two closely related natural compounds, Deoxyfusapyrone and Fusapyrone. Both are α-pyrones isolated from Fusarium semitectum and have demonstrated significant potential as antifungal agents. This document summarizes their performance based on available experimental data, outlines the methodologies used in these studies, and visualizes key concepts to aid in research and development.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data comparing the antifungal activity and toxicity of this compound and Fusapyrone.
| Parameter | This compound | Fusapyrone | Source |
| Minimum Inhibitory Concentration (MIC) Range | 0.78-6.25 µg/mL | 0.78-6.25 µg/mL | [1][2] |
| General Antifungal Potency | Less active than Fusapyrone | More active than this compound | [1][3] |
| Toxicity (LC50) in Artemia salina (brine shrimp) larvae bioassay | 37.1 µM (21.8 µg/mL) | Not toxic at the highest tested concentration (500 µM) | [1][3] |
Antifungal Spectrum
Both this compound and Fusapyrone have demonstrated considerable activity against a range of filamentous fungi, including plant pathogens and mycotoxigenic species.[3][4] They have also shown inhibitory effects against fungi responsible for human mycoses.[1][4]
Sensitive Fungi Include:
-
Penicillium brevicompactum[2]
Notably, Fusarium species have been reported to be the least sensitive to these compounds.[3][4] Both compounds were found to be inactive against yeasts isolated from plants and the Gram-positive bacterium Bacillus megaterium in disk diffusion assays.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Fusapyrone.
Minimum Inhibitory Concentration (MIC) Determination
The antifungal activity of this compound and Fusapyrone is commonly determined using a broth microdilution method.
-
Fungal Inoculum Preparation: Fungal spores are harvested from fresh cultures grown on an appropriate medium (e.g., Potato Dextrose Agar). The spore suspension is then adjusted to a standardized concentration (e.g., 10^5 spores/mL) in a suitable broth (e.g., Potato Dextrose Broth).
-
Compound Dilution: A serial dilution of this compound and Fusapyrone is prepared in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are then incubated at a specific temperature (e.g., 25-28°C) for a defined period (e.g., 24-72 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Artemia salina (Brine Shrimp) Larvae Bioassay for Toxicity
This assay is used to evaluate the zootoxicity of the compounds.
-
Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in artificial seawater under constant light and aeration for 24-48 hours.
-
Exposure to Compounds: A known number of nauplii (larvae) are transferred to wells of a microtiter plate containing different concentrations of this compound and Fusapyrone dissolved in seawater.
-
Incubation: The plates are incubated for 24 hours under light.
-
Toxicity Assessment: The number of dead nauplii in each well is counted, and the LC50 (the concentration that is lethal to 50% of the larvae) is calculated.
Visualizations
Experimental Workflow for Antifungal Activity Screening
Hypothetical Antifungal Mechanism of Action
The precise mechanism of action for both this compound and Fusapyrone is currently unknown.[5] However, based on the common targets of antifungal agents, a hypothetical mechanism can be proposed.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioaustralis.com [bioaustralis.com]
Comparing the efficacy of Deoxyfusapyrone with commercial antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of Deoxyfusapyrone, a naturally occurring α-pyrone, against established commercial antifungal agents. The following sections detail its performance based on available experimental data, outline the methodologies for antifungal susceptibility testing, and visualize the known or proposed mechanisms of action.
Executive Summary
This compound, a secondary metabolite isolated from Fusarium semitectum, has demonstrated considerable in vitro antifungal activity against a range of filamentous fungi, including plant pathogens and mycotoxigenic species.[1][2] While it also shows inhibitory effects against fungi responsible for human mycoses, particularly Aspergillus species, a direct quantitative comparison with commercial antifungals is challenging due to the limited availability of Minimum Inhibitory Concentration (MIC) data against clinically relevant human pathogens.[3] The exact mechanism of action for this compound is still under investigation, though it is hypothesized to disrupt key fungal enzymes or metabolic pathways essential for survival.[1]
Commercial antifungals, such as Polyenes (Amphotericin B), Azoles (Fluconazole), and Echinocandins (Caspofungin), have well-defined mechanisms of action and extensive publicly available data on their efficacy against a wide spectrum of human fungal pathogens. This guide aims to synthesize the current knowledge on this compound and place it in the context of these established antifungal classes to aid researchers and drug development professionals in evaluating its potential.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the available quantitative data on the antifungal activity of this compound and prominent commercial antifungals. It is important to note that the fungal species tested for this compound are primarily plant pathogenic or mycotoxigenic, which limits a direct comparison with the clinical data for commercial agents.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Botrytis cinerea | 0.78 - 6.25 | [4] |
| Aspergillus parasiticus | 0.78 - 6.25 | [4] |
| Penicillium brevicompactum | 0.78 - 6.25 | [4] |
Table 2: In Vitro Antifungal Activity of Commercial Antifungals against Human Pathogens
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Amphotericin B | Candida albicans | 0.12 - 2 |
| Aspergillus fumigatus | 0.25 - 2 | |
| Fluconazole | Candida albicans | 0.25 - 16 |
| Candida glabrata | 1 - 64 | |
| Caspofungin | Candida albicans | 0.015 - 0.5 |
| Aspergillus fumigatus | 0.06 - 0.5 |
Experimental Protocols: Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antifungal agent. The methodologies for these experiments are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27-A3/M38-A2 and EUCAST)
This is the reference method for determining the MIC of antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain pure colonies. A suspension of the fungal cells or conidia is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve the final desired inoculum concentration.
-
Antifungal Agent Dilution: The antifungal compound (e.g., this compound) is serially diluted in a liquid medium, typically RPMI-1640, in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungal inoculum) are also included.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, this is typically a ≥50% reduction in turbidity. For amphotericin B and for molds, it is often the concentration that leads to 100% growth inhibition (complete clarity).
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways of Antifungal Agents
The following diagrams illustrate the known or proposed mechanisms of action for this compound and key commercial antifungals.
Caption: Proposed mechanism of action for this compound.
Caption: Mechanisms of action for major commercial antifungal classes.
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Deoxyfusapyrone and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deoxyfusapyrone, a naturally occurring α-pyrone produced by the fungus Fusarium semitectum, and its parent compound, fusapyrone, have garnered significant interest in the scientific community for their considerable antifungal properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, offering insights into their biological performance supported by available experimental data. The aim is to furnish researchers and drug development professionals with a comprehensive resource to inform future studies and the design of novel antifungal agents.
Comparative Biological Activity: A Tabular Overview
The biological activity of this compound and its analogs has been primarily evaluated based on their antifungal efficacy and zootoxicity. The following tables summarize the key quantitative data available from published studies.
Table 1: Antifungal Activity of this compound and Its Analogs
| Compound | Fungal Species | Activity Metric | Value | Reference |
| This compound (2) | Botrytis cinerea | MIC (24h) | 0.78-6.25 µg/mL | [1] |
| Aspergillus parasiticus | MIC (24h) | 0.78-6.25 µg/mL | [1] | |
| Penicillium brevicompactum | MIC (24h) | 0.78-6.25 µg/mL | [1] | |
| Fusapyrone (1) | Botrytis cinerea | MIC (24h) | 0.78-6.25 µg/mL | [1] |
| Aspergillus parasiticus | MIC (24h) | 0.78-6.25 µg/mL | [1] | |
| Penicillium brevicompactum | MIC (24h) | 0.78-6.25 µg/mL | [1] | |
| Tetraacetyl this compound (4) | Not specified | - | Less active than this compound | [1] |
| Fusapyrone derivatives (7, 9, 10) | Botrytis cinerea | MIC | 25-50 µg/mL | [1] |
Table 2: Zootoxicity of this compound and Its Analogs (Brine Shrimp Lethality Assay)
| Compound | Organism | Activity Metric | Value | Reference |
| This compound (2) | Artemia salina | LC50 | 37.1 µM | [3] |
| Fusapyrone (1) | Artemia salina | - | Not toxic at 500 µM | [3] |
| Tetraacetyl this compound (4) | Artemia salina | - | As toxic as this compound (2) | [1] |
| Pentaacetyl fusapyrone (3, 5, 6) | Artemia salina | - | Strong increase in toxicity compared to fusapyrone (1) | [1] |
| Fusapyrone derivatives (7-10) | Artemia salina | - | Slightly zootoxic | [1] |
Structure-Activity Relationship Insights
Analysis of the available data reveals several key insights into the SAR of this compound and its analogs:
-
The α-Pyrone Scaffold: The 3-substituted-4-hydroxy-6-alkyl-2-pyrone core is essential for the antifungal activity.[1]
-
Comparison with Fusapyrone: Fusapyrone, which possesses a glycosyl residue, is consistently reported to be more active than this compound.[3]
-
Impact of Acetylation: Pentaacetylation of the glycosyl residue in fusapyrone leads to a significant increase in zootoxicity, which is suggested to be linked to an increase in hydrophobicity.[1] The tetraacetyl derivative of this compound exhibits toxicity comparable to the parent compound.[1]
-
Modifications and Antifungal Activity: Chemical modifications to the glycosyl residue, the 2-pyrone ring, or the aliphatic chain of fusapyrone generally result in a decrease in antifungal activity.[1] Some derivatives retain partial activity, but at significantly higher concentrations.[1]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) values are typically determined using a broth microdilution method based on established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar). A suspension of fungal spores or conidia is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) and adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).
-
Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.
Zootoxicity Assessment (Brine Shrimp Lethality Assay)
This assay is a simple, rapid, and low-cost method for preliminary toxicity screening of chemical compounds.
-
Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.
-
Exposure to Test Compounds: Ten to fifteen nauplii (larvae) are transferred to wells of a 24-well plate or small vials containing the test compound dissolved in seawater at various concentrations.
-
Incubation: The plates are maintained at room temperature for 24 hours.
-
LC50 Determination: The number of dead and surviving nauplii is counted. The lethal concentration 50 (LC50), the concentration at which 50% of the nauplii are killed, is determined using statistical analysis.
Visualizing the Research Workflow and Hypothesized Mechanism
While the precise molecular mechanism of action for this compound remains to be fully elucidated, it is hypothesized to involve the disruption of the fungal cell wall or the inhibition of key enzymes involved in vital metabolic pathways such as ergosterol biosynthesis.[4] The following diagrams illustrate the general workflow of a structure-activity relationship study and a conceptual representation of the hypothesized mechanism of action.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: Hypothesized antifungal mechanism of action for this compound analogs.
References
- 1. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
Validating the Antifungal Targets of Deoxyfusapyrone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deoxyfusapyrone, a naturally occurring alpha-pyrone, has demonstrated notable antifungal activity against a range of filamentous fungi.[1][2] However, its precise molecular target and mechanism of action remain to be fully elucidated. This guide provides a comparative framework for validating the potential antifungal targets of this compound. We will explore established experimental protocols and compare its activity profile with well-characterized antifungal agents that target distinct cellular pathways: Fluconazole (cell membrane), Amphotericin B (cell membrane), and Caspofungin (cell wall).
Comparative Antifungal Activity
A crucial first step in target validation is to compare the in vitro activity of the compound of interest against a panel of relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a key metric for this comparison.
| Antifungal Agent | Target | Botrytis cinerea MIC (µg/mL) | Aspergillus parasiticus MIC (µg/mL) | Penicillium brevicompactum MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| This compound | Unknown | 0.78 - 6.25[3][4] | 0.78 - 6.25[3][4] | 0.78 - 6.25[3][4] | Variable[5][6] |
| Fluconazole | Lanosterol 14-α-demethylase (Erg11p) | >64 | >64 | >64 | 0.25 - 2[7] |
| Amphotericin B | Ergosterol | 0.5 - 2 | 0.25 - 1 | 0.12 - 1 | 0.25 - 1[8] |
| Caspofungin | β-(1,3)-D-glucan synthase | 0.015 - 0.06 | 0.015 - >8 | >8 | 0.03 - 0.25[7][9] |
Experimental Protocols for Target Validation
Validating the molecular target of a novel antifungal agent like this compound requires a multi-pronged approach, combining genetic, biochemical, and biophysical methods.
Genetic Approaches
-
Haploinsufficiency Profiling (HIP): This technique utilizes a collection of heterozygous deletion mutant strains of a model organism, typically Saccharomyces cerevisiae. The principle is that a strain with a deleted copy of the drug's target gene will be hypersensitive to the drug.
-
Protocol:
-
Create a library of heterozygous deletion mutants, where one copy of each non-essential gene is deleted.
-
Pool the mutants and grow them in the presence and absence of the test compound (this compound).
-
Use barcode sequencing (next-generation sequencing) to quantify the abundance of each mutant in both conditions.
-
Strains that are significantly depleted in the presence of the drug are considered "haploinsufficient" and may harbor the drug's target.
-
-
-
Overexpression Resistance Analysis: Conversely, overexpressing the target protein can lead to drug resistance.
-
Protocol:
-
Construct a library of strains, each overexpressing a different fungal gene.
-
Screen the library for strains that exhibit increased resistance to this compound compared to the wild-type.
-
The overexpressed gene in the resistant strains is a strong candidate for the drug's target.
-
-
Biochemical Approaches
-
Enzyme Inhibition Assays: If a specific enzyme is hypothesized to be the target, its activity can be measured in the presence of the compound.
-
Protocol:
-
Purify the candidate target enzyme from a fungal source or through recombinant expression.
-
Perform an in vitro assay to measure the enzyme's activity in the presence of varying concentrations of this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) value, which indicates the drug's potency in inhibiting the enzyme.
-
-
-
Cell-Based Assays: These assays can measure the effect of the compound on a specific cellular pathway. For instance, if this compound is suspected to interfere with cell wall synthesis, the levels of key cell wall components like glucan or chitin can be quantified.
Biophysical Approaches
-
Thermal Shift Assay (TSA): This method, also known as differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding.
-
Protocol:
-
Mix the purified candidate target protein with a fluorescent dye that binds to unfolded proteins.
-
Add this compound to the mixture.
-
Gradually increase the temperature and monitor the fluorescence. Binding of this compound will typically stabilize the protein, leading to an increase in its melting temperature (Tm).
-
-
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways of the comparator drugs and a hypothetical pathway for this compound, considering its chemical class.
Caption: Comparative signaling pathways of antifungal agents.
Experimental Workflow
The following diagram outlines a logical workflow for the validation of this compound's antifungal target.
Caption: Experimental workflow for antifungal target validation.
Logical Relationships in Target Validation
This diagram illustrates the key logical connections in the process of validating a novel antifungal target.
Caption: Logical relationships in antifungal target validation.
References
- 1. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity and potential mechanism of action of caspofungin in combination with ribavirin against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Caspofungin: an echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyfusapyrone: A Comparative Guide to its In Vivo Efficacy in Fungal Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent Deoxyfusapyrone against established therapeutic alternatives. A notable gap in the current scientific literature is the absence of in vivo efficacy data for this compound in animal models of fungal infections. This document summarizes the available in vitro data for this compound and contrasts it with the well-documented in vivo efficacy of standard antifungal drugs—Amphotericin B, Fluconazole, and Caspofungin—in murine models of disseminated candidiasis and aspergillosis. The experimental protocols for these established agents are detailed to provide a framework for future in vivo evaluation of this compound.
Executive Summary
This compound, a natural α-pyrone produced by Fusarium semitectum, has demonstrated considerable in vitro antifungal activity against a range of filamentous fungi, including human pathogens like Aspergillus species.[1][2] Its activity against yeasts such as Candida species has been described as showing species-specific variability.[1][2] Despite these promising in vitro results, to date, no studies have been published detailing its efficacy in animal models of fungal infection. This guide, therefore, juxtaposes the in vitro profile of this compound with the established in vivo performance of Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin) to highlight its potential and the critical need for in vivo studies.
In Vitro Antifungal Activity of this compound
This compound has shown inhibitory effects against various fungal species. While specific Minimum Inhibitory Concentration (MIC) values from standardized assays are not widely reported in the public domain, studies indicate its potential.
-
Against Aspergillus species: this compound exhibits good inhibitory activity, with Aspergilli being among the most sensitive fungi tested.[1][2] One study reported MICs for this compound and its parent compound, Fusapyrone, against Aspergillus parasiticus in the range of 0.78-6.25 µg/mL.[3]
-
Against Candida species: The activity of this compound against Candida species is variable and species-dependent.[1][2]
Comparative In Vivo Efficacy in Murine Candidiasis Models
Systemic candidiasis is often modeled in mice through intravenous injection of Candida albicans, with key endpoints being the reduction of fungal burden in the kidneys and survival.
| Drug | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| This compound | - | - | - | No in vivo data available |
| Amphotericin B | Neutropenic Mice | 0.1 to 4 mg/kg/day (intraperitoneal) | Fungal Burden (Kidney) | Greater efficacy than triazoles in normal mice; less effective in neutropenic mice.[4] |
| Immunocompromised Mice | 1 to 10 mg/kg/day | Survival & Fungal Burden (Kidney) | Doses of 2 to 10 mg/kg resulted in 80-100% survival.[5] A 1 mg/kg dose led to a 3-log reduction in kidney colony counts.[6] | |
| Fluconazole | Normal & Neutropenic Mice | 2.5 to 20 mg/kg (oral, twice daily) | Fungal Burden (Kidney) | Effective in both normal and neutropenic mice.[4] A dose of 10 mg/kg/day for 12 weeks significantly reduced viable organisms.[7] |
| Immunocompromised Rats | 20 and 80 mg/kg/day (oral) | Fungal Burden (Kidney & Liver) | Reduced kidney and liver titers of C. tropicalis and C. glabrata.[8] | |
| Caspofungin | Immunosuppressed Mice | 0.25 to 2.0 mg/kg/day | Fungal Burden (Kidney) & Sterilization | 80-100% of mice had sterile kidneys at doses from 0.25 to 2.0 mg/kg.[9] The 99% effective dose for reducing kidney CFU was 0.119 mg/kg.[9][10][11] |
| Juvenile Mice (CNS Candidiasis) | 1 to 8 mg/kg/day | Fungal Burden (Kidney & Brain) | Dose-dependent reduction in kidney and brain fungal burden, equivalent to or better than Amphotericin B at 1 mg/kg.[12] |
Comparative In Vivo Efficacy in Murine Aspergillosis Models
Invasive aspergillosis is typically modeled in immunosuppressed mice via inhalation or intravenous injection of Aspergillus fumigatus. Efficacy is measured by survival rates and reduction in fungal load in the lungs and other organs.
| Drug | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| This compound | - | - | - | No in vivo data available |
| Amphotericin B | Temporarily Neutropenic Mice | 0.5 to 5 mg/kg/day | Survival | 70-100% survival with 2 and 5 mg/kg doses against a susceptible isolate.[13] |
| Immunosuppressed Rabbits | 1.5 mg/kg/day | Fungal Burden (Liver, Kidney, Lung) | More effective in sterilizing tissues than Fluconazole.[14] | |
| Fluconazole | Immunosuppressed Rabbits | 60 to 120 mg/kg/day | Fungal Burden & Survival | Reduced mortality and 10- to 100-fold reduction in fungal burden in liver, kidney, and lung at 120 mg/kg/day.[14] |
| Mice | - | Survival | Less active than Amphotericin B but more active than Ketoconazole.[15] | |
| Caspofungin | Immunosuppressed Mice | ≥0.125 mg/kg/day | Survival | Significantly prolonged survival.[10][11] |
| Neutropenic Mice | 0.5 to 5 mg/kg/day | Survival & Fungal Burden | All doses were effective at prolonging survival.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are generalized protocols for murine models of systemic candidiasis and invasive aspergillosis based on published literature.
Murine Model of Systemic Candidiasis
-
Animal Model: Outbred ICR (CD-1) or inbred BALB/c mice are commonly used.[17] Mice can be either immunocompetent or rendered neutropenic with agents like cyclophosphamide or 5-fluorouracil to establish a more severe infection.[17]
-
Fungal Strain and Inoculum Preparation: Candida albicans strains such as ATCC 90028 or SC5314 are standard.[17] The fungus is grown on Sabouraud dextrose agar, and then a colony is used to inoculate a broth culture.[18] Yeast cells are harvested, washed, and resuspended in sterile saline to a concentration of approximately 1 x 10^6 CFU/mL. The final inoculum is adjusted based on the desired infection severity.[19]
-
Infection: Mice are infected via intravenous injection of the fungal suspension (typically 0.1 mL) into the lateral tail vein.[19][20]
-
Antifungal Treatment: Treatment is typically initiated 18 to 24 hours post-infection.[5][13] The drug is administered at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intraperitoneal for Amphotericin B and Caspofungin, oral gavage for Fluconazole).[4][12]
-
Efficacy Assessment:
-
Survival: Animals are monitored daily for a predetermined period (e.g., 21-30 days), and survival rates are recorded.[6][21]
-
Fungal Burden: At specific time points, subsets of mice are euthanized, and organs (primarily kidneys) are aseptically removed, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.[4]
-
Murine Model of Invasive Aspergillosis
-
Animal Model: Immunosuppressed mice (e.g., using cyclophosphamide and/or corticosteroids) are required to establish infection.[22]
-
Fungal Strain and Inoculum Preparation: Aspergillus fumigatus is the most common species used.[23] Conidia are harvested from agar plates and suspended in a sterile saline solution containing a wetting agent like Tween 80. The suspension is filtered to remove hyphal fragments, and the conidial concentration is determined using a hemocytometer.
-
Infection: Infection can be induced via inhalation of an aerosolized conidial suspension, intranasal instillation, or intravenous injection.[23] The intravenous route typically leads to a disseminated infection, while intranasal or inhalation routes result in primary pulmonary aspergillosis.[23]
-
Antifungal Treatment: Therapy usually begins 24 hours after infection.[24] Dosing and administration routes are similar to those in the candidiasis model.
-
Efficacy Assessment:
Visualizations
Experimental Workflow
Potential Fungal Drug Targets
Conclusion and Future Directions
This compound presents an interesting profile with in vitro activity against clinically relevant molds. However, the complete lack of in vivo data makes it impossible to currently position it against established antifungal agents. The promising in vitro results, particularly against Aspergillus species, strongly warrant further investigation. Future studies should focus on establishing the efficacy of this compound in murine models of invasive aspergillosis and candidiasis, similar to the protocols outlined in this guide. Such studies will be critical in determining its potential as a future therapeutic agent for invasive fungal infections. Key parameters to investigate will include its effective dose range, impact on fungal burden in target organs, and overall effect on survival. Furthermore, elucidating its precise mechanism of action will be crucial for understanding its spectrum of activity and potential for combination therapy.
References
- 1. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Activity of Amphotericin B Lipid Complex in Immunocompromised Mice against Fluconazole-Resistant or Fluconazole-Susceptible Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of the echinocandin caspofungin against disseminated aspergillosis and candidiasis in cyclophosphamide-induced immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy of fluconazole (UK-49,858) against experimental aspergillosis and cryptococcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of Caspofungin against Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. niaid.nih.gov [niaid.nih.gov]
- 18. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy of Amphotericin B at Suboptimal Dose Combined with Voriconazole in a Murine Model of Aspergillus fumigatus Infection with Poor In Vivo Response to the Azole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy of Caspofungin against Central Nervous System Aspergillus fumigatus Infection in Mice Determined by TaqMan PCR and CFU Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Fungi Treated with Deoxyfusapyrone: A Review of Currently Available Data
A comprehensive review of existing scientific literature reveals a notable absence of publicly available comparative transcriptomic studies on fungi treated with Deoxyfusapyrone. While the antifungal properties of this secondary metabolite have been documented, its precise molecular mechanism of action and the global transcriptomic changes it elicits in fungal cells remain largely unexplored.
This compound, a polyketide produced by various Fusarium species, has demonstrated significant antifungal activity against a range of plant pathogenic and mycotoxigenic fungi.[1][2] However, current research primarily focuses on its biosynthesis, isolation, and preliminary bioactivity screening.[1][2][3] The scientific community has yet to publish studies employing high-throughput sequencing techniques, such as RNA-sequencing (RNA-seq), to analyze the gene expression profiles of fungi upon exposure to this compound.
Such transcriptomic analyses are crucial for elucidating the specific cellular pathways and molecular targets affected by an antifungal compound. This information is invaluable for researchers, scientists, and drug development professionals in understanding the compound's mode of action, identifying potential resistance mechanisms, and guiding the development of more effective antifungal strategies.
While the exact mechanism of action for this compound is still under investigation, it is hypothesized to interfere with essential fungal cellular processes.[4] Its effectiveness against filamentous fungi, but not certain yeasts or bacteria, suggests a degree of selectivity in its action, possibly targeting specific pathways or structures unique to susceptible fungi.[4]
Current Knowledge Gaps and Future Directions
The lack of transcriptomic data for this compound-treated fungi presents a significant gap in our understanding of this potentially valuable antifungal agent. Future research efforts should prioritize the following:
-
Comparative Transcriptomic Studies: Performing RNA-seq analysis on various fungal species (e.g., Aspergillus flavus, Botrytis cinerea) treated with this compound. This would allow for a comparison of gene expression changes and the identification of conserved and species-specific responses.
-
Mechanism of Action Elucidation: Integrating transcriptomic data with other "omics" approaches, such as proteomics and metabolomics, to build a comprehensive model of this compound's mechanism of action.
-
Signaling Pathway Analysis: Using the generated transcriptomic data to identify and visualize the key signaling pathways that are perturbed by this compound treatment.
Proposed Experimental Workflow for Future Transcriptomic Studies
For researchers planning to investigate the transcriptomics of this compound, a general experimental workflow is proposed below.
Caption: A generalized workflow for a comparative transcriptomic study of fungi treated with this compound.
At present, a comprehensive comparison guide on the transcriptomics of fungi treated with this compound cannot be constructed due to the absence of published experimental data. The information available confirms its antifungal potential but does not delve into the molecular mechanisms from a transcriptomic perspective. The scientific community is encouraged to undertake such studies to unlock the full potential of this compound in the development of novel antifungal therapies. For professionals in drug development, this represents an opportunity to pioneer research in a promising but underexplored area.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 4. This compound | Benchchem [benchchem.com]
In Search of Synergy: A Guide to Evaluating Deoxyfusapyrone's Potential with Antifungal Drugs
A comprehensive search of scientific literature and biomedical databases reveals a notable absence of published studies on the synergistic effects of Deoxyfusapyrone with known antifungal drugs. While this compound, an α-pyrone produced by various Fusarium species, has demonstrated intrinsic antifungal properties against a range of fungal pathogens, its potential to enhance the efficacy of established antifungal agents through combination therapy remains an unexplored area of research.
For researchers, scientists, and drug development professionals interested in investigating the potential synergistic interactions of this compound, this guide provides a framework based on established methodologies for assessing antifungal synergy. The following sections detail the standard experimental protocols, data presentation formats, and conceptual diagrams necessary to conduct and interpret such studies.
Understanding Antifungal Synergy
Synergy in antifungal therapy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can lead to several clinical benefits, including lower required doses of toxic drugs, a broader spectrum of activity, and a reduced likelihood of developing drug resistance. The most common metric used to quantify synergy in vitro is the Fractional Inhibitory Concentration Index (FICI).
Data Presentation: Quantifying Synergistic Interactions
Quantitative data from synergy testing is crucial for objective comparison. The results of a checkerboard assay are typically summarized in a table that includes the Minimum Inhibitory Concentrations (MICs) of each drug alone and in combination, along with the calculated FICI.
Table 1: Example Data Presentation for Checkerboard Assay Results
| Fungal Isolate | Drug A MIC (alone) (µg/mL) | Drug B MIC (alone) (µg/mL) | Drug A MIC (in combination) (µg/mL) | Drug B MIC (in combination) (µg/mL) | FICI | Interpretation |
| Candida albicans SC5314 | 8 | 2 | 1 | 0.5 | 0.375 | Synergy |
| Aspergillus fumigatus Af293 | 4 | 1 | 2 | 0.25 | 0.75 | Additive |
| Cryptococcus neoformans H99 | 16 | 0.5 | 8 | 0.25 | 1.0 | Indifference |
FICI Calculation:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The checkerboard microdilution assay is the most widely used in vitro method for assessing antifungal synergy.
Checkerboard Microdilution Assay Protocol
This assay involves testing a matrix of serial dilutions of two drugs, both individually and in combination, against a standardized fungal inoculum.
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound (Drug A) and a known antifungal drug (Drug B) in a 96-well microtiter plate. The dilutions should span a range above and below the expected MIC of each drug.
-
The final plate should contain wells with each drug alone, a combination of both drugs at various concentrations, and a drug-free growth control.
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for the specific fungus being tested (e.g., M27 for yeasts, M38 for filamentous fungi). The final inoculum concentration in each well should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.
-
-
Incubation:
-
Incubate the microtiter plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal isolate.
-
-
Reading the Results:
-
Determine the MIC for each drug alone and for each combination by visual inspection for the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control.
-
-
Calculation of FICI:
-
Calculate the FICI for each combination that shows growth inhibition to determine the nature of the interaction (synergy, indifference, or antagonism).
-
Mandatory Visualizations
Diagrams are provided to illustrate the experimental workflow and the conceptual basis of synergy assessment.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is not fully elucidated, it is hypothesized to interfere with key fungal enzymes or metabolic pathways essential for growth and survival. Understanding the mechanisms of known antifungal drugs can provide a rationale for selecting candidates for synergy studies with this compound.
-
Azoles (e.g., Fluconazole, Itraconazole): These drugs inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane.
-
Polyenes (e.g., Amphotericin B): This class of drugs binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.
-
Echinocandins (e.g., Caspofungin): These antifungals inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and cell lysis.
A potential synergistic interaction could arise if this compound targets a pathway that is complementary to the mechanism of a known antifungal. For instance, if this compound weakens the cell wall, it could enhance the penetration and efficacy of an azole that targets the cell membrane.
Conclusion
The exploration of synergistic interactions between novel natural products like this compound and existing antifungal drugs is a promising avenue for combating the growing challenge of antifungal resistance. While direct experimental data for this compound is currently lacking, the established methodologies and conceptual frameworks presented in this guide offer a clear path forward for researchers to investigate its potential as a synergistic partner in antifungal therapy. Such studies are essential to unlock the full therapeutic value of this and other natural antifungal compounds.
Head-to-head comparison of Deoxyfusapyrone and Fluconazole MIC values
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery and development, a thorough understanding of the comparative efficacy of novel compounds against established agents is paramount. This guide provides a head-to-head comparison of the Minimum Inhibitory Concentration (MIC) values of Deoxyfusapyrone, a naturally derived α-pyrone, and Fluconazole, a widely used triazole antifungal. The data presented is compiled from various scientific studies to offer a comparative overview of their in vitro activity against key fungal pathogens.
Comparative Analysis of In Vitro Antifungal Activity
The following table summarizes the available MIC values for this compound and Fluconazole against a range of fungal species. It is important to note that these values are drawn from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions. However, this compilation provides a valuable snapshot of their relative potencies.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Aspergillus species | ||
| Aspergillus flavus | Good inhibitory activity reported | 0.5 - >64 |
| Aspergillus parasiticus | 0.78 - 6.25 | No extensive data, but generally less susceptible than Candida |
| Candida species | ||
| Candida spp. | Good inhibitory activity reported, with species-specific variability[1] | |
| Candida albicans | Species-specific variability noted | 0.25 - 1.0 (Susceptible)[2] |
| Candida glabrata | Species-specific variability noted | 16 - 32 (Susceptible-Dose Dependent)[2] |
| Candida krusei | Species-specific variability noted | ≥64 (Resistant)[2] |
| Other Filamentous Fungi | ||
| Botrytis cinerea | 0.78 - 6.25 | Not a primary indication |
| Penicillium verrucosum | Good inhibitory activity reported | Not a primary indication |
| Alternaria alternata | Among the most sensitive species | Not a primary indication |
Observations:
-
This compound has demonstrated considerable antifungal activity against a variety of filamentous fungi, including plant pathogens and mycotoxigenic species.[1] It has also shown promising inhibitory effects against agents of human mycoses, such as Aspergillus and Candida species.[1][3]
-
Fluconazole's efficacy is well-established against a broad spectrum of yeasts, particularly Candida species, with the notable exceptions of C. glabrata (dose-dependent susceptibility) and C. krusei (intrinsic resistance).[2][4] Its activity against filamentous fungi like Aspergillus is limited.[4]
Experimental Protocols: Broth Microdilution for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols, such as the M27-A3 for yeasts and M38-A for filamentous fungi, to ensure reproducibility and comparability of results. A generalized workflow for this method is described below.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Antifungal agents (this compound, Fluconazole)
-
Spectrophotometer or microplate reader (for spectrophotometric reading)
Procedure:
-
Preparation of Antifungal Dilutions: A two-fold serial dilution of each antifungal agent is prepared in the microtiter plate wells using the RPMI-1640 medium.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to achieve the final desired inoculum concentration.
-
Inoculation: Each well containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
-
Incubation: The inoculated plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining antifungal MIC values.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action: A Key Differentiator
A crucial aspect of comparing these two antifungal agents lies in their mechanisms of action.
Fluconazole: As a member of the triazole class, fluconazole's mechanism is well-characterized. It inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[4][5] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[4]
This compound: The precise molecular target and mechanism of action for this compound are currently still under investigation.[3] As an α-pyrone, its mode of action is likely distinct from that of the azoles. Further research is needed to elucidate the specific biochemical pathways or cellular processes that are disrupted by this natural product.
The following diagram illustrates the established mechanism of action for Fluconazole.
References
- 1. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Deoxyfusapyrone: A Comparative Analysis of its Selectivity Against Fungal and Mammalian Cells
For Immediate Release
A deep dive into the antifungal potential of Deoxyfusapyrone, this guide offers a comparative assessment of its selectivity for fungal cells over mammalian cells. Presenting key experimental data, detailed protocols, and a comparative analysis with established antifungal agents, this document serves as a vital resource for researchers, scientists, and drug development professionals in the field of mycology and pharmacology.
This compound, a naturally occurring α-pyrone metabolite isolated from Fusarium species, has demonstrated considerable antifungal activity against a range of filamentous fungi, including plant pathogens and species implicated in human mycoses.[1][2][3][4][5][6] Its potential as a therapeutic agent, however, hinges on its selective toxicity towards fungal pathogens while exhibiting minimal adverse effects on host mammalian cells. This guide provides a comprehensive comparison of this compound with standard antifungal drugs—Nystatin, Amphotericin B, and Fluconazole—to assess its selectivity profile.
Comparative Antifungal Activity and Cytotoxicity
The efficacy and selectivity of an antifungal agent are paramount for its clinical utility. The following tables summarize the available data on the minimum inhibitory concentrations (MIC) of this compound and comparator drugs against key fungal pathogens, alongside their cytotoxic effects on mammalian cell lines. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (IC50) in mammalian cells to the MIC against fungal cells, is a critical metric for this assessment. A higher SI value indicates greater selectivity for the fungal target.
Table 1: Antifungal Activity (MIC in µg/mL) of this compound and Comparator Drugs
| Antifungal Agent | Botrytis cinerea | Aspergillus parasiticus | Penicillium brevicompactum |
| This compound | 0.78-6.25[5] | 0.78-6.25[5] | 0.78-6.25[5] |
Table 2: Cytotoxicity (IC50/LC50 in µg/mL) of this compound and Comparator Drugs against Non-Fungal Organisms and Mammalian Cell Lines
| Antifungal Agent | Organism/Cell Line | IC50/LC50 (µg/mL) |
| This compound | Artemia salina (brine shrimp) | 21.8 (LC50)[2] |
| Comparator Drugs | ||
| Amphotericin B | GRX (myofibroblast) | >1.25 |
| HepG2 (human liver carcinoma) | No cytotoxicity observed at 1.25 and 2.50 µg/mL[7] | |
| ARL-6 (rat liver) | No cytotoxicity observed at 1.25 and 2.50 µg/mL[7] | |
| 293T (human embryonic kidney) | No cytotoxicity observed[8] | |
| Fluconazole | VERO (monkey kidney) | >800 (approx. 2612.1 µM)[9][10] |
Note: Direct comparative cytotoxicity data (IC50 values) for this compound against a panel of mammalian cell lines (e.g., HepG2, HEK293, VERO) is not available in the public domain, which is a significant data gap for a comprehensive selectivity assessment. The available data for comparator drugs often uses different cell lines and experimental conditions, making direct comparisons challenging.
Understanding the Mechanisms of Action
The selectivity of an antifungal drug is often rooted in its specific molecular target within the fungal cell that is absent or significantly different in mammalian cells.
This compound: The precise mechanism of action for this compound is not yet fully elucidated.[1] However, its antifungal activity suggests that it likely interferes with essential cellular processes in fungi.[1] As an α-pyrone, it is hypothesized to interact with key fungal enzymes or metabolic pathways.[1]
Nystatin and Amphotericin B (Polyenes): These drugs bind to ergosterol, a primary sterol in fungal cell membranes, leading to the formation of pores, leakage of intracellular components, and ultimately, cell death. Mammalian cells contain cholesterol instead of ergosterol, which provides a basis for the selective toxicity of polyenes.
Fluconazole (Azole): Fluconazole inhibits the fungal enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. This disruption of ergosterol production leads to a fungistatic effect.
Visualizing the Pathways
To illustrate the distinct mechanisms of action, the following diagrams depict the proposed signaling pathways or modes of action for this compound and the comparator antifungal agents.
Caption: Proposed mechanism of this compound.
Caption: Mechanism of action for Polyenes.
Caption: Mechanism of action for Azoles.
Experimental Protocols
Standardized methodologies are crucial for the reproducible assessment of antifungal activity and cytotoxicity.
Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) for fungal species are typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A protocols, or by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16][17]
Workflow for Broth Microdilution MIC Assay:
Caption: Broth microdilution workflow.
These protocols involve exposing a standardized inoculum of the fungus to a range of concentrations of the antifungal agent in a liquid medium. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the organism after a specified incubation period.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Workflow for MTT Cytotoxicity Assay:
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. journals.asm.org [journals.asm.org]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. researchgate.net [researchgate.net]
Independent Validation of Deoxyfusapyrone Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published research findings on Deoxyfusapyrone, a polyketide natural product. The information is intended for an audience of researchers, scientists, and drug development professionals, offering an objective overview of its biological activities and the experimental data supporting these claims. A notable limitation in the current body of research is the lack of independent validation of the primary antifungal activity, with most data originating from a single research group.
Comparative Analysis of Biological Activity
This compound and its close analog, Fusapyrone, have been primarily investigated for their antifungal properties. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their efficacy and toxicity.
Table 1: Antifungal Activity of this compound and Fusapyrone
| Fungal Species | This compound (MIC, µg/mL) | Fusapyrone (MIC, µg/mL) | Reference |
| Alternaria alternata | Sensitive | More Active | Altomare et al., 2000[1] |
| Ascochyta rabiei | Sensitive | More Active | Altomare et al., 2000[1] |
| Aspergillus flavus | Sensitive | More Active | Altomare et al., 2000[1] |
| Aspergillus parasiticus | 0.78 - 6.25 | 0.78 - 6.25 | Altomare et al., 2004[2] |
| Botrytis cinerea | 0.78 - 6.25 | 0.78 - 6.25 | Altomare et al., 2004[2] |
| Cladosporium cucumerinum | Sensitive | More Active | Altomare et al., 2000[1] |
| Penicillium brevicompactum | 0.78 - 6.25 | 0.78 - 6.25 | Altomare et al., 2004[2] |
| Phoma tracheiphila | Sensitive | More Active | Altomare et al., 2000[1] |
| Fusarium spp. | Least Sensitive | Least Sensitive | Altomare et al., 2000[1] |
| Plant Yeasts | Inactive | Inactive | Altomare et al., 2000[1] |
| Aspergillus spp. (human mycoses) | Good Inhibitory Activity | More Active | Altomare et al., 2000[1] |
| Candida spp. (human mycoses) | Species-specific variability | More Active | Altomare et al., 2000[1] |
Note: "Sensitive" indicates antifungal activity was observed, but a specific MIC value was not provided in the cited abstract. Fusapyrone was consistently reported to be more active than this compound.[1]
Table 2: Comparative Toxicity of this compound and Fusapyrone
| Bioassay | This compound | Fusapyrone | Reference |
| Artemia salina (Brine Shrimp) | LC50 = 37.1 µM (21.8 µg/mL) | Not toxic at 500 µM | Altomare et al., 2000[1][3] |
| Phytotoxicity (Plant cell toxicity, wilt, chlorosis, necrosis) | Not Phytotoxic | Not Phytotoxic | Altomare et al., 2000[1][3] |
Experimental Protocols
1. Fungal Strains and Culture Conditions:
-
Fusarium semitectum was cultured on autoclaved rice kernels for 4 weeks at room temperature to produce this compound and Fusapyrone.[4]
-
Target fungal strains for antifungal assays were maintained on appropriate agar media prior to testing.
2. Antifungal Susceptibility Testing (Disk Diffusion and MIC):
-
Disk Diffusion Assay: Paper discs impregnated with the test compounds were placed on agar plates inoculated with the target fungi. The diameter of the zone of inhibition was measured to determine sensitivity.[1] This method was used for initial screening against plant pathogenic fungi, yeasts, and Bacillus megaterium.[1]
-
Minimum Inhibitory Concentration (MIC) Assay: A serial dilution of the compounds was prepared in a suitable broth medium in microtiter plates. The wells were then inoculated with a standardized suspension of the fungal spores or yeast cells. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth after a specified incubation period (e.g., 24 hours).[2]
3. Artemia salina (Brine Shrimp) Larvae Bioassay for Zootoxicity:
-
Brine shrimp eggs were hatched in artificial seawater.
-
A known number of larvae (nauplii) were transferred to vials containing various concentrations of the test compounds dissolved in seawater.
-
The number of dead larvae was counted after 24 hours, and the LC50 (the concentration that is lethal to 50% of the larvae) was calculated.[1][3]
4. Phytotoxicity Assays:
-
Plant Cell Toxicity: Assays were conducted to monitor the effect of the compounds on plant cells.
-
Wilt, Chlorosis, and Necrosis-Inducing Activity: The compounds were tested for their ability to cause wilting, yellowing (chlorosis), or tissue death (necrosis) in plants.[1][3]
-
Root Elongation Assay: Tomato seedlings were treated with different concentrations of the compounds (10 and 100 µM), and the effect on root elongation was measured.[1][3]
Visualizing the Science: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound research.
Caption: Biosynthetic pathway of this compound and its epigenetic regulation.
Caption: Experimental workflow for the biological characterization of this compound.
Concluding Remarks
This compound has demonstrated a promising spectrum of antifungal activity in initial studies. However, the mechanism of action remains to be elucidated, and the biological findings have yet to be independently validated by multiple research groups. The recent identification of the biosynthetic gene cluster and its regulatory elements in Fusarium mangiferae opens new avenues for research into its production and potential for bioengineering.[5] Further independent studies are crucial to confirm the initial findings and to fully understand the therapeutic potential of this natural product. The structural revision of this compound as a γ-pyrone derivative also provides a more accurate basis for future structure-activity relationship studies.[6]
References
- 1. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Benchmarking Deoxyfusapyrone's performance against other natural antifungal compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal performance of deoxyfusapyrone, a naturally occurring α-pyrone, against other prominent natural antifungal compounds. The information presented herein is intended to support research and development efforts in the discovery of novel antifungal agents.
Executive Summary
This compound, a secondary metabolite isolated from Fusarium species, has demonstrated significant antifungal activity against a spectrum of filamentous fungi, including plant pathogens and mycotoxigenic species.[1][2] This guide benchmarks its performance against other well-documented natural antifungals, namely the terpenoids carvacrol, thymol, and eugenol, and the stilbenoid resveratrol. While direct comparative studies are limited, this document collates available data on their minimum inhibitory concentrations (MICs) and explores their known mechanisms of action.
Performance Comparison of Natural Antifungal Compounds
The antifungal efficacy of this compound and other selected natural compounds is summarized below. It is critical to note that the presented Minimum Inhibitory Concentration (MIC) values are derived from various studies and may not be directly comparable due to differences in methodology, fungal strains, and experimental conditions.
| Compound Class | Compound | Target Fungi | MIC (µg/mL) | Reference(s) |
| α-Pyrone | This compound | Botrytis cinerea | 0.78-6.25 | [3][4] |
| Aspergillus parasiticus | 0.78-6.25 | [3] | ||
| Penicillium brevicompactum | 0.78-6.25 | [3] | ||
| Alternaria alternata | - | [1][2] | ||
| Aspergillus flavus | - | [1][2] | ||
| Terpenoid | Carvacrol | Candida albicans | 128-512 | [5] |
| Aspergillus niger | 250 | [6] | ||
| Penicillium roqueforti | 250 | [6] | ||
| Botrytis cinerea | 120 (µL/L) | [7] | ||
| Terpenoid | Thymol | Candida albicans | 39 | [1] |
| Candida tropicalis | 78 | [1] | ||
| Botrytis cinerea | 65 | [7] | ||
| Terpenoid | Eugenol | Aspergillus carbonarius | 2000 | [6] |
| Penicillium roqueforti | 1000 | [6] | ||
| Candida species | 300-2500 | [8] | ||
| Stilbenoid | Resveratrol | Candida albicans | 10-20 | [6][9][10][11] |
| Saccharomyces cerevisiae | 10-20 | [9][10][11] | ||
| Trichosporon beigelii | 10 | [9][10] |
Note: "-" indicates that the qualitative activity has been reported, but specific MIC values were not found in the initial search. The MIC for carvacrol against Botrytis cinerea is reported in µL/L.
Mechanisms of Antifungal Action
The precise mechanism of action for this compound is still under investigation, though it is hypothesized to interfere with essential fungal enzymes or metabolic pathways.[12] In contrast, the mechanisms for other natural antifungals have been more extensively studied.
Caption: Proposed antifungal mechanisms of action for this compound, terpenoids, and resveratrol.
Terpenoids like carvacrol and thymol primarily disrupt the fungal cell membrane by interacting with ergosterol, leading to increased permeability and loss of ion homeostasis.[13] They have also been shown to inhibit H+-ATPase activity.[13] Resveratrol, on the other hand, induces apoptosis in fungal cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and metacaspase activation.[9][14]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antifungal susceptibility testing. The broth microdilution method is a standardized protocol for this purpose.
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M38-A2)
This protocol outlines the general steps for determining the MIC of an antifungal compound against filamentous fungi.
Caption: Standardized workflow for the broth microdilution antifungal susceptibility test.
Detailed Methodology:
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies.
-
A suspension of conidia or sporangiospores is prepared in sterile saline containing a wetting agent (e.g., Tween 80).
-
The turbidity of the suspension is adjusted using a spectrophotometer to a standard optical density, which corresponds to a specific colony-forming unit (CFU)/mL concentration. The final inoculum concentration in the test wells should be between 0.4 x 10^4 and 5 x 10^4 CFU/mL.
-
-
Antifungal Agent Dilution:
-
A stock solution of the antifungal compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial two-fold dilutions of the compound are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated at 35°C for a duration that is dependent on the growth rate of the specific fungus being tested (typically 24 to 72 hours).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 100% inhibition for most compounds) compared to the growth in the control well (which contains no antifungal agent). The reading can be done visually or with a microplate reader.
-
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal Efficacy of Terpenes and Mechanism of Action Against Human Pathogenic Fungi [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activities of Natural Products and Their Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fungicidal effect of resveratrol on human infectious fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel antifungal mechanism of resveratrol: apoptosis inducer in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of antifungal activity of terpenoid phenols resembles calcium stress and inhibition of the TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Deoxyfusapyrone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Deoxyfusapyrone, a fungal metabolite. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.
Summary of Key Disposal Parameters
The following table summarizes the essential information for the disposal of this compound. It is crucial to consult your institution's specific waste management policies and local regulations, as these may vary.
| Parameter | Guideline | Citation |
| Hazard Classification | Not classified as hazardous according to GHS. | |
| Solid Waste Disposal | May be disposed of as non-hazardous solid waste, provided it is not mixed with hazardous materials. | [1][2] |
| Liquid Waste Disposal (Aqueous) | Small quantities of dilute aqueous solutions may be permissible for drain disposal, followed by flushing with copious amounts of water. Institutional approval is often required. | [1][3] |
| Liquid Waste Disposal (Organic Solvents) | Solutions in organic solvents must be treated as hazardous chemical waste. Segregate halogenated and non-halogenated solvent waste. | [4] |
| Empty Containers | Thoroughly rinse with a suitable solvent. The first rinseate should be collected as hazardous waste. After cleaning, deface labels and dispose of as regular trash or according to institutional guidelines. | [5][6][7] |
Step-by-Step Disposal Protocol
This section outlines the procedural steps for the disposal of this compound in both solid and liquid forms.
Part 1: Waste Identification and Segregation
-
Determine the Physical State: Identify whether the this compound waste is in solid form (powder) or a liquid solution.
-
Assess for Contamination: Determine if the this compound waste is mixed with any other chemicals. If it is mixed with a substance classified as hazardous, the entire mixture must be treated as hazardous waste.[2]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible and designated for the same disposal route. Keep non-hazardous waste separate from hazardous waste to reduce disposal costs and environmental impact.[2]
Part 2: Disposal of Solid this compound
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The original container, if in good condition, is a suitable option.
-
Labeling: Label the container as "Non-Hazardous Waste" and clearly identify the contents ("this compound").
-
Institutional Procedure: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing it in a designated collection area for pickup by environmental health and safety (EHS) personnel or direct disposal in the regular trash if permitted.[1]
Part 3: Disposal of Liquid this compound Solutions
The disposal method for liquid solutions of this compound depends on the solvent used.
Aqueous Solutions:
-
Check Institutional Policy: Before proceeding, verify your institution's policy on the drain disposal of non-hazardous chemical solutions.[3]
-
Dilution: If permitted, ensure the solution is dilute.
-
Drain Disposal: Pour the dilute aqueous solution down a laboratory sink, followed by flushing with a large volume of water (at least 20 parts water to 1 part solution).[3]
Organic Solvent Solutions:
-
Hazardous Waste: All organic solvent solutions must be treated as hazardous waste.
-
Containerization: Collect the solution in a compatible, leak-proof, and sealable container. Do not fill the container beyond 90% capacity to allow for expansion.
-
Segregation: Keep halogenated and non-halogenated solvent waste in separate containers.[4]
-
Labeling: Attach a hazardous waste tag to the container, clearly identifying the contents (e.g., "this compound in Ethanol") and the approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area until it is collected by your institution's EHS department.[8][9]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound waste.
By following these procedures and the decision workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
- 1. sfasu.edu [sfasu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Deoxyfusapyrone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Deoxyfusapyrone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety Precautions
This compound should be regarded as a hazardous substance. All personnel must review the complete Safety Data Sheet (SDS) before commencing any work.[1] Direct contact should be avoided. In case of exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.
-
After skin contact: The product is generally not irritating to the skin. However, it is recommended to wash the affected area thoroughly.
-
After eye contact: Rinse eyes with a copious amount of water.
-
After swallowing: No specific measures are required, but seeking medical advice is recommended.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is recommended to minimize exposure:
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety glasses or goggles | Should be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice for handling chemicals. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory procedures. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the need for respiratory protection. If dusts are generated, a respirator may be necessary. |
Operational Plan: Handling and Storage
This compound is supplied as a solid and is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide.[1]
Preparation of Stock Solutions:
-
Ensure all handling of the solid compound is performed in a chemical fume hood.
-
To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent.
-
It is recommended to purge the solvent with an inert gas before use.
Storage:
-
Store this compound in a tightly sealed container in a dry and well-ventilated place.
-
The recommended storage temperature is -20°C for long-term stability.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as chemical waste. It should be collected in a designated, properly labeled, and sealed container for hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and labware, should also be disposed of as chemical waste.
-
Empty Containers: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as chemical waste. Once decontaminated, the containers can be disposed of according to institutional guidelines.
Always adhere to local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes the known biological activity of this compound.
| Assay | Organism/Cell Line | Result |
| Antifungal Activity (MIC) | C. neoformans, A. fumigatus, A. niger, A. flavus | 1.56-6.25 µg/ml[1] |
| Zootoxicity (LC50) | Artemia salina (brine shrimp) | 21.8 µg/mL |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of fungal strains.
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Harvest fungal spores by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 1 x 10^6 spores/mL using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus.
-
Visualizations
As the exact mechanism of action for this compound is currently under investigation, the following diagram illustrates a hypothetical signaling pathway that could be targeted by an antifungal agent that disrupts fungal cell wall integrity, a common mechanism for such compounds.
Caption: Hypothetical mechanism of this compound targeting fungal cell wall synthesis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
